5-Bromopyridine-2,3-dicarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromopyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDREAGLVSBXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573182 | |
| Record name | 5-Bromopyridine-2,3-dicarboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40573182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98555-51-2 | |
| Record name | 5-Bromopyridine-2,3-dicarboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40573182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromopyridine-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromopyridine-2,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromopyridine-2,3-dicarboxylic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 98555-51-2) is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex heterocyclic compounds.[1] Its structure, featuring a pyridine ring functionalized with a bromine atom and two adjacent carboxylic acid groups, offers a unique combination of reactive sites. This trifunctional scaffold allows for sequential and regioselective modifications, making it an invaluable tool for constructing diverse molecular architectures, particularly in the pursuit of novel therapeutic agents.[1][2]
The pyridine nucleus is a common motif in a vast array of pharmaceuticals, and the strategic incorporation of a bromine atom provides a handle for modern cross-coupling reactions, enabling the facile introduction of various aryl, heteroaryl, and alkyl substituents.[2] The two carboxylic acid moieties, in turn, can be converted into a range of functional groups, including esters, amides, and anhydrides, or can participate in cyclization reactions to form fused ring systems. This multifaceted reactivity profile underscores the strategic importance of this compound in drug discovery and materials science.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its effective utilization in research and synthesis.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for understanding its stability and handling requirements.
| Property | Value | Reference(s) |
| CAS Number | 98555-51-2 | [3] |
| Molecular Formula | C₇H₄BrNO₄ | [3] |
| Molecular Weight | 246.01 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 165 °C | [4] |
| Predicted pKa | -3.18 ± 0.10 | [5] |
| Solubility | Soluble in 180 parts water, alkalies; slightly soluble in alcohol; almost insoluble in ether or benzene (for the parent pyridine-2,3-dicarboxylic acid). | [] |
Note: Some of the data, particularly the pKa, are predicted values. Experimental determination is recommended for precise applications.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted): A predicted ¹H NMR spectrum in DMSO-d₆ shows the following key signals[5]:
-
δ 12.50 (s, 1H): This singlet corresponds to the acidic protons of the two carboxylic acid groups.
-
δ 8.90 (d, J = 2.1 Hz, 1H): This doublet is attributed to one of the aromatic protons on the pyridine ring.
-
δ 8.43 (d, J = 2.1 Hz, 1H): This doublet corresponds to the other aromatic proton on the pyridine ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The electron-withdrawing effects of the bromine and carboxylic acid groups will significantly influence the chemical shifts of the pyridine ring carbons.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by:
-
A broad O-H stretching band from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching band from the carboxylic acid groups, expected around 1700-1725 cm⁻¹.
-
C-Br stretching vibrations, which are typically found in the fingerprint region.
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).
Synthesis and Purification
The synthesis of this compound can be approached through the oxidation of a suitably substituted precursor. A common strategy for the synthesis of pyridine-2,3-dicarboxylic acids involves the oxidation of quinoline derivatives.[7][8]
Synthetic Pathway: Oxidation of 5-Bromoquinoline
A plausible and effective synthetic route to this compound is the oxidation of commercially available 5-bromoquinoline.
References
- 1. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 8. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
5-bromo-2,3-pyridinedicarboxylic acid structure
<Technical Guide: 5-bromo-2,3-pyridinedicarboxylic acid >
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of 5-bromo-2,3-pyridinedicarboxylic acid, a halogenated pyridine derivative with significant utility in synthetic chemistry. We will cover its core structural features, spectroscopic signature, synthesis, and key applications, with a focus on providing actionable insights for laboratory practice. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and materials science.
Core Molecular Structure and Properties
5-bromo-2,3-pyridinedicarboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and two carboxylic acid groups at the 2- and 3-positions. This unique arrangement of functional groups imparts a range of chemical properties that make it a versatile building block in organic synthesis.
Key Structural and Chemical Information:
| Property | Value |
| IUPAC Name | 5-bromo-2,3-pyridinedicarboxylic acid |
| CAS Number | 98555-51-2 |
| Molecular Formula | C₇H₄BrNO₄ |
| Molecular Weight | 262.02 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and other polar organic solvents |
Spectroscopic Characterization
The structural integrity of 5-bromo-2,3-pyridinedicarboxylic acid is typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[1]
Synthesis of 5-bromo-2,3-pyridinedicarboxylic acid
A common and reliable method for the synthesis of 5-bromo-2,3-pyridinedicarboxylic acid is through the oxidation of 5-bromo-2-methylpyridine. This transformation can be effectively achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄).
Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of 5-bromo-2,3-pyridinedicarboxylic acid from 5-bromo-2-methylpyridine.
Caption: Synthetic workflow for the preparation of 5-bromo-2,3-pyridinedicarboxylic acid.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale procedure for the synthesis of 5-bromo-2,3-pyridinedicarboxylic acid.
Materials:
-
5-bromo-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 5-bromo-2-methylpyridine in water.
-
Heat the mixture to approximately 80°C with stirring.
-
Slowly add potassium permanganate to the reaction mixture in portions, maintaining the temperature between 85-90°C.[2]
-
After the addition is complete, continue heating for 60-100 minutes.[2]
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with hydrochloric acid to a pH of 3-4 to precipitate the product.[2]
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromo-2,3-pyridinedicarboxylic acid.[2]
Causality and Self-Validation:
-
Potassium permanganate is a powerful oxidizing agent capable of converting the methyl group to a carboxylic acid.
-
The stepwise addition of KMnO₄ and temperature control are crucial to manage the exothermic nature of the reaction and prevent side reactions.
-
Acidification is necessary to protonate the carboxylate salt, rendering it insoluble in the aqueous solution and allowing for its isolation.
-
Recrystallization is a standard purification technique that removes impurities based on differences in solubility.
Applications in Research and Development
5-bromo-2,3-pyridinedicarboxylic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Pharmaceutical and Agrochemical Synthesis
The pyridinecarboxylic acid moiety is a common feature in many biologically active compounds. The presence of the bromine atom provides a reactive handle for introducing further chemical diversity through cross-coupling reactions, making this compound a useful starting material for the synthesis of novel pharmaceuticals and agrochemicals. It is often used as a pharmaceutical intermediate.[3]
Ligand for Coordination Chemistry
The dicarboxylic acid functionality allows 5-bromo-2,3-pyridinedicarboxylic acid to act as a ligand for metal ions, forming coordination complexes. These complexes can have interesting catalytic, magnetic, or photoluminescent properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 5-bromo-2,3-pyridinedicarboxylic acid.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]
-
Handling: Avoid breathing dust, mist, or vapor.[4] Use only in a well-ventilated area or under a fume hood.[5]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]
-
In case of exposure:
For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5][6]
References
- 1. 5-Bromo-2-pyridinecarboxylic Acid(30766-11-1) MS spectrum [chemicalbook.com]
- 2. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 3. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 4. Calaméo - 5-Bromopyridine-2-carboxylic acid (cas 30766-11-1) MSDS [calameo.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the 1H NMR Spectrum of 5-Bromopyridine-2,3-dicarboxylic acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromopyridine-2,3-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental best practices, and detailed spectral interpretation of this important heterocyclic compound.
Introduction: The Significance of this compound
This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its rigid, functionalized pyridine core makes it an attractive scaffold for creating complex molecular architectures. Accurate structural elucidation is paramount for its application, and ¹H NMR spectroscopy stands as the primary tool for confirming its identity and purity. This guide will provide the in-depth knowledge required to confidently acquire and interpret the ¹H NMR spectrum of this molecule.
Theoretical Prediction of the ¹H NMR Spectrum
The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The pyridine ring contains two protons, H-4 and H-6. The chemical environment of these protons is influenced by the electron-withdrawing effects of the nitrogen atom, the two carboxylic acid groups, and the bromine atom.
-
Carboxylic Acid Protons (-COOH): The protons of the two carboxylic acid groups are expected to be highly deshielded due to the electronegativity of the attached oxygen atoms and their acidic nature. Their chemical shift is typically observed in the downfield region of the spectrum, often between 10 and 13 ppm. This chemical shift is highly dependent on the solvent, concentration, and temperature due to variations in hydrogen bonding.[1]
-
Pyridine Ring Protons (H-4 and H-6):
-
Chemical Shifts: The protons on the pyridine ring are in an electron-deficient aromatic system, leading to their resonance at lower field compared to benzene protons. The presence of three electron-withdrawing groups (bromine and two carboxylic acids) will further deshield these protons, shifting their signals even further downfield. Based on substituent effect predictions, the H-6 proton, being ortho to the nitrogen and a carboxylic acid group, is expected to be the most deshielded. The H-4 proton will also be significantly downfield.
-
Coupling: The two pyridine protons, H-4 and H-6, are meta to each other. This will result in a long-range coupling, which is typically a small scalar coupling (⁴J). This coupling will cause each proton signal to appear as a doublet. The magnitude of this meta-coupling in pyridine systems is generally in the range of 2-3 Hz.
-
A predicted ¹H NMR spectrum in DMSO-d₆ suggests the following approximate chemical shifts:
-
δ ~8.8 ppm (d, 1H, H-6)
-
δ ~8.4 ppm (d, 1H, H-4)
-
δ >10 ppm (br s, 2H, -COOH)
The broadness of the carboxylic acid proton signal is due to chemical exchange and quadrupolar broadening from the adjacent oxygen and potentially hydrogen bonding.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a high-resolution ¹H NMR spectrum of this compound requires careful sample preparation, particularly given its potential for limited solubility in common organic solvents.
I. Sample Preparation Workflow
Caption: Workflow for preparing a this compound NMR sample.
II. Step-by-Step Methodology
-
Compound Weighing: Accurately weigh approximately 10-20 mg of dry this compound. Precision in this step is crucial for ensuring an adequate concentration for signal detection.
-
Solvent Selection and Dissolution:
-
Transfer the weighed solid into a clean, dry glass vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its high polarity, which aids in dissolving the polar dicarboxylic acid, and its ability to slow down the exchange of acidic protons, often allowing for their observation.[2]
-
To facilitate dissolution, vortex the sample or place it in an ultrasonic bath. Gentle warming can be applied if necessary, but care should be taken to avoid decomposition. The final solution should be clear and free of any suspended particles.[3]
-
-
Filtration and Transfer:
-
To remove any particulate matter that could degrade the spectral resolution, filter the solution into a clean, high-quality 5 mm NMR tube.[4] A simple and effective method is to use a Pasteur pipette with a small plug of glass wool.[4]
-
Ensure the final volume in the NMR tube is sufficient to cover the detection region of the NMR probe, typically a height of about 4-5 cm.
-
-
Final Sample Preparation:
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[3]
-
III. Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise with the recommended sample concentration. |
| Relaxation Delay (D1) | 2 seconds | Allows for adequate relaxation of the protons between scans. |
| Acquisition Time (AQ) | 4 seconds | Provides good digital resolution. |
| Spectral Width (SW) | 20 ppm | Ensures that all signals, including the broad carboxylic acid protons, are captured. |
| Receiver Gain (RG) | Auto-adjust | The instrument will optimize the signal amplification. |
Analysis and Interpretation of the ¹H NMR Spectrum
A representative ¹H NMR spectrum of this compound in DMSO-d₆ will exhibit distinct signals corresponding to the aromatic and carboxylic acid protons.
I. Signal Assignment and Multiplicity
-
Carboxylic Acid Protons: A broad singlet will be observed in the far downfield region (typically δ > 10 ppm). The integration of this signal should correspond to two protons. To confirm this assignment, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will result in the disappearance of the carboxylic acid proton signal due to the exchange of these acidic protons with deuterium.
-
H-6 Proton: This proton, being adjacent to the nitrogen and a carboxylic acid group, will be the most deshielded of the two aromatic protons. It will appear as a doublet due to coupling with the H-4 proton. The expected chemical shift is around δ 8.8 ppm.
-
H-4 Proton: This proton is also deshielded and will appear as a doublet due to coupling with the H-6 proton. Its chemical shift will be upfield relative to H-6, expected around δ 8.4 ppm.
II. Coupling Constants
The coupling constant (J-value) between H-4 and H-6 (⁴J H4-H6) is a key feature of the spectrum. This meta-coupling is typically small, in the range of 2-3 Hz. The observation of the same coupling constant in the doublets for both H-4 and H-6 confirms their coupling partnership.
III. Data Summary
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
| -COOH | > 10 | broad singlet | - | 2H |
| H-6 | ~8.8 | doublet | ~2-3 | 1H |
| H-4 | ~8.4 | doublet | ~2-3 | 1H |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise during the acquisition of the ¹H NMR spectrum.
I. Poor Resolution or Broad Lineshapes
-
Cause: This can be due to undissolved solid particles in the sample, a poor quality NMR tube, or incorrect shimming of the spectrometer.
-
Solution: Ensure the sample is fully dissolved and filtered.[4] Use a high-quality, clean NMR tube.[2] Carefully shim the instrument on the sample.
II. Low Signal-to-Noise Ratio
-
Cause: The sample concentration may be too low.
-
Solution: Prepare a more concentrated sample if solubility allows. Increase the number of scans (e.g., to 64 or 128), keeping in mind that the signal-to-noise ratio increases with the square root of the number of scans.
III. Absence of Carboxylic Acid Proton Signal
-
Cause: The presence of water in the DMSO-d₆ can lead to rapid exchange and broadening of the -COOH signal, sometimes to the point of it being indistinguishable from the baseline.
-
Solution: Use fresh, high-quality anhydrous DMSO-d₆. Ensure all glassware is scrupulously dry.
Logical Relationship Diagram
Caption: Relationship between molecular structure and the resulting ¹H NMR spectral features.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. By understanding the theoretical principles of chemical shifts and coupling constants, and by employing a meticulous experimental protocol, researchers can confidently verify the structure and purity of this versatile synthetic building block. This guide serves as a comprehensive resource to aid in the successful acquisition and interpretation of this crucial analytical data.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
Navigating the Solubility Landscape of 5-Bromopyridine-2,3-dicarboxylic acid: A Technical Guide for Researchers
Abstract
5-Bromopyridine-2,3-dicarboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel compounds. However, its utility in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is its solubility. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering a foundational understanding for researchers, scientists, and drug development professionals. This document synthesizes theoretical principles with practical, field-proven insights to facilitate informed solvent selection and experimental design.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, which possesses both polar carboxylic acid groups and a semi-polar bromopyridine core, predicting and determining its solubility in various organic solvents is a non-trivial yet essential task. Poor solubility can hinder formulation development, limit administration routes, and ultimately lead to the failure of promising drug candidates. This guide aims to elucidate the factors governing the solubility of this compound and provide a systematic approach to its experimental determination.
Physicochemical Properties of this compound
A thorough understanding of the inherent physicochemical properties of this compound is the cornerstone of predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO₄ | N/A |
| Molecular Weight | 246.02 g/mol | [1] |
| Melting Point | 165 °C | [2] |
| Appearance | Solid | N/A |
| pKa | (Predicted) | N/A |
The presence of two carboxylic acid groups suggests that the solubility of this compound will be highly pH-dependent. The bromine substituent and the pyridine ring contribute to the molecule's overall polarity and potential for intermolecular interactions.
Theoretical Considerations for Solubility
The principle of "like dissolves like" provides a fundamental, albeit qualitative, framework for predicting solubility. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes. This compound presents a complex case due to its amphiphilic nature.
The presence of two carboxylic acid groups and a nitrogen atom in the pyridine ring allows for hydrogen bonding, both as a donor and an acceptor. The solubility in protic solvents like alcohols is therefore expected to be more favorable than in aprotic, non-polar solvents.
The ΔpKa rule can offer insights into the formation of salts or co-crystals when interacting with basic or acidic excipients, which can significantly modulate solubility.[3] The rule states that a large difference between the pKa of the acidic compound and the pKa of the conjugate acid of the basic compound generally leads to salt formation, which often enhances aqueous solubility.
Expected Solubility in Common Organic Solvents: A Data-Informed Perspective
4.1. Insights from Pyridine-dicarboxylic Acids
A study on the solubility of 2,6-pyridinedicarboxylic acid (PDCA) in various solvents provides a useful analogue. The solubility of PDCA was determined in solvents including methanol, ethanol, n-propanol, isopropanol, tetrahydrofuran (THF), acetic acid, formic acid, acetonitrile, ethyl acetate, and toluene.[4][5] The results indicated that PDCA exhibits higher solubility in polar protic solvents like methanol and formic acid, and lower solubility in less polar and aprotic solvents like toluene and ethyl acetate.[4][5] Given the structural similarity, it is reasonable to anticipate a similar trend for this compound, with the bromo-substituent likely imparting a slight increase in lipophilicity.
4.2. Quantitative Data from a Close Relative: 5-Bromo-2-pyridinecarboxylic Acid
A recent study provides valuable quantitative solubility data for the closely related compound, 5-Bromo-2-pyridinecarboxylic acid, in a range of monosolvents and binary solvent mixtures.[6] This data, while not for the exact molecule of interest, offers the most direct quantitative insight available. The study highlights that the solubility is significantly influenced by the solvent's polarity and hydrogen bonding capacity. For instance, the mole fraction solubility is generally higher in polar solvents. This data strongly suggests that this compound will exhibit poor solubility in non-polar solvents and progressively better solubility in polar aprotic and polar protic solvents.
4.3. Anticipated Solubility Profile
Based on the available information, the following general solubility profile for this compound can be anticipated:
-
High Solubility: In polar aprotic solvents capable of hydrogen bonding, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in strong acids like formic acid.
-
Moderate Solubility: In polar protic solvents like methanol, ethanol, and propanol.
-
Low to Insoluble: In non-polar solvents such as toluene, hexane, and diethyl ether, and in less polar aprotic solvents like ethyl acetate and acetonitrile.
It is important to note that pyridine dicarboxylic acids can exhibit zwitterionic character, which can lead to strong crystal lattice energy and consequently, low solubility in many common organic solvents.
Experimental Determination of Solubility: Protocols and Methodologies
Accurate determination of solubility requires robust and well-validated experimental methods. The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[7]
5.1. Equilibrium Solubility Determination via the Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.
Experimental Workflow:
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be visually apparent.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time to reach equilibrium.[8]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. Alternatively, centrifugation can be used.[7]
-
Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
5.2. High-Throughput Screening (HTS) Methods
For early-stage drug discovery, where rapid assessment of solubility in a large number of solvents is required, high-throughput methods are employed. These methods often utilize 96-well plates and smaller solvent volumes. The principle remains the same: equilibrating an excess of the compound with the solvent and then quantifying the dissolved amount.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for key solvents.
-
pH: As a dicarboxylic acid, the solubility in aqueous and mixed aqueous-organic systems will be highly dependent on the pH. In basic conditions, the carboxylic acid groups will deprotonate to form carboxylates, which are significantly more polar and thus more soluble in polar solvents.
-
Presence of Co-solvents: The use of co-solvents can dramatically alter the solubility. A small amount of a highly polar co-solvent like DMSO can significantly enhance the solubility in a less polar solvent.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form used in solubility studies.
Safety and Handling
This compound should be handled in a well-ventilated area.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. While a definitive, comprehensive dataset is yet to be published, a strong understanding of its physicochemical properties, coupled with data from structurally related compounds, provides a robust framework for predicting its behavior. For definitive quantitative data, the experimental protocols outlined in this guide, particularly the shake-flask method, are recommended. A systematic approach to solubility determination is indispensable for the successful advancement of this compound and its derivatives in the drug development pipeline.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS # 98555-51-2, this compound - chemBlink [chemblink.com]
- 3. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
Molecular weight of 5-Bromopyridine-2,3-dicarboxylic acid
An In-depth Technical Guide to 5-Bromopyridine-2,3-dicarboxylic acid: Properties, Synthesis, and Applications in Modern Research
Abstract
This compound is a strategically functionalized heterocyclic compound of significant interest to the scientific research and development community. Its unique architecture, featuring a pyridine core, a bromine atom, and two carboxylic acid moieties, makes it a versatile building block in medicinal chemistry, materials science, and organic synthesis. The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, while the adjacent carboxylic acids offer multiple avenues for derivatization. This guide provides a comprehensive overview of the compound's core properties, discusses its chemical reactivity and synthetic pathways, and explores its applications, particularly in the realm of drug discovery. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Properties
A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. This section details the essential chemical and physical data for this compound.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name : 5-bromo-2,3-pyridinedicarboxylic acid
-
CAS Number : 98555-51-2[1]
-
Synonyms : this compound[2]
Physicochemical Data
The intrinsic properties of this compound dictate its behavior in various chemical environments and are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 246.01 g/mol | [1][2][3] |
| Melting Point | 165 °C | [1] |
| Density | 1.985 g/cm³ | [1] |
| InChI Key | WDDREAGLVSBXOG-UHFFFAOYSA-N | [4] |
| SMILES | O=C(O)c1cc(Br)cnc1C(=O)O | [4] |
Molecular Structure
The compound's structure is defined by a pyridine ring substituted at the 5-position with a bromine atom and at the 2- and 3-positions with carboxylic acid groups. This specific arrangement of functional groups is key to its chemical utility.
Caption: Molecular structure of this compound.
Synthesis and Chemical Reactivity
The utility of this compound as a building block is rooted in its synthesis and the predictable reactivity of its functional groups.
Rationale for Synthetic Strategy
The synthesis of polysubstituted pyridine derivatives often involves a multi-step process. A common strategy is to begin with a pre-functionalized pyridine ring and introduce the desired substituents sequentially. For this compound, a logical approach would involve the bromination of a pyridine-2,3-dicarboxylate precursor, followed by hydrolysis of the ester groups. The choice of a brominating agent, such as N-bromosuccinimide (NBS), allows for selective bromination at the electron-rich 5-position of the pyridine ring.[5]
Representative Synthetic Workflow
While multiple synthetic routes exist, a common laboratory-scale synthesis can be conceptualized as a two-step process starting from a commercially available precursor.
Caption: A representative workflow for the synthesis of the target compound.
Experimental Protocol:
-
Bromination: Dimethyl pyridine-2,3-dicarboxylate is dissolved in a suitable inert solvent (e.g., carbon tetrachloride). N-bromosuccinimide (NBS) is added as the brominating agent. The reaction is initiated, often with a radical initiator like AIBN, and heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated to yield the crude intermediate, dimethyl 5-bromopyridine-2,3-dicarboxylate.
-
Hydrolysis: The crude intermediate is subjected to hydrolysis using either an aqueous acid (like HCl) or base (like NaOH) with heating.[5] This step converts the two methyl ester groups into carboxylic acids. After the reaction is complete, the pH is adjusted to an acidic value (typically pH 2-3) to precipitate the dicarboxylic acid product. The solid is then collected by filtration, washed with cold water, and dried to afford pure this compound.
Chemical Reactivity Profile
The compound's value stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.
-
Bromo Group (C5-Position): The bromine atom is a key reactive site, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] This allows for the facile formation of carbon-carbon bonds, enabling the connection of the pyridine core to other aromatic or aliphatic fragments. This is a cornerstone of modern drug discovery for building molecular complexity.[6]
-
Carboxylic Acid Groups (C2, C3-Positions): These groups are amenable to a wide range of transformations.[5] They can be converted to esters, amides, or acid chlorides. The di-acid functionality also allows for the formation of cyclic structures, such as anhydrides or imides. Furthermore, the carboxylic acids can be reduced to alcohols. This versatility is crucial for modifying solubility, creating linker chemistries, or engaging in hydrogen bonding with biological targets.
Caption: Key reaction pathways for derivatizing the core molecule.
Applications in Research and Development
The unique combination of a pyridine scaffold and versatile functional groups makes this compound a valuable tool in several scientific disciplines.
Heterocyclic Building Block in Organic Synthesis
This compound is a prime example of a heterocyclic building block. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals. This compound provides a pre-functionalized scaffold that chemists can elaborate upon to create large libraries of novel molecules for screening and development.
Medicinal Chemistry and Drug Discovery
The pyridine motif is a common feature in many approved drugs. This compound serves as an excellent starting point for synthesizing new chemical entities (NCEs).
-
Scaffold for Lead Optimization: The ability to perform cross-coupling at the bromine position and derivatize the carboxylic acids allows for systematic structure-activity relationship (SAR) studies. By modifying these positions, researchers can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.
-
Prodrug Strategies: The carboxylic acid groups are ideal handles for creating prodrugs, which can improve a drug candidate's solubility, permeability, or targeting.[7] Ester or amide prodrugs can be designed to be cleaved by enzymes in the body, releasing the active parent drug at the desired site of action.[7]
-
Metabolic Stability: In drug design, deuterium-labeled analogues are sometimes used to investigate and improve metabolic stability.[8] While this specific compound is not deuterated, its role as a synthetic intermediate allows for the incorporation of isotopes in subsequent steps, aiding in the development of more robust drug candidates.[8]
Materials Science and Other Applications
-
Corrosion Inhibition: The compound has been identified as a corrosion inhibitor.[4] Its ability to adsorb onto metal surfaces, likely via the nitrogen and oxygen atoms, can protect the metal from corrosive environments.[4]
-
Ligand for Coordination Chemistry: The dicarboxylic acid functionality makes it a potential ligand for creating metal-organic frameworks (MOFs) or other coordination complexes. The nitrogen atom of the pyridine ring can also participate in metal coordination.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
The compound is classified with several hazards that require appropriate precautions.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Recommended Handling Protocols
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9][10] Eyewash stations and safety showers should be readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[9][10]
-
Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a full-face respirator with an appropriate filter.[9]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust. Wash hands thoroughly after handling.[11]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
This compound is more than a simple chemical; it is a highly enabling tool for scientific innovation. With a well-defined molecular weight of 246.01 g/mol and a trifecta of reactive functional groups, it provides a robust platform for constructing complex molecular architectures. Its proven utility as a synthetic intermediate in medicinal chemistry and its potential in materials science underscore its importance. For researchers and drug development professionals, this compound offers a reliable and versatile scaffold for creating next-generation therapeutics and advanced materials. Adherence to strict safety protocols is essential to harness its full potential responsibly.
References
- 1. CAS # 98555-51-2, this compound - chemBlink [chemblink.com]
- 2. This compound [chemicalbook.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Calaméo - 5-Bromopyridine-2-carboxylic acid (cas 30766-11-1) MSDS [calameo.com]
- 11. fishersci.com [fishersci.com]
Synthesis of 5-Bromopyridine-2,3-dicarboxylic acid from dimethyl ester
An In-depth Technical Guide to the Synthesis of 5-Bromopyridine-2,3-dicarboxylic acid from Dimethyl 5-bromopyridine-2,3-dicarboxylate
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of this compound via the hydrolysis of its precursor, Dimethyl 5-bromopyridine-2,3-dicarboxylate. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the underlying reaction mechanism, a step-by-step experimental procedure, and essential analytical characterization methods. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction and Strategic Importance
This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules. Its structural arrangement, featuring a bromine atom for cross-coupling reactions and two adjacent carboxylic acid groups for amide bond formation or further derivatization, makes it a valuable intermediate in medicinal chemistry and materials science.[1] The reliable synthesis of this compound is therefore of critical importance.
The most direct and high-yielding route to this compound is the hydrolysis of its corresponding dimethyl ester. This process, known as saponification, is a fundamental and robust transformation in organic chemistry. This guide focuses on providing a detailed, reliable, and well-rationalized protocol for this conversion, moving beyond a simple recitation of steps to explain the critical parameters that ensure success.
The Chemistry: Mechanism of Saponification
The conversion of Dimethyl 5-bromopyridine-2,3-dicarboxylate to this compound is achieved through a base-catalyzed hydrolysis reaction, commonly referred to as saponification.[2] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
The reaction proceeds in two primary stages:
-
Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a strong base like NaOH or KOH) on the electrophilic carbonyl carbon of each methyl ester group. This forms a tetrahedral intermediate.[3] The subsequent collapse of this intermediate expels the methoxide leaving group. This process occurs for both ester groups on the pyridine ring.
-
Acid-Base Reaction & Protonation: Since the reaction is conducted under basic conditions, the newly formed carboxylic acids are immediately deprotonated by the excess base to form the disodium (or dipotassium) carboxylate salt. This salt is typically soluble in the aqueous reaction medium. In a separate work-up step, a strong mineral acid (e.g., HCl) is added to protonate the carboxylate ions, leading to the precipitation of the water-insoluble this compound.
The choice of base is critical. Alkali metal hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used due to their high reactivity and solubility.[4] The reaction is generally irreversible because the final carboxylate salt is resonance-stabilized and shows no tendency to react with the alcohol byproduct.
Caption: Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis
Experimental Protocol: A Validated Approach
This section details a robust, step-by-step methodology for the synthesis. The causality for each step is explained to provide a deeper understanding of the process.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| Dimethyl 5-bromopyridine-2,3-dicarboxylate | 521980-82-5 | C₉H₈BrNO₄ | Starting material. Purity >97%.[5] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | Reagent grade pellets or solution. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | Concentrated (37%) or 6M solution. |
| Methanol (MeOH) | 67-56-1 | CH₄O | ACS grade. Used as a co-solvent. |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | For solutions and washing. |
| pH indicator paper | N/A | N/A | Range 1-14. |
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers
-
Buchner funnel and filter flask
-
Vacuum source
Synthesis Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Dissolution (Step 1):
-
In a round-bottom flask, add Dimethyl 5-bromopyridine-2,3-dicarboxylate (1.0 eq).
-
Add methanol (approx. 10-15 mL per gram of ester). The use of methanol as a co-solvent is crucial as the starting ester has limited solubility in purely aqueous solutions. Methanol ensures a homogenous reaction mixture, preventing localized high concentrations of base and promoting a smooth reaction.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
-
Saponification (Step 2):
-
Prepare a solution of sodium hydroxide (2.5 - 3.0 eq) in deionized water. Using a slight excess of base ensures the complete hydrolysis of both ester groups and drives the reaction to completion.
-
Add the aqueous NaOH solution to the methanolic solution of the ester.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring.
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
-
Work-up and Isolation (Steps 3-6):
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator. This step is important because the final product is slightly soluble in methanol, and its removal maximizes the precipitation yield.
-
The remaining aqueous solution contains the disodium salt of the product. Cool this solution in an ice bath.
-
Slowly add hydrochloric acid (e.g., 6M HCl) dropwise with continuous stirring. The goal is to protonate the carboxylate salt. A vigorous effervescence may not be observed, but a precipitate will form.
-
Monitor the pH with indicator paper. Continue adding acid until the pH of the solution is approximately 2.[4] This ensures complete protonation and precipitation of the dicarboxylic acid.
-
Continue stirring the slurry in the ice bath for another 30 minutes to maximize crystal growth and precipitation.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts (e.g., NaCl). Using cold water minimizes the loss of the desired product due to dissolution.
-
Dry the collected white to off-white solid under vacuum to a constant weight.
-
Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is essential.
| Property | Starting Material (Dimethyl Ester) | Product (Dicarboxylic Acid) |
| Appearance | Yellow powder[6] | White to off-white solid |
| Molecular Weight | 274.07 g/mol [6] | 246.01 g/mol |
| Melting Point | ~165 °C[6] | ~165 °C (with decomposition)[7] |
| ¹H NMR (DMSO-d₆, δ) | Aromatic protons + signals at ~3.7-4.0 ppm (methyl groups)[6] | ~12.50 (s, 2H, COOH), 8.90 (d, 1H), 8.43 (d, 1H)[6] |
-
¹H NMR Spectroscopy: The most definitive method for structural confirmation. The disappearance of the methyl ester singlet peaks around 3.7-4.0 ppm and the appearance of a broad singlet for the two carboxylic acid protons (often around 12-13 ppm in DMSO-d₆) is a clear indicator of successful hydrolysis. The aromatic proton signals will remain, though their chemical shifts may be slightly altered.[6]
-
Melting Point: The melting point can be used as an indicator of purity. Pure this compound has a reported melting point of 165 °C, often with decomposition.[7]
-
Infrared (IR) Spectroscopy: IR analysis can confirm the functional group transformation. The spectrum of the product will show a broad O-H stretch from the carboxylic acid groups (typically 2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹), while the characteristic C-O stretch of the ester (~1100-1300 cm⁻¹) will have disappeared.
Safety and Handling
Adherence to safety protocols is paramount during this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[8][9]
-
Chemical Hazards:
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Hydrochloric Acid (HCl): Corrosive and causes respiratory irritation. All additions should be performed in a well-ventilated fume hood.[10]
-
Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.
-
-
Engineering Controls: Conduct the entire procedure in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.
Conclusion
The hydrolysis of Dimethyl 5-bromopyridine-2,3-dicarboxylate is a reliable and efficient method for producing high-purity this compound. By understanding the underlying saponification mechanism and carefully controlling key parameters—such as the choice of solvent, the stoichiometry of the base, and the pH during work-up—researchers can consistently achieve high yields of this valuable synthetic intermediate. The protocol and insights provided in this guide serve as a robust foundation for the successful execution of this important chemical transformation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. web.viu.ca [web.viu.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Quinoline yellow | CymitQuimica [cymitquimica.com]
- 6. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 7. CAS # 98555-51-2, this compound - chemBlink [chemblink.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Bromopyridine-2,3-dicarboxylic Acid
Foreword
5-Bromopyridine-2,3-dicarboxylic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its rigid, functionalized heterocyclic scaffold allows for the construction of complex molecular architectures with diverse biological activities and material properties. The efficient synthesis of this key intermediate is therefore of paramount importance. This guide provides an in-depth exploration of the various synthetic routes to this compound, with a primary focus on the selection and rationale of the starting materials. We will delve into both classical and modern methodologies, offering field-proven insights to guide researchers and drug development professionals in their synthetic endeavors.
Strategic Approaches to the Pyridine-2,3-dicarboxylic Acid Core
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Functionalization of a Pre-formed Pyridine Ring: This is the most direct and commonly employed strategy. It involves the introduction of the bromine atom and the two carboxylic acid functionalities onto an existing pyridine scaffold. The choice of starting material is dictated by the desired sequence of functionalization.
-
De Novo Ring Construction: These methods build the pyridine ring from acyclic precursors. While often more complex, they can offer greater flexibility in accessing highly substituted derivatives.
This guide will dissect each strategy, highlighting the key starting materials and the underlying chemical logic.
Route I: Functionalization of Pre-formed Pyridine Scaffolds
This approach leverages commercially available or readily accessible pyridine derivatives as the foundational starting materials.
From Pyridine-2,3-dicarboxylic Acid and its Esters
The most intuitive route begins with the parent pyridine-2,3-dicarboxylic acid or its corresponding diester. The core of this strategy lies in the regioselective introduction of a bromine atom at the 5-position.
Starting Material: Pyridine-2,3-dicarboxylic acid or Dimethyl/Diethyl Pyridine-2,3-dicarboxylate.
Rationale: The electron-withdrawing nature of the two carboxylate groups deactivates the pyridine ring towards electrophilic aromatic substitution. However, they direct incoming electrophiles to the 5-position (meta to both groups), making this a viable, albeit sometimes challenging, transformation.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via bromination.
Experimental Protocol: Synthesis of Dimethyl 5-bromopyridine-2,3-dicarboxylate [1]
-
Dissolution: Dissolve Dimethyl Pyridine-2,3-dicarboxylate in a suitable solvent such as carbon tetrachloride.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) to the solution. The use of NBS allows for a controlled, selective bromination at the desired 5-position.
-
Reaction Conditions: The reaction is typically carried out under controlled temperature and for a specific duration to maximize yield and minimize the formation of by-products.
-
Work-up and Purification: After the reaction is complete, the succinimide by-product is filtered off. The solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization or column chromatography, to yield Dimethyl 5-bromopyridine-2,3-dicarboxylate.
-
Hydrolysis: The resulting diester is then subjected to alkaline hydrolysis (e.g., using NaOH or KOH) followed by acidification to afford the target this compound.
From Quinoline: The Oxidative Cleavage Approach
A classical and robust method for accessing the pyridine-2,3-dicarboxylic acid core involves the oxidative cleavage of the benzene ring of quinoline.
Starting Material: Quinoline
Rationale: The benzene ring of the quinoline system is more susceptible to oxidation than the pyridine ring. This allows for its selective cleavage to form the desired dicarboxylic acid. This method is particularly useful for large-scale synthesis due to the low cost of the starting material.
Workflow Diagram:
Caption: Synthesis of this compound from quinoline.
Experimental Protocol: Synthesis of Pyridine-2,3-dicarboxylic Acid from Quinoline [2]
-
Reaction Setup: Charge a reaction vessel with quinoline.
-
Oxidation: Carefully add an oxidizing agent, such as nitric acid, to the quinoline.[2] The reaction is typically heated to drive the oxidation.
-
Isolation: Upon cooling, the Pyridine-2,3-dicarboxylic acid (also known as quinolinic acid) precipitates and can be isolated by filtration.
-
Purification: The crude product is then purified by recrystallization.
-
Subsequent Bromination: The obtained Pyridine-2,3-dicarboxylic acid can then be brominated as described in section 2.1.
From Substituted Pyridines
Various substituted pyridines can serve as precursors, often requiring multi-step sequences to introduce the desired functionalities.
Starting Material Example: 2-Amino-5-bromopyridine
Rationale: This commercially available starting material already possesses the required bromine atom at the 5-position. The synthetic challenge lies in converting the amino group and the adjacent hydrogen into the two carboxylic acid groups. This can be a complex transformation involving diazotization, cyanation, and subsequent hydrolysis, or other functional group interconversions.
Comparative Table of Starting Materials for Functionalization Routes:
| Starting Material | Key Advantages | Key Challenges | Typical Yield |
| Dimethyl Pyridine-2,3-dicarboxylate | Direct route, good regioselectivity with NBS. | Can require harsh bromination conditions. | Moderate to Good |
| Quinoline | Inexpensive and readily available for large-scale synthesis. | Requires strong oxidizing agents, multi-step process. | Good |
| 2-Amino-5-bromopyridine | Bromo-substituent is pre-installed. | Multi-step conversion of the amino group is required. | Variable |
Route II: De Novo Synthesis of the Pyridine Ring
This strategy involves constructing the pyridine ring from acyclic precursors, offering a high degree of flexibility in introducing substituents.
Diels-Alder Approaches
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, can be adapted to construct the pyridine core.[3] This typically involves the reaction of a diene with a dienophile, where one or both components contain nitrogen.
Starting Materials: A substituted diene (e.g., 1-azadienes or 2-azadienes) and a dienophile.[4][5]
Rationale: Inverse-electron-demand Diels-Alder reactions are particularly successful for pyridine synthesis.[6] In this approach, an electron-poor diene (like a 1,2,4-triazine) reacts with an electron-rich dienophile. Subsequent aromatization of the cycloadduct yields the pyridine ring. While powerful, the synthesis of the required diene and dienophile precursors can be multi-stepped.
Conceptual Workflow:
Caption: Conceptual workflow of a Diels-Alder approach to pyridine synthesis.
Condensation Reactions
Classical named reactions like the Hantzsch pyridine synthesis, while traditionally used for dihydropyridines, can be modified to produce pyridines. More relevant to the target molecule are condensation reactions that directly yield the pyridine-2,3-dicarboxylate skeleton.
Starting Materials: α-halo-β-ketoester, an α,β-unsaturated aldehyde or ketone, and an ammonium salt.[7]
Rationale: This method assembles the pyridine ring through a series of condensation and cyclization reactions. The choice of substituents on the starting materials directly translates to the substitution pattern on the final pyridine ring.
Experimental Example: Synthesis of a Pyridine-2,3-dicarboxylate Ester [7]
A general method involves the reaction of an α-halo-β-ketoester with an α,β-unsaturated aldehyde or ketone in the presence of an ammonium salt.[7] Another approach reacts 2-aminomaleic acid diester with 2-ethacrolein.[7] These methods often result in impure product mixtures requiring significant purification.[7]
Conclusion and Future Outlook
The synthesis of this compound can be approached from multiple angles, each with its own set of advantages and disadvantages. For laboratory-scale synthesis where expediency is key, the bromination of a pre-existing pyridine-2,3-dicarboxylate is often the preferred route. For larger-scale industrial applications, the oxidative cleavage of inexpensive quinoline presents a more economical pathway.
De novo syntheses, such as Diels-Alder reactions and multi-component condensations, offer the greatest flexibility for creating diverse analogues but often require more extensive route development. The choice of starting material is therefore a critical strategic decision that should be guided by the desired scale of the synthesis, the availability of precursors, and the need for structural diversity.
As the demand for complex heterocyclic building blocks continues to grow, the development of more efficient, sustainable, and versatile methods for the synthesis of compounds like this compound will remain an active area of research.
References
- 1. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 2. 2,3-Pyridinedicarboxylic Acid Usage And Synthesis - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis inspired Diels–Alder route to pyridines: synthesis of the 2,3-dithiazolylpyridine core of the thiopeptide antibiotics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 7. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
The Pivotal Role of Carboxylic Acid Groups in the Reactivity of 5-Bromopyridine-2,3-dicarboxylic Acid: An In-depth Technical Guide
Introduction: A Versatile Heterocyclic Building Block
5-Bromopyridine-2,3-dicarboxylic acid is a trifunctional heterocyclic compound that has garnered significant interest within the realms of pharmaceutical and materials science. Its strategic arrangement of two adjacent carboxylic acid moieties and a bromine atom on a pyridine ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse array of complex molecules. The pyridine nitrogen, with its basic character, further influences the molecule's electronic properties and reactivity. This guide provides an in-depth exploration of the chemistry of the carboxylic acid groups in this compound, offering insights into their reactivity and practical guidance for their synthetic transformations. This compound serves as a crucial intermediate in the development of novel therapeutic agents and functional materials, including metal-organic frameworks (MOFs).[1]
Molecular Structure and Spectroscopic Profile
The reactivity of this compound is intrinsically linked to its molecular structure. The electron-withdrawing nature of the pyridine ring nitrogen and the bromine atom influences the acidity of the carboxylic acid protons.
Table 1: Physicochemical and Spectroscopic Data for this compound and its Dimethyl Ester
| Property | This compound | Dimethyl 5-bromopyridine-2,3-dicarboxylate |
| Molecular Formula | C₇H₄BrNO₄ | C₉H₈BrNO₄[2][3] |
| Molecular Weight | 246.02 g/mol | 274.07 g/mol [3] |
| Predicted ¹H NMR (DMSO-d₆, δ) | 12.50 (s, 1H, COOH), 8.90 (d, J=2.1 Hz, 1H, Ar-H), 8.43 (d, J=2.1 Hz, 1H, Ar-H)[2][3] | ~8.90 (d), ~8.43 (d) (Ar-H), 3.7-4.0 (s, 6H, OCH₃)[3] |
| Predicted pKa | -3.18 ± 0.10[2] | N/A |
Note: The predicted pKa value appears unusually low for a carboxylic acid and may refer to the protonation of the pyridine nitrogen. Experimental determination is recommended for accurate values of the carboxylic acid protons' pKa.
Reactivity of the Carboxylic Acid Groups
The two carboxylic acid groups at the C2 and C3 positions are the primary sites of reactivity, enabling a variety of chemical transformations. Their proximity to each other and to the pyridine nitrogen allows for unique reaction pathways.
Decarboxylation: Accessing Brominated Pyridine Scaffolds
The removal of one or both carboxylic acid groups through decarboxylation is a key transformation for accessing simpler 5-bromopyridine derivatives. This reaction can be achieved through thermal or catalytic methods.
Mechanism Insight: The decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group. For pyridine-2-carboxylic acids, the reaction is thought to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. This intermediate is stabilized by the proximity of the positive and negative charges, facilitating the loss of carbon dioxide. The presence of a second carboxylic acid group, as in this compound, can influence the ease of decarboxylation.
Experimental Protocol: Catalytic Decarboxylation (General Procedure)
-
Reaction Setup: In a suitable reaction vessel, combine this compound (1 equivalent) and a palladium catalyst (e.g., Palladium(II) acetate, 5-10 mol%).
-
Solvent and Additives: Add a high-boiling point solvent such as DMF or DMSO. A base (e.g., potassium carbonate, 2-3 equivalents) may be required to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 120-180 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
References
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 5-Bromopyridine-2,3-dicarboxylic Acid
An In-Depth Technical Guide
Abstract
5-Bromopyridine-2,3-dicarboxylic acid is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its trifunctional nature—comprising two adjacent carboxylic acids and a reactive bromine atom—offers a rich platform for molecular elaboration. The strategic placement of these groups, however, necessitates a carefully planned synthetic approach to achieve desired modifications with high chemoselectivity. This guide provides a comprehensive overview of the reaction conditions and protocols for the targeted functionalization of this scaffold. We will explore methodologies for modifying the carboxylic acid moieties via esterification and amidation, and detail robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, at the C5-bromo position. The causality behind experimental choices, field-proven protocols, and strategic considerations for multi-step syntheses are discussed in detail to provide researchers with a self-validating and authoritative resource.
Introduction: A Scaffold of Opportunity
Pyridine derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties of the pyridine ring, combined with the specific substitution pattern of this compound, make it an exceptionally valuable intermediate. The two carboxylic acid groups at the C2 and C3 positions can be converted into esters, amides, or a cyclic anhydride, providing avenues for creating complex amide libraries or for use as ligands in coordination chemistry.[1] The bromine atom at the C5 position serves as a versatile handle for modern cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents.[2]
This document serves as a practical guide for chemists, outlining the key strategic decisions and providing validated protocols for navigating the functionalization of this important molecule.
Strategic Workflow for Functionalization
A primary consideration when working with this compound is the inherent reactivity of the free carboxylic acid groups. These acidic protons are incompatible with the basic conditions and organometallic intermediates of many cross-coupling reactions. Therefore, a protection strategy is almost always the first step before modifying the C5-bromo position.
The most common and effective strategy involves the conversion of the dicarboxylic acid to a diester. This transformation not only protects the acidic groups but also significantly improves the molecule's solubility in common organic solvents, facilitating subsequent reactions and purification.
Caption: General workflow for functionalizing this compound.
Functionalization of the Carboxylic Acid Groups
Modification of the carboxylic acid groups is often the initial step in a synthetic sequence.
Diesterification
Converting the dicarboxylic acid to its corresponding diester is crucial for protecting the acidic protons and enhancing solubility. Common methods involve reaction with an alcohol under acidic conditions or activation with reagents like thionyl chloride.
Causality of Experimental Choices:
-
Reagent: Thionyl chloride (SOCl₂) or a strong acid like H₂SO₄ is used to activate the carboxylic acid. SOCl₂ converts the acid to a highly reactive acid chloride intermediate. H₂SO₄ protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]
-
Solvent: The corresponding alcohol (e.g., methanol for methyl esters, ethanol for ethyl esters) is typically used as the solvent to drive the reaction equilibrium towards the product according to Le Châtelier's principle.
-
Temperature: Heating is often required to accelerate the reaction rate, especially for the less reactive acid-catalyzed esterification.[3]
| Parameter | Method A: SOCl₂ | Method B: H₂SO₄ |
| Reagents | This compound, SOCl₂, Methanol | This compound, H₂SO₄, Methanol |
| Stoichiometry | 1.0 eq. Acid, 10.0 eq. SOCl₂, excess MeOH | 1.0 eq. Acid, catalytic H₂SO₄, excess MeOH |
| Temperature | 0 °C to 50 °C | 70 °C |
| Time | 12 hours | 6 hours |
| Work-up | Concentration, quench with NaHCO₃ | Concentration, neutralization, extraction |
| Reference | Adapted from[3] | Adapted from[3] |
Protocol 1: Synthesis of Dimethyl 5-bromopyridine-2,3-dicarboxylate using SOCl₂
-
Suspend this compound (1.0 eq.) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, ~5-10 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C.
-
Maintain heating for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the mixture and concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
The resulting residue is carefully quenched by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum to afford the desired dimethyl 5-bromopyridine-2,3-dicarboxylate.
Amidation
Direct amidation of carboxylic acids is possible but often requires harsh conditions or specialized catalysts.[4][5] A more common and reliable approach involves the use of coupling reagents to form an activated intermediate that readily reacts with an amine.
Causality of Experimental Choices:
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or water-soluble carbodiimides like EDC are used to activate the carboxylic acid.[6][7]
-
Additives: 1-Hydroxybenzotriazole (HOBt) is often added to suppress racemization (if chiral amines are used) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[6]
-
Solvent: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used to dissolve the reactants.
-
Base: A non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is often added to neutralize the ammonium salt formed from the amine, freeing the neutral amine to act as a nucleophile.
Protocol 2: General Procedure for Diamide Synthesis using EDC/HOBt
-
Dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt, 2.2 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add the desired primary or secondary amine (2.2 eq.) and Diisopropylethylamine (DIPEA, 3.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 2.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired diamide.
Functionalization at the C5-Bromo Position
With the carboxylic acid groups protected as esters, the C5-bromo position becomes the prime target for functionalization via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an aryl or vinyl boronic acid or ester.[8][9]
Causality of Experimental Choices:
-
Catalyst: A Pd(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂).[10] Phosphine ligands (e.g., PPh₃, PCy₃) are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[10]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[8][9]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is commonly used. Water helps to dissolve the inorganic base, while the organic solvent dissolves the substrate and catalyst.[8][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of Dimethyl 5-bromopyridine-2,3-dicarboxylate
-
To a flame-dried Schlenk flask, add the dimethyl 5-bromopyridine-2,3-dicarboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[11]
-
Heat the reaction mixture to 85-95 °C and stir vigorously for 12-16 hours.[11] Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-pyridine-2,3-dicarboxylate.
Sonogashira Coupling
The Sonogashira reaction couples the aryl bromide with a terminal alkyne, providing a direct route to alkynylated pyridines. This reaction is typically co-catalyzed by palladium and copper.[12][13]
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle. A copper(I) salt (e.g., CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center.[12][14]
-
Ligand: A phosphine ligand like triphenylphosphine (PPh₃) is used to stabilize the palladium catalyst.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both to neutralize the H-X byproduct and to act as the solvent.[12]
Protocol 4: Sonogashira Coupling of Dimethyl 5-bromopyridine-2,3-dicarboxylate
-
To a Schlenk flask, add dimethyl 5-bromopyridine-2,3-dicarboxylate (1.0 eq.), Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 eq.), Triphenylphosphine [PPh₃] (0.05 eq.), and Copper(I) iodide [CuI] (0.05 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat three times.
-
Add anhydrous DMF as the solvent, followed by triethylamine (Et₃N) as the base.
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Heat the reaction mixture to 100 °C for 3-5 hours.[12] Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl-pyridine-2,3-dicarboxylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[15] This reaction is highly dependent on the choice of ligand.
Causality of Experimental Choices:
-
Catalyst/Ligand: The choice of ligand is critical for success and depends on the amine coupling partner.[16] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[16] A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[17]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 5-Bromopyridine-2,3-dicarboxylic acid
Abstract
This document provides a comprehensive technical guide for the esterification of 5-Bromopyridine-2,3-dicarboxylic acid, a critical heterocyclic building block in medicinal chemistry and materials science. We present detailed protocols for the synthesis of its corresponding dialkyl esters, with a primary focus on the dimethyl and diethyl variants. The causality behind experimental choices, including catalyst selection, reaction conditions, and purification strategies, is thoroughly discussed. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for the preparation of these valuable intermediates.
Introduction: The Strategic Importance of 5-Bromopyridine-2,3-dicarboxylate Esters
This compound and its ester derivatives are highly versatile scaffolds in organic synthesis. The pyridine core is a common motif in pharmacologically active compounds, with the nitrogen atom often serving as a key hydrogen bond acceptor in interactions with biological targets. The strategic placement of functional groups on this core dictates its utility.
The diester functionalities at the 2- and 3-positions offer multiple sites for further chemical modification, such as amide formation, reduction, or hydrolysis.[1] Crucially, the bromine atom at the 5-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] This enables the facile introduction of diverse aryl, heteroaryl, or alkyl substituents, allowing for extensive exploration of the chemical space to optimize the potency, selectivity, and pharmacokinetic properties of new chemical entities.[2] Consequently, esters of this compound are key intermediates in the synthesis of kinase inhibitors, agrochemicals, and functional materials.[1][2]
This application note details a reliable and scalable protocol for the synthesis of these esters via acid-catalyzed esterification, commonly known as the Fischer-Speier esterification.
Reaction Mechanism: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4][5] The reaction is an equilibrium process, and its efficiency is dictated by shifting the equilibrium towards the product side.[3][5] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water as it is formed.[3][5]
The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[5][6]
-
Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[6]
This process occurs for both carboxylic acid groups on the this compound molecule to yield the desired diester.
Diagram 1: Fischer-Speier Esterification Mechanism Caption: Stepwise mechanism of the acid-catalyzed esterification of one carboxylic acid group.
Experimental Protocols
Two primary protocols are presented below for the synthesis of dimethyl and diethyl 5-bromopyridine-2,3-dicarboxylate. The choice of alcohol (methanol or ethanol) will determine the final ester product.
Protocol 1: Synthesis of Dimethyl 5-Bromopyridine-2,3-dicarboxylate
This protocol is adapted from a known procedure for the synthesis of the target molecule, which involves esterification followed by bromination.[7] For the direct esterification of the brominated starting material, the principles remain the same.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Reagent Addition: Add a large excess of anhydrous methanol to the flask to act as both the reactant and the solvent. A typical ratio is 10-20 mL of methanol per gram of dicarboxylic acid.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid dropwise. A catalytic amount is sufficient (e.g., 0.1-0.2 equivalents), but using it as a co-solvent (e.g., 10 mL for a 50g scale reaction) can accelerate the reaction.[7] An exothermic reaction will occur.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[8]
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
-
Purification: Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent (e.g., a gradient starting from 5:1 v/v).[7]
-
Characterization: Combine the fractions containing the pure product and remove the solvent to yield dimethyl 5-bromopyridine-2,3-dicarboxylate as a yellow solid.[7] Confirm the identity and purity by NMR and Mass Spectrometry.
Protocol 2: Synthesis of Diethyl 5-Bromopyridine-2,3-dicarboxylate
This protocol follows the same principles as Protocol 1, substituting ethanol for methanol.
Materials and Equipment:
-
As listed in Protocol 3.1, with anhydrous ethanol replacing methanol.
Procedure:
-
Reaction Setup: Follow step 1 from Protocol 3.1.
-
Reagent Addition: Add a large excess of anhydrous ethanol to the flask.
-
Catalyst Addition: Follow step 3 from Protocol 3.1.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 24-48 hours, monitoring by TLC.
-
Work-up and Purification: Follow steps 5, 6, and 7 from Protocol 3.1, using appropriate solvents for extraction and chromatography.
Table 1: Summary of Reaction Parameters
| Parameter | Dimethyl Ester Synthesis | Diethyl Ester Synthesis |
| Starting Material | This compound | This compound |
| Alcohol | Methanol (excess) | Ethanol (excess) |
| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ |
| Temperature | Reflux (~65°C) | Reflux (~78°C) |
| Reaction Time | 24 - 48 hours | 24 - 48 hours |
| Purification | Column Chromatography | Column Chromatography |
Characterization of Products
Successful synthesis of the target diesters can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure. For dimethyl 5-bromopyridine-2,3-dicarboxylate, one would expect to see two distinct singlets for the two non-equivalent methyl ester protons (typically in the δ 3.7-4.0 ppm range) and two doublets in the aromatic region for the pyridine ring protons.[7] For the diethyl ester, two triplets and two quartets would be expected for the ethyl groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For the dimethyl ester, this would be at m/z 274.0 and 276.0, reflecting the isotopic pattern of bromine.[7]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretch of the ester functional groups.
Table 2: Typical Analytical Data for Dimethyl 5-Bromopyridine-2,3-dicarboxylate
| Analysis | Expected Result | Reference |
| Appearance | Yellow solid | [7] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.75-8.76 (d, 1H), 8.23-8.24 (d, 1H), 3.93 (s, 3H), 3.89 (s, 3H) | [7] |
| Mass Spectrum (ESI, m/z) | 274.0 [M+H]⁺ | [7] |
Troubleshooting and Safety Considerations
Troubleshooting:
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material after 48 hours, additional catalyst can be carefully added, or the reaction time can be extended. Ensure the alcohol is anhydrous, as water will inhibit the reaction.
-
Low Yield: Low yields can result from incomplete reaction or hydrolysis of the ester during work-up. Ensure the neutralization step with sodium bicarbonate is performed carefully and not for an extended period.
-
Purification Difficulties: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be an alternative.
Safety Precautions:
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and an oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Flammable Solvents: Methanol, ethanol, ethyl acetate, and petroleum ether are flammable. All heating should be conducted using a heating mantle or oil bath, and no open flames should be present.
-
Pressurization: The neutralization of the acidic reaction mixture with sodium bicarbonate generates carbon dioxide gas, which can cause pressure buildup in a sealed container. Always vent the separatory funnel frequently during this step.
-
General Handling: this compound and its ester derivatives should be handled with standard laboratory precautions. Avoid inhalation, ingestion, and skin contact.
Diagram 2: Experimental Workflow Caption: Overview of the synthesis and purification process.
References
- 1. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. diMethyl 5-broMopyridine-2,3-dicarboxylate | 521980-82-5 [chemicalbook.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 5-Bromopyridine-2,3-dicarboxylic acid
Introduction: The Pyridine Scaffold and the Strategic Utility of 5-Bromopyridine-2,3-dicarboxylic acid
The pyridine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The synthesis of highly functionalized and substituted pyridines is, therefore, a cornerstone of modern drug discovery. This compound is a versatile and strategically valuable starting material for the synthesis of a diverse range of substituted pyridines. This building block offers multiple reaction handles: the two carboxylic acid groups at the 2- and 3-positions and a bromine atom at the 5-position, which is amenable to a variety of powerful cross-coupling reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic manipulation of this compound to generate diverse substituted pyridine derivatives. We will delve into the key chemical transformations, including strategic decarboxylation and palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols and the underlying chemical principles that govern these choices.
Strategic Considerations: Decarboxylation and Cross-Coupling Sequence
A primary strategic decision in the utilization of this compound is the sequencing of decarboxylation and cross-coupling reactions. The carboxylic acid groups can be removed to yield a 5-bromopyridine core, or they can be retained or converted to other functional groups like esters.
-
Decarboxylation First: This approach simplifies the substrate for the subsequent cross-coupling reaction. Pyridine-2,3-dicarboxylic acid (quinolinic acid) is known to undergo decarboxylation upon heating, and this can be a viable route.[1] However, the conditions required for decarboxylation might be harsh and could be incompatible with other desired functionalities. The product of this initial step would be 5-bromopyridine, a simpler starting material for subsequent functionalization.
-
Cross-Coupling First: Performing the cross-coupling reaction on the brominated pyridine dicarboxylic acid (or its esterified form) allows for the introduction of the desired substituent at the 5-position while retaining the carboxylic acid groups for further manipulation.[2] The dimethyl ester, dimethyl 5-bromopyridine-2,3-dicarboxylate, is a common intermediate for this strategy as it is often more soluble and easier to handle in organic solvents.[2]
The choice between these strategies will depend on the desired final product and the compatibility of the functional groups with the reaction conditions.
Synthetic Workflow Overview
The following diagram illustrates the potential synthetic pathways starting from this compound.
References
The Strategic Utility of 5-Bromopyridine-2,3-dicarboxylic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of functionalized pyridines, 5-Bromopyridine-2,3-dicarboxylic acid has emerged as a highly versatile and strategic building block. Its unique trifunctional nature—a bromine atom for cross-coupling, and two adjacent carboxylic acid groups for cyclization and amidation—provides a robust platform for the synthesis of complex heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this compound, with a particular focus on its application in the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 98555-51-2 | [1] |
| Molecular Formula | C₇H₄BrNO₄ | [2] |
| Molecular Weight | 246.02 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 165 °C | [3] |
| Boiling Point | 434.687 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. | |
| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C is recommended). | [1] |
Core Application: Synthesis of Pyridopyridazinone Scaffolds for PARP-1 Inhibitors
A primary and high-impact application of this compound is in the synthesis of pyridopyridazinone scaffolds. These structures serve as bioisosteres for the phthalazinone core found in several clinically approved PARP-1 inhibitors, such as Olaparib.[4] PARP-1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks, and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).[5]
The synthesis of the core intermediate, 8-bromopyrido[2,3-d]pyridazine-5,7(6H,8H)-dione, is a straightforward and efficient process involving the direct cyclization of this compound with hydrazine hydrate.
Logical Workflow for Pyridopyridazinone Synthesis
Caption: Synthetic pathway from this compound to PARP-1 inhibitors.
Detailed Experimental Protocol: Synthesis of 8-bromopyrido[2,3-d]pyridazine-5,7(6H,8H)-dione
This protocol is based on established methodologies for the synthesis of pyridopyridazinone scaffolds from pyridine-2,3-dicarboxylic acids.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.46 g, 10 mmol).
-
Solvent and Reagent Addition: To the flask, add ethanol (30 mL) to create a slurry. While stirring, add hydrazine hydrate (80% solution, 1.2 mL, approximately 20 mmol, 2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain under vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).
-
Work-up and Isolation: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol (2 x 10 mL) and then with distilled water (2 x 15 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight. The desired product, 8-bromopyrido[2,3-d]pyridazine-5,7(6H,8H)-dione, is typically obtained as a white to pale yellow solid.
Expected Yield: 80-90%
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants at elevated temperatures and allows for a homogenous reaction mixture at reflux. Its boiling point is suitable for the reaction temperature required for cyclization.
-
Excess Hydrazine Hydrate: Using a two-fold excess of hydrazine hydrate ensures the complete conversion of the dicarboxylic acid to the dihydrazide intermediate, which then cyclizes to the pyridazinone.
-
Reflux Conditions: The elevated temperature provided by refluxing ethanol is necessary to overcome the activation energy for the intramolecular cyclization, leading to the formation of the stable pyridazinone ring.
-
Washing with Cold Ethanol and Water: This step is crucial for removing impurities. Cold ethanol minimizes the loss of the product due to solubility, while water effectively removes the excess hydrazine hydrate.
Further Synthetic Transformations
The resulting 8-bromopyrido[2,3-d]pyridazine-5,7(6H,8H)-dione is a key intermediate that can be further elaborated to generate a library of potential PARP-1 inhibitors. The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties, which are crucial for interacting with the active site of the PARP-1 enzyme.[4]
Conclusion
This compound is a valuable and strategically important starting material for the synthesis of complex pharmaceutical intermediates. Its application in the construction of pyridopyridazinone scaffolds for PARP-1 inhibitors highlights its utility in modern drug discovery. The straightforward and high-yielding protocol for the synthesis of the key 8-bromopyrido[2,3-d]pyridazine-5,7(6H,8H)-dione intermediate makes it an attractive choice for both academic and industrial research laboratories. The principles and protocols outlined in this application note provide a solid foundation for scientists to explore the full potential of this versatile building block in their drug development programs.
References
- 1. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 5. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Bromopyridine-2,3-dicarboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the microwave-assisted synthesis of 5-Bromopyridine-2,3-dicarboxylic acid, a valuable heterocyclic building block in drug discovery and materials science. We present a detailed protocol for its preparation via the oxidation of 5-bromo-2,3-dimethylpyridine, leveraging the efficiency and green chemistry principles of microwave irradiation. This document offers in-depth explanations of the reaction mechanism, experimental setup, purification techniques, and detailed characterization of the final product. Furthermore, we explore its application as a key intermediate in the synthesis of complex pharmaceutical agents, such as analogues of the anti-HIV drug Nevirapine.
Introduction: The Significance of Pyridine Scaffolds and Microwave Synthesis
Pyridine derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties to enhance its therapeutic efficacy and safety profile. This compound, in particular, is a highly versatile intermediate. The presence of two carboxylic acid groups and a bromine atom provides multiple reactive sites for derivatization, making it a valuable precursor for creating complex molecular architectures.[2]
Conventional organic synthesis methods often require long reaction times, harsh conditions, and significant energy consumption.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, aligning with the principles of green chemistry by dramatically reducing reaction times, improving yields, and often enabling the use of less hazardous solvents.[3][4] Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.[5] This localized superheating can accelerate reaction rates by orders of magnitude, providing a cleaner and more efficient pathway to target molecules.[3]
This application note details a robust microwave-assisted protocol for the synthesis of this compound, designed for researchers in drug development and organic synthesis.
Synthesis of this compound
The most direct route for the synthesis of this compound is the oxidation of the methyl groups of a suitable precursor, such as 5-bromo-2,3-dimethylpyridine (also known as 5-bromo-2,3-lutidine). Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for this transformation. Under microwave irradiation, this reaction can be completed in a fraction of the time required by conventional heating.
Reaction Mechanism
The oxidation of the alkyl side chains on the pyridine ring with potassium permanganate proceeds through a free radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from a methyl group by the permanganate ion. This process is repeated until the methyl groups are fully oxidized to carboxylic acids. The manganese (VII) in the permanganate is reduced to manganese (IV) oxide (MnO₂), an insoluble brown solid that precipitates from the reaction mixture.
Experimental Protocol: Microwave-Assisted Oxidation
This protocol is adapted from established methods for the microwave-assisted oxidation of substituted pyridines.
Reagents and Materials
| Reagent/Material | Formula | M.W. | Amount | Moles |
| 5-Bromo-2,3-dimethylpyridine | C₇H₈BrN | 186.05 | 5.0 g | 0.0269 |
| Potassium Permanganate | KMnO₄ | 158.03 | 12.8 g | 0.081 |
| Water (Deionized) | H₂O | 18.02 | 100 mL | - |
| Sulfuric Acid (70%) | H₂SO₄ | 98.08 | As needed | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask suitable for microwave synthesis, combine 5-bromo-2,3-dimethylpyridine (5.0 g, 0.0269 mol) and potassium permanganate (12.8 g, 0.081 mol) with 100 mL of deionized water.
-
Microwave Irradiation: Place the flask in a microwave reactor. Irradiate the mixture at 350-400 W for approximately 30-40 minutes. The reaction progress can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide (MnO₂).
-
Work-up and Isolation:
-
While the reaction mixture is still hot, filter it through a Celite pad to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Cool the filtrate in an ice-water bath.
-
Carefully acidify the filtrate with 70% sulfuric acid to a pH of approximately 3.5. This will precipitate any remaining salts. Filter if necessary.
-
Further acidify the clear filtrate with concentrated hydrochloric acid to a pH of 1.8-2.0. The target compound, this compound, will precipitate as a white to off-white solid.
-
-
Purification:
-
Collect the crude product by filtration and wash with a small amount of cold water.
-
For higher purity, recrystallization can be performed. While the optimal solvent should be determined empirically, a mixture of ethanol and water is a good starting point for pyridine carboxylic acids.[4] Dissolve the crude product in a minimum amount of hot solvent, and allow it to cool slowly to form crystals.
-
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis and purification of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected analytical data for this compound.
| Property | Data |
| Molecular Formula | C₇H₄BrNO₄ |
| Molecular Weight | 246.02 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 98555-51-2 |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): The predicted proton NMR spectrum shows characteristic signals for the aromatic protons on the pyridine ring.
-
δ ~12.50 (s, 2H, -COOH)
-
δ ~8.90 (d, J = 2.1 Hz, 1H, Ar-H)
-
δ ~8.43 (d, J = 2.1 Hz, 1H, Ar-H)[2]
-
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum is expected to show seven distinct signals. The carboxylic acid carbons will be the most downfield, followed by the carbons of the pyridine ring. The chemical shifts will be influenced by the bromine and carboxyl substituents. Expected chemical shift ranges for the carbons are: C=O (~165-180 ppm), aromatic carbons (~120-160 ppm).
-
Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present.
-
Broad O-H stretch (carboxylic acid): 2500-3300 cm⁻¹
-
Strong C=O stretch (carboxylic acid): ~1700 cm⁻¹
-
C-N and C=C stretches (pyridine ring): 1400-1600 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.
Logical Flow of Synthesis and Analysis
Caption: Logical relationship between the synthesis, purification, and analytical characterization of the final product.
Applications in Drug Discovery
This compound is a strategic building block for the synthesis of complex heterocyclic compounds, which are of significant interest in pharmaceutical research.[2] Its bifunctional nature allows it to be used in the construction of fused ring systems, a common feature in many drug molecules.
A notable application is in the synthesis of analogues of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[5][6] The core structure of Nevirapine is a dipyridodiazepinone, a tricyclic system. The synthesis of this complex scaffold and its analogues often involves the condensation of a diaminopyridine derivative with a pyridine-2,3-dicarbonyl compound.
This compound can be readily converted to its corresponding anhydride or acid chloride, which can then react with a substituted 2,3-diaminopyridine. The bromine atom on the pyridine ring serves as a handle for further modifications through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of diverse substituents to explore structure-activity relationships and develop new Nevirapine analogues with improved potency, metabolic stability, or resistance profiles.[5][6]
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally conscious alternative to conventional methods. The protocol detailed in this application note provides a reliable pathway for the production of this valuable intermediate. Its versatile chemical nature makes it an important tool for researchers and scientists in the field of drug discovery, particularly for the development of novel heterocyclic compounds and analogues of established drugs like Nevirapine. The adoption of microwave technology in such synthetic routes can significantly accelerate the pace of research and development in medicinal chemistry.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 3. 98555-51-2|this compound|BLD Pharm [bldpharm.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 6. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of 5-Bromopyridine-2,3-dicarboxylic Acid and Its Derivatives
Introduction: The Pivotal Role of the Bromopyridine Scaffold
5-Bromopyridine-2,3-dicarboxylic acid and its derivatives are foundational scaffolds in modern drug discovery and materials science. The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in critical hydrogen bonding and other molecular interactions.[1][2][3][4] The specific arrangement of a bromine atom and two carboxylic acid (or ester) groups on this scaffold provides a trifecta of chemical functionality. The bromine at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic construction of complex molecular architectures.[5] The adjacent dicarboxylic groups act as key interaction points with biological targets and influence the molecule's physicochemical properties, such as solubility.
This chemical versatility makes these derivatives highly valuable starting materials for synthesizing novel therapeutics, including potent kinase inhibitors for oncology and inflammatory diseases.[3][5] Consequently, rigorous analytical characterization is not merely a procedural step but a cornerstone of the research and development process. Ensuring the structural identity, purity, and stability of these molecules is paramount for reproducible downstream synthesis, accurate biological evaluation, and eventual clinical success.
This guide provides a detailed overview of the primary analytical techniques and validated protocols for the comprehensive characterization of this compound and its derivatives, offering field-proven insights for researchers, chemists, and quality control specialists.
A Multi-Technique Approach to Structural Validation
No single analytical technique can provide a complete picture of a molecule. A robust characterization strategy relies on the synergistic use of multiple orthogonal methods. The information from each technique corroborates the others, leading to an unambiguous confirmation of structure and purity.
Caption: A logical workflow demonstrating the synergy between different analytical techniques for comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale & Expertise: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. For this compound derivatives, ¹H NMR confirms the substitution pattern on the pyridine ring through characteristic chemical shifts and spin-spin coupling constants. ¹³C NMR provides complementary information, identifying each unique carbon atom in the molecule, including the quaternary carbons of the carboxylic acids and the carbon atom bearing the bromine.
Data Presentation: Expected Spectroscopic Data
The following table summarizes predicted and reported NMR data for the parent acid and its dimethyl ester derivative. These values serve as a reference for related structures.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment | Source |
| This compound (in DMSO-d₆) | ¹H | ~12.50 | broad singlet | 2 x -COOH | [6] |
| ¹H | ~8.90 | d, J ≈ 2.1 | H-6 | [6] | |
| ¹H | ~8.43 | d, J ≈ 2.1 | H-4 | [6] | |
| Dimethyl 5-bromopyridine-2,3-dicarboxylate (in DMSO-d₆) | ¹H | ~8.86 | d, J ≈ 1.9 | H-6 | [7] |
| ¹H | ~8.28 | dd, J ≈ 8.4, 2.4 | H-4 | [7] | |
| ¹H | ~8.00 | d, J ≈ 8.4 | (Reference proton)* | [7] | |
| ¹H | ~3.89 | s | 2 x -OCH₃ | [7] | |
| ¹³C | (Varies) | - | C=O, C-Br, Aromatic C, -OCH₃ | [8] |
Note: The assignment for the proton at 8.00 ppm in the diester may vary based on the specific conformation and solvent effects. Cross-referencing with 2D NMR techniques (COSY, HSQC) is recommended for unambiguous assignment.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.[9]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Causality: For the dicarboxylic acid, DMSO-d₆ is the solvent of choice. Its polarity effectively dissolves the acid, and its ability to hydrogen bond with the acidic protons prevents rapid exchange, allowing their observation as a broad singlet. For less polar ester or amide derivatives, CDCl₃ may be used.[6][9]
-
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required, although referencing to the residual solvent peak is common for routine characterization.
-
-
Instrument Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
Typical ¹H Parameters:
-
Spectral Width: 0-12 ppm.
-
Pulse Program: Standard single pulse (zg30).
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, adjusted to achieve a good signal-to-noise ratio.[9]
-
-
-
Data Processing & Validation:
-
Apply Fourier transform to the raw Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or TMS at δ 0.00 ppm.
-
Integrate the peaks. The integral ratios should correspond to the number of protons in each environment (e.g., 1:1 for H-4 and H-6). This serves as an internal validation of the structure.
-
Mass Spectrometry (MS)
Rationale & Expertise: MS is indispensable for confirming the molecular weight (MW) and elemental formula of the target compound. For brominated compounds, MS provides a definitive signature: the isotopic pattern of bromine. Naturally occurring bromine is a nearly 1:1 mixture of ⁷⁹Br and ⁸¹Br, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous calculation of the elemental formula.
Data Presentation: Expected Mass Spectrometry Data
| Compound | Technique | Expected m/z | Key Observation |
| This compound | ESI (-) | 243.9 / 245.9 | [M-H]⁻ ion with characteristic 1:1 bromine isotope pattern. |
| (C₇H₄BrNO₄, MW: 246.02) | HRMS | 243.9302 | Calculated for C₇H₂⁷⁹BrNO₄⁻. |
| HRMS | 245.9281 | Calculated for C₇H₂⁸¹BrNO₄⁻. | |
| Dimethyl 5-bromopyridine-2,3-dicarboxylate | EI or ESI (+) | 273.9 / 275.9 | [M]⁺ or [M+H]⁺ with characteristic 1:1 bromine isotope pattern.[6] |
| (C₉H₈BrNO₄, MW: 274.07) | HRMS | 273.9715 | Calculated for C₉H₈⁷⁹BrNO₄⁺. |
| HRMS | 275.9694 | Calculated for C₉H₈⁸¹BrNO₄⁺. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.[10]
-
-
Instrumentation (ESI-QTOF or Orbitrap):
-
Liquid Chromatography (for sample introduction):
-
Column: A short C18 column (e.g., 2.1 x 50 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Causality: ESI is a soft ionization technique well-suited for polar, non-volatile molecules like these derivatives, minimizing fragmentation and preserving the molecular ion.[11]
-
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
-
Data Analysis & Validation:
-
Extract the mass spectrum from the chromatographic peak corresponding to the compound.
-
Verify the presence of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
Self-Validation: Confirm the presence of the [M+2]⁺ peak at an intensity nearly identical to the [M]⁺ peak. The absence or incorrect ratio of this peak indicates the absence of bromine or the presence of an impurity.
-
For HRMS data, use the instrument software to calculate the elemental formula from the accurate mass and compare it to the theoretical formula. The mass error should be less than 5 ppm.
-
High-Performance Liquid Chromatography (HPLC)
Rationale & Expertise: HPLC is the workhorse for determining the purity of a compound. It separates the target molecule from starting materials, reagents, byproducts, and isomers. For pyridine carboxylic acids, which are polar and ionizable, reversed-phase HPLC with an acidic mobile phase modifier or mixed-mode chromatography is highly effective.[12][13] The acidic modifier (e.g., formic or phosphoric acid) suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention on a C18 column.
Data Presentation: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for moderately polar compounds.[10] |
| Mobile Phase A | Water + 0.1% Formic Acid (or Phosphoric Acid) | Acid modifier ensures consistent ionization state and good peak shape.[10][11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is suitable for separating compounds with a range of polarities, which is typical in a crude reaction mixture. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[10] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The pyridine ring is UV active, allowing for sensitive detection.[10] |
| Injection Volume | 10 µL | Standard volume. |
Experimental Protocol: Purity Assessment by HPLC
Caption: A standard workflow for sample analysis by HPLC to determine purity.
-
Sample Preparation:
-
Prepare a sample solution at approximately 1 mg/mL in a solvent compatible with the mobile phase (e.g., a 50:50 mixture of water/acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[10]
-
-
Method Execution:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample and run the gradient method.
-
-
Data Analysis & Validation:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Trustworthiness: A pure compound should exhibit a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. A Diode Array Detector (DAD) can be used for peak purity analysis by comparing UV spectra across the peak; a consistent spectrum suggests the peak is composed of a single component.
-
Supporting Spectroscopic Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups. For this compound, the most prominent features will be the very broad O-H stretch and the sharp C=O stretch of the carboxylic acid dimers. For ester derivatives, the C-O stretches will also be visible.
Data Presentation: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad, strong |
| Carboxylic Acid / Ester | C=O stretch | 1730 - 1680 | Strong, sharp |
| Aromatic Ring | C=N, C=C stretch | 1600 - 1450 | Medium, multiple bands |
| Ester | C-O stretch | 1300 - 1100 | Strong |
| C-Br | C-Br stretch | 680 - 515 | Medium to weak |
Single-Crystal X-ray Diffraction (SC-XRD)
Rationale: While not a routine technique, SC-XRD is the gold standard for unambiguous structural determination. It provides the absolute 3D structure of the molecule, confirming connectivity, stereochemistry, and intermolecular interactions in the solid state.[14] It is particularly valuable for novel derivatives or when the stereochemistry is . The primary challenge is growing a single crystal of sufficient quality.[15]
Conclusion
The analytical characterization of this compound and its derivatives requires a multi-faceted and logical approach. By combining the structural insights from NMR, the molecular weight confirmation from MS, the purity assessment from HPLC, and the functional group identification from FT-IR, researchers can build a comprehensive and validated data package for their compounds. This analytical rigor is fundamental to ensuring the quality and reproducibility of research in the highly competitive fields of drug discovery and materials science.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 7. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromopyridine-2,3-dicarboxylic Acid
Introduction: The Strategic Importance of Pyridine-2,3-dicarboxylic Acid Scaffolds
The pyridine-2,3-dicarboxylic acid motif is a critical structural unit in a multitude of biologically active compounds and advanced materials. Its rigid framework and the presence of two carboxylic acid groups offer unique opportunities for creating complex molecular architectures with specific three-dimensional orientations, making it a valuable scaffold in drug discovery and medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[1] This application note provides a comprehensive, field-proven guide for the successful Suzuki-Miyaura coupling of 5-Bromopyridine-2,3-dicarboxylic acid with various arylboronic acids, a key transformation for the synthesis of novel biaryl compounds.
A direct Suzuki coupling on this compound is often challenging due to the acidic nature of the carboxyl groups, which can interfere with the basic conditions of the reaction and potentially deactivate the palladium catalyst. To circumvent these issues, a robust two-step approach is recommended: initial protection of the carboxylic acid groups as methyl esters, followed by the Suzuki-Miyaura coupling, and concluding with ester hydrolysis to unveil the desired dicarboxylic acid product.
Reaction Principle: A Three-Step Synthetic Strategy
The overall synthetic strategy is a three-stage process designed to ensure high yields and purity of the final 5-aryl-pyridine-2,3-dicarboxylic acid.
Caption: Three-stage workflow for the synthesis of 5-Aryl-pyridine-2,3-dicarboxylic acids.
The Catalytic Heart: The Suzuki-Miyaura Cycle
The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura coupling. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.
References
Application Note: Strategic Derivatization of 5-Bromopyridine-2,3-dicarboxylic Acid for Biological Screening Libraries
Abstract
This application note provides a comprehensive guide for the chemical derivatization of 5-bromopyridine-2,3-dicarboxylic acid, a versatile scaffold for the construction of diverse molecular libraries aimed at biological screening. We present detailed protocols for the synthesis of key intermediates and final derivatives, including cyclic imides, diamides, and C5-arylated analogues. The strategic considerations behind each synthetic choice are discussed, emphasizing the generation of molecular diversity and the modulation of physicochemical properties for hit discovery. This guide is intended for researchers and professionals in medicinal chemistry and drug development.
Introduction: The Strategic Value of the 5-Bromopyridine-2,3-dicarboxyl Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its nitrogen atom provides a key hydrogen bond acceptor site, improves aqueous solubility, and can favorably influence metabolic stability[1]. The this compound core combines three key reactive handles, offering a powerful platform for generating a three-dimensional library of compounds for high-throughput screening (HTS).
-
The Dicarboxylic Acid Moiety: The two adjacent carboxylic acids are poised for the introduction of a wide array of substituents. They can be converted into amides, esters, or serve as precursors for heterocyclic ring systems. The close proximity of these groups allows for the formation of cyclic imides, which rigidly constrain the geometry of one part of the molecule.
-
The C5-Bromine Atom: The bromine atom is a versatile handle for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling[2][3]. This enables the facile introduction of a diverse range of aryl and heteroaryl groups, allowing for systematic exploration of structure-activity relationships (SAR)[4].
-
Combined Diversity: The orthogonal reactivity of these sites allows for a combinatorial approach to library synthesis, rapidly generating novel chemical entities with diverse pharmacophores and spatial arrangements.
Biological Rationale: Why Derivatize This Scaffold?
Derivatives of pyridine, including those with carboxamide functionalities, have demonstrated a wide range of biological activities. Published studies have highlighted the potential of such compounds as:
-
Anticancer Agents: Various substituted pyridine and pyridine dicarboxamide derivatives have shown potent in vitro activity against human cancer cell lines, including breast, colon, and liver cancer[5][6][7][8]. The ability to introduce diverse substituents allows for the fine-tuning of interactions with specific protein targets.
-
Antimicrobial Agents: The pyridine scaffold is a component of many antimicrobial compounds. Derivatization can lead to novel agents with activity against Gram-positive and Gram-negative bacteria, as well as fungi[9][10].
-
Enzyme Inhibitors: The rigidified structures and hydrogen bonding capabilities of pyridine carboxamides make them suitable candidates for enzyme inhibitors. For example, some derivatives have shown inhibitory activity against enzymes like α-glucosidase[5].
The goal of derivatizing this compound is to systematically explore the chemical space around this privileged core to identify novel hits for these and other biological targets.
Synthetic Strategy Overview
The derivatization strategy hinges on the sequential or convergent modification of the three reactive sites. A key and highly efficient intermediate is the 5-bromopyrido[2,3-d]pyridine-2,3-dicarboxylic anhydride , which can be readily formed and subsequently reacted with various nucleophiles.
Caption: General workflow for derivatizing the this compound scaffold.
Experimental Protocols
Protocol 4.1: Synthesis of 5-Bromopyrido[2,3-d]pyridine-2,3-dicarboxylic Anhydride (Intermediate 1)
The formation of the cyclic anhydride is a critical first step that activates the dicarboxylic acid moiety for subsequent reactions. This protocol uses acetic anhydride for dehydration.
Rationale: Acetic anhydride is an effective and inexpensive dehydrating agent. The formation of the five-membered anhydride ring is entropically and enthalpically favorable. This intermediate is often more reactive and selective than the starting diacid for reactions with amines.
Procedure:
-
Suspend this compound (1.0 eq) in acetic anhydride (5.0-10.0 eq).
-
Heat the mixture to reflux (approx. 140 °C) with stirring for 2-4 hours. The solid should gradually dissolve.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether or hexane to remove excess acetic anhydride and acetic acid.
-
Dry the solid under vacuum to yield the anhydride, which can be used in the next step without further purification.
| Reagent | MW ( g/mol ) | Molarity | Eq. | Amount (mmol) | Mass/Volume |
| This compound | 246.02 | - | 1.0 | 10 | 2.46 g |
| Acetic Anhydride | 102.09 | - | 10 | 100 | 9.4 mL |
Protocol 4.2: Synthesis of N-Substituted 5-Bromopyrrolo[3,4-b]pyridine-5,7-diones (Imides)
This protocol describes the reaction of the anhydride intermediate with primary amines to form cyclic imides, which are valuable for screening due to their rigid conformation.
Rationale: The reaction of the anhydride with a primary amine in refluxing acetic acid favors the formation of the thermodynamically stable cyclic imide through a two-step process: initial ring-opening to form a mono-amide/mono-acid, followed by intramolecular cyclization with loss of water[11].
Procedure:
-
Dissolve 5-bromopyrido[2,3-d]pyridine-2,3-dicarboxylic anhydride (Intermediate 1 , 1.0 eq) in glacial acetic acid.
-
Add the desired primary amine (1.1 eq).
-
Heat the mixture to reflux (approx. 118 °C) for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize from a suitable solvent (e.g., ethanol, isopropanol) or purify by column chromatography to obtain the pure imide.
| Reagent | Eq. |
| 5-Bromopyrido[2,3-d]pyridine-2,3-dicarboxylic anhydride | 1.0 |
| Substituted Primary Amine (R-NH₂) | 1.1 |
| Glacial Acetic Acid | - |
Protocol 4.3: Synthesis of N²,N³-Disubstituted 5-Bromopyridine-2,3-dicarboxamides (Diamides)
This protocol outlines a direct, one-pot method for the synthesis of diamides from the starting dicarboxylic acid using a standard peptide coupling agent.
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for converting carboxylic acids into amides, often with high yields and minimal side products. An excess of the amine is used to ensure complete conversion of both carboxylic acid groups.
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or NMP.
-
Add the desired amine (2.5 eq) followed by a tertiary amine base such as DIPEA (diisopropylethylamine, 4.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent HATU (2.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure diamide.
| Reagent | Eq. |
| This compound | 1.0 |
| Amine (R-NH₂) | 2.5 |
| HATU | 2.2 |
| DIPEA | 4.0 |
| Anhydrous DMF | - |
Protocol 4.4: Suzuki-Miyaura Cross-Coupling for C5-Arylation
This protocol describes the palladium-catalyzed coupling of a 5-bromo-pyridine derivative (imide or diamide) with an arylboronic acid to introduce diversity at the C5 position.
Rationale: The Suzuki-Miyaura reaction is a highly robust and functional-group-tolerant method for C-C bond formation[2][3][12]. It is the method of choice for introducing aryl or heteroaryl groups onto the pyridine core. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields[4][12].
Procedure:
-
To a reaction vessel, add the 5-bromo-pyridine derivative (e.g., from Protocol 4.2 or 4.3, 1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Heat the reaction mixture to 85-100 °C and stir for 4-18 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the final C5-arylated product.
| Component | Example Reagent/Condition | Molar Eq. / % |
| 5-Bromo Substrate | N-benzyl-5-bromo-imide | 1.0 |
| Boronic Acid | Phenylboronic acid | 1.2 |
| Palladium Catalyst | Pd(PPh₃)₄ | 5 mol% |
| Base | K₂CO₃ | 2.0 |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | - |
| Temperature | 90 °C | - |
Characterization of Derivatives
All synthesized compounds must be characterized to confirm their structure and assess purity before biological screening.
Caption: Workflow for purification and characterization of synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the parent this compound, the two pyridine protons are expected to appear as distinct doublets in the aromatic region (δ 8.0-9.0 ppm)[13]. Upon derivatization, new signals corresponding to the introduced moieties will appear, and shifts in the pyridine proton signals can provide structural information.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to monitor reaction progress and confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of final compounds.
Example Predicted ¹H NMR Data: For the parent compound, dimethyl 5-bromopyridine-2,3-dicarboxylate, the predicted ¹H NMR spectrum (in DMSO-d6) would show signals for the two pyridine protons around δ 8.90 (d) and 8.43 (d) ppm, in addition to the two methyl ester singlets[13].
Conclusion
The this compound scaffold provides a robust and versatile starting point for the creation of compound libraries for biological screening. Through strategic application of anhydride formation, amidation, and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a wide array of novel molecules. The protocols detailed in this note serve as a validated foundation for these synthetic efforts, enabling the exploration of new chemical space in the quest for novel therapeutic agents.
References
- 1. citedrive.com [citedrive.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
Large-scale synthesis of 5-Bromopyridine-2,3-dicarboxylic acid
An Application Note for the Large-Scale Synthesis of 5-Bromopyridine-2,3-dicarboxylic acid
Abstract
This compound is a pivotal heterocyclic building block, extensively utilized as a starting material in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. Its utility in creating substituted quinoline and pyridine derivatives makes it a high-value intermediate.[1][2] This document provides a comprehensive guide to its large-scale synthesis, focusing on a robust and scalable oxidation protocol. The narrative emphasizes the rationale behind procedural choices, process safety, and critical quality control parameters to ensure a reproducible and efficient manufacturing process suitable for industrial application.
Introduction and Strategic Rationale
The synthesis of pyridinecarboxylic acids is a cornerstone of heterocyclic chemistry. These compounds, particularly those with additional functionalization like halogenation, serve as versatile scaffolds. This compound, a derivative of quinolinic acid, is especially valuable due to the presence of three distinct functional groups: two carboxylic acids amenable to various coupling and derivatization reactions, and a bromine atom that provides a reactive site for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[3][4][5]
Choosing the Optimal Synthetic Pathway:
For large-scale production, the chosen synthetic route must balance yield, cost, safety, and operational simplicity. Two primary strategies can be envisioned:
-
Bromination of Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid): This involves the direct electrophilic aromatic substitution of the parent dicarboxylic acid. However, the pyridine ring is electron-deficient, a characteristic exacerbated by the two electron-withdrawing carboxyl groups. This makes electrophilic bromination challenging, often requiring harsh conditions and leading to potential issues with regioselectivity and yield.
-
Oxidation of a Pre-brominated Precursor: A more strategically sound approach for large-scale synthesis is the oxidation of a readily available, pre-functionalized precursor, such as 5-bromo-2,3-dimethylpyridine. The oxidation of alkyl side chains on a pyridine ring is a well-established and high-yielding transformation.[6][7] This route offers superior control over regiochemistry, as the bromine position is set from the start, and generally involves more manageable reaction conditions compared to direct bromination of the deactivated dicarboxylic acid.
This guide will detail the second approach—the permanganate-mediated oxidation of 5-bromo-2,3-dimethylpyridine—as it represents the most reliable and scalable method for producing high-purity this compound.
Core Synthesis Protocol: Oxidation of 5-Bromo-2,3-dimethylpyridine
This protocol is based on the powerful and well-documented oxidation of alkylpyridines to their corresponding pyridinecarboxylic acids using potassium permanganate (KMnO₄).[6][8] The reaction proceeds by converting the two methyl groups at the C2 and C3 positions into carboxylic acids.
Process Chemistry and Logic
The core of this process is the strong oxidizing power of the permanganate ion (MnO₄⁻). In an aqueous medium under heat, it effectively attacks the benzylic-like C-H bonds of the methyl groups on the pyridine ring. The reaction is highly exothermic and proceeds through multiple intermediate steps, ultimately cleaving the C-H bonds and forming the carboxylates. A significant amount of manganese dioxide (MnO₂), a brown solid, precipitates as a byproduct, which is a key visual indicator of reaction progress.
Mandatory Safety and Handling Precautions
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with organic materials, reducing agents, and strong acids to prevent fire or explosion. Handle in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
-
Exothermic Reaction: The addition of KMnO₄ is highly exothermic. Large-scale reactions must be conducted in a jacketed reactor with efficient cooling and overhead stirring. The oxidant must be added portion-wise at a controlled rate to manage the heat generated and prevent thermal runaway.
-
Handling: The final product, this compound, is classified as an irritant. Avoid inhalation of dust and contact with skin and eyes.[11]
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Detailed Step-by-Step Protocol (1.0 kg Scale)
Materials & Equipment:
-
Reactor: 50 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and addition port.
-
Starting Material: 5-Bromo-2,3-dimethylpyridine (1.00 kg, 5.37 mol)
-
Oxidant: Potassium permanganate (KMnO₄) (3.40 kg, 21.51 mol, 4.0 eq.)
-
Solvent: Deionized Water (30 L)
-
Acid: Concentrated Hydrochloric Acid (~1.5 L)
-
Washing Solvents: Cold Deionized Water, Acetone
-
Filtration: Large Buchner funnel or filter press
-
Drying: Vacuum oven
Procedure:
-
Reactor Setup: Charge the 50 L reactor with 5-bromo-2,3-dimethylpyridine (1.00 kg) and deionized water (20 L). Begin vigorous stirring to form a slurry.
-
Initial Heating: Heat the reactor contents to 80-85°C using the reactor jacket.
-
Oxidant Addition: Begin the portion-wise addition of solid potassium permanganate (3.40 kg) through the addition port.
-
Causality Note: This addition must be slow and carefully controlled. Add approximately 200-250 g every 15 minutes. Monitor the internal temperature closely; a significant exotherm will occur, causing the mixture to reflux. The rate of addition should be adjusted to maintain a controllable reflux and keep the internal temperature below 100°C.
-
-
Reaction Drive: After all the KMnO₄ has been added (this may take 3-4 hours), maintain the reaction mixture at a gentle reflux (95-100°C) with continued stirring for an additional 3-4 hours, or until HPLC/TLC analysis shows complete consumption of the starting material. The mixture will be a thick, dark brown slurry due to the formation of MnO₂.
-
Cooling and Filtration: Cool the reaction mixture to ambient temperature (< 30°C). Filter the entire batch through a filter press or a large Buchner funnel to remove the manganese dioxide.
-
Trustworthiness Note: Wash the MnO₂ filter cake thoroughly with additional deionized water (10 L) to ensure complete recovery of the water-soluble product salt (potassium 5-bromopyridine-2,3-dicarboxylate). Combine the filtrate and washings. The resulting filtrate should be clear and colorless to pale yellow.
-
-
Product Precipitation: Transfer the combined filtrate to a clean vessel equipped with stirring. Cool the solution to 10-15°C in an ice bath. Slowly add concentrated hydrochloric acid while monitoring the pH.
-
Causality Note: The desired dicarboxylic acid is insoluble in acidic aqueous media. Acidification protonates the carboxylate salt, causing the free acid to precipitate out of solution. Continue adding acid until the pH is stable at 2-3 to ensure maximum precipitation.
-
-
Isolation: Stir the cold slurry for 1 hour to allow for complete crystallization. Collect the white solid product by filtration.
-
Purification and Drying: Wash the filter cake sequentially with cold deionized water (2 x 1 L) to remove inorganic salts (KCl), followed by a wash with acetone (1 L) to aid in drying. Dry the product in a vacuum oven at 60°C to a constant weight.
Quantitative Data and Quality Control
Summary of Key Process Parameters
| Parameter | Value |
| Starting Material | 5-Bromo-2,3-dimethylpyridine |
| Molecular Formula (Product) | C₇H₄BrNO₄ |
| Molecular Weight (Product) | 246.02 g/mol |
| Scale | 1.00 kg (5.37 mol) |
| Oxidant | Potassium Permanganate (4.0 eq.) |
| Typical Yield | 80-90% |
| Expected Output | 1.05 - 1.18 kg |
| Purity (by HPLC) | ≥98% |
| Appearance | White to off-white solid |
Analytical Characterization
To ensure the final product meets quality standards, the following analytical tests are recommended:
-
¹H NMR Spectroscopy: (400 MHz, DMSO-d₆): The expected spectrum should show characteristic signals for the aromatic protons. Based on closely related compounds, signals are anticipated around δ 8.90 (d, J = 2.1 Hz, 1H) and δ 8.43 (d, J = 2.1 Hz, 1H). The two carboxylic acid protons will appear as a very broad singlet at a high chemical shift (>12 ppm).[3]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with a TFA or phosphoric acid modifier is suitable.
-
Mass Spectrometry (MS): To confirm the molecular weight. ESI-MS should show an [M-H]⁻ ion at m/z ≈ 244/246, corresponding to the bromine isotope pattern.
-
Melting Point: As a physical indicator of purity.
References
- 1. iipseries.org [iipseries.org]
- 2. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Purification of 5-Bromopyridine-2,3-dicarboxylic Acid
Welcome to the Technical Support Center for 5-Bromopyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles.
Introduction: The Purification Imperative
This compound is a valuable building block in medicinal chemistry and materials science. The purity of this reagent is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions, leading to lower yields, side-product formation, and complications in the purification of the final compounds. This guide will equip you with the knowledge to anticipate and overcome common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on the synthesis of related brominated pyridines, a primary concern is the formation of over-brominated species. The major impurity is often the corresponding di-brominated pyridine derivative.[1] Depending on the synthetic route, unreacted starting materials or partially oxidized intermediates may also be present. It is crucial to have an analytical method, such as HPLC, to identify and quantify these impurities.
Q2: I'm observing a persistent colored impurity in my product. What could it be and how can I remove it?
A2: Colored impurities often arise from trace amounts of starting materials, byproducts, or degradation products. For pyridine-based compounds, these can be particularly challenging to remove. A common and effective method for removing such impurities is an acid-alkali refining process. This involves dissolving the crude product in a dilute alkaline solution, treating it with activated carbon to adsorb the colored impurities, followed by filtration and re-precipitation of the pure product by acidification.
Q3: My purified this compound shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. To address this, further purification steps, such as recrystallization, are necessary.
Q4: Can I purify this compound by esterification?
A4: Yes, this is a viable strategy. One synthetic route to the dimethyl ester of this compound starts from the dicarboxylic acid itself.[2] This suggests a purification pathway where the crude dicarboxylic acid is converted to its diester, which may be more amenable to purification by chromatography or recrystallization. Following purification of the diester, it can be hydrolyzed back to the pure dicarboxylic acid.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, success depends on the appropriate choice of solvent and careful execution.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve | The solvent is not polar enough. | Try more polar solvents such as methanol, ethanol, or water. Gentle heating can also increase solubility. |
| Compound "oils out" | The solution is supersaturated, or the cooling is too rapid. Impurities can also lower the melting point, causing it to be below the boiling point of the solvent. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent to reduce saturation. Allow the solution to cool slowly. If the problem persists, try a different solvent with a lower boiling point. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or there are no nucleation sites. | Induce crystallization by scratching the inside of the flask with a glass rod. Add a seed crystal of the pure compound. If these fail, slowly evaporate some of the solvent to increase the concentration and then cool again. |
| Low recovery of purified product | Too much solvent was used, leaving a significant amount of the product in the mother liquor. The compound has high solubility in the chosen solvent even at low temperatures. | Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals. Consider using a mixed-solvent system where the compound is soluble in one solvent and insoluble in the other. |
Diagram: Recrystallization Workflow
Caption: Troubleshooting flowchart for the recrystallization of this compound.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: Based on the polar nature of the dicarboxylic acid, good starting solvents include water, ethanol, or methanol. Test the solubility of a small amount of the crude product in these solvents at room and elevated temperatures to find a suitable candidate (high solubility when hot, low solubility when cold).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for determining the purity of your compound and identifying any impurities. The following is a starting point for method development, based on methods for similar compounds.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile or MethanolStart with a gradient elution to effectively separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound and potential impurities have good absorbance (e.g., 254 nm). |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Diagram: Analytical Workflow for Purity Assessment
Caption: A typical analytical workflow for confirming the purity of this compound.
Structural Confirmation: What to Expect in the NMR Spectrum
While experimental data is the gold standard, predicted NMR spectra can provide a useful reference. For this compound, the following signals are anticipated in the ¹H NMR spectrum (DMSO-d₆):
-
A singlet corresponding to the carboxylic acid protons, likely at a high chemical shift (e.g., ~δ 12.50).
-
Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.[2]
The ¹³C NMR spectrum is expected to show seven distinct signals: two for the carboxylic acid carbons at low field, and five for the carbons of the pyridine ring.
References
Preventing decarboxylation of 5-Bromopyridine-2,3-dicarboxylic acid during reactions
Welcome to the technical support guide for 5-Bromopyridine-2,3-dicarboxylic acid. This document is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. A common challenge encountered when working with this reagent is its propensity to undergo decarboxylation, particularly at the C2-carboxylic acid position, under thermal or certain chemical conditions. This guide provides an in-depth understanding of the underlying mechanism and offers practical, field-proven troubleshooting advice and protocols to ensure the integrity of your molecule throughout your synthetic transformations.
Understanding the "Why": The Mechanism of Decarboxylation
The unique structure of this compound makes it susceptible to decarboxylation. The key factors are the presence of a carboxylic acid group at the 2-position (ortho) relative to the pyridine nitrogen. This arrangement facilitates a specific intramolecular mechanism, often referred to as the Hammick or ylid mechanism, which significantly lowers the energy barrier for the loss of carbon dioxide (CO₂).
The process is believed to proceed through a zwitterionic intermediate. The pyridine nitrogen, being basic, can be protonated, while the adjacent carboxylic acid group is deprotonated. This zwitterion can then readily eliminate CO₂, forming a transient ylid or carbanion at the 2-position, which is rapidly quenched to yield the final decarboxylated product.[1][2][3] Studies on the parent compound, pyridine-2,3-dicarboxylic acid (quinolinic acid), show it decarboxylates over 500 times faster than other pyridinedicarboxylic acid isomers, underscoring the powerful electronic effect of the ortho-substituent.[1]
The rate of this decarboxylation is highly dependent on pH, reaching a maximum near the molecule's isoelectric point.[1][2] For the parent quinolinic acid, this occurs at a pH of approximately 1.0.[2]
References
Improving catalyst efficiency in reactions with 5-Bromopyridine-2,3-dicarboxylic acid
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for improving catalyst efficiency in reactions involving 5-Bromopyridine-2,3-dicarboxylic acid. This substrate presents unique challenges due to the electronic properties of the pyridine ring and the coordinating potential of both the ring nitrogen and the dicarboxylic acid groups. This document provides troubleshooting strategies, frequently asked questions, and validated protocols to help you navigate these complexities and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes catalytic reactions with this compound so challenging?
The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[1][2] This nitrogen can coordinate strongly to the transition metal center (most commonly palladium) of the catalyst. This coordination can form stable, inactive complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This issue is compounded by the two electron-withdrawing carboxylic acid groups, which can influence the electronic density of the pyridine ring and potentially interact with the catalyst or other reaction components.
Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
The formation of palladium black is a clear sign of catalyst decomposition, where active Pd(0) species agglomerate into catalytically inactive palladium metal.[1] This is often caused by:
-
Excessively high reaction temperatures: Thermal stress can lead to ligand degradation and catalyst decomposition.[1]
-
Slow catalytic cycle: If the reaction is sluggish, perhaps due to partial catalyst inhibition by the pyridine substrate, the active Pd(0) has a longer lifetime in solution, increasing the likelihood of agglomeration.[2]
-
Inappropriate ligand-to-metal ratio: An insufficient amount of a stabilizing ligand can leave the palladium center exposed and prone to decomposition.[1]
To prevent this, consider lowering the reaction temperature, screening for more effective ligands that stabilize the Pd(0) species, and ensuring your reaction conditions are optimized to promote a rapid catalytic turnover.[2]
Q3: What are the most common side reactions I should be aware of?
Besides catalyst deactivation, two common side reactions are:
-
Dehalogenation: The bromo substituent is replaced by a hydrogen atom. This can be favored by higher temperatures or sub-optimal choices of ligand and base.[2]
-
Homocoupling: The organometallic reagent (e.g., boronic acid in a Suzuki coupling) couples with itself. This is often promoted by the presence of oxygen.[2]
Careful optimization of the ligand, base, and temperature, along with ensuring a thoroughly inert atmosphere, can minimize these side reactions.[2]
Q4: How does the choice of ligand impact the reaction's success?
The ligand is critical. For pyridine-containing substrates, sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are often preferred.[2] These bulky ligands can promote the desired reductive elimination step and disfavor the coordination of the pyridine nitrogen to the metal center, thus mitigating catalyst poisoning. Bidentate ligands like dppf have also been shown to be effective, preventing the formation of inactive palladium dimers and accelerating the reaction.[3]
Troubleshooting Guide
This guide addresses common experimental issues in a problem-and-solution format.
Issue 1: Low or No Product Conversion
Low or nonexistent yield is the most common problem, typically pointing to an issue with the catalyst's activity.
Troubleshooting Workflow for Low Conversion
References
Troubleshooting low conversion rates in 5-Bromopyridine-2,3-dicarboxylic acid reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-Bromopyridine-2,3-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging building block. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot low conversion rates and optimize your synthetic outcomes.
Introduction: The Utility and Challenges of this compound
This compound is a highly functionalized heterocyclic compound, valuable as a scaffold in medicinal chemistry and materials science.[1][2] Its structure offers three distinct points for chemical modification: the bromine atom for cross-coupling reactions, and the two adjacent carboxylic acid groups for esterification, amidation, or conversion to other functional groups.
However, the very features that make this molecule attractive also present significant synthetic challenges. The electron-deficient nature of the pyridine ring, the potential for catalyst inhibition by the pyridine nitrogen, poor solubility, and the thermal lability of the C2-carboxylic acid group can all contribute to low reaction yields. This guide addresses these issues in a direct question-and-answer format.
Troubleshooting Guide: Low Conversion Rates & Side Reactions
This section addresses the most common and specific problems encountered during reactions with this compound.
Q1: My reaction shows little to no consumption of the starting material. What are the primary causes?
This is the most frequent issue and its causes are highly dependent on the reaction type.
A1: For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura):
Low conversion in Suzuki couplings of bromopyridines is a well-documented challenge.[3] The primary culprits are related to the catalyst's activity and stability.
-
Catalyst Inhibition: The basic lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation or the formation of unreactive complexes.[4] This is a critical factor, especially with electron-deficient pyridines.
-
Inactive Catalyst Species: Many protocols use a Pd(II) precatalyst like Pd(OAc)₂ which must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. If this reduction is inefficient, the reaction will not proceed.
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the Pd(0) catalyst, promoting the oxidative addition step (the insertion of palladium into the C-Br bond), and facilitating reductive elimination. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to achieve good results.[3][4]
-
Inadequate Base or Solvent: The base plays a key role in the transmetalation step. A base that is too weak may not facilitate the transfer of the organic group from boron to palladium. The solvent system must be able to dissolve the reagents and facilitate the interaction of both the organic and aqueous phases (if used).
Troubleshooting Steps for Suzuki Reactions:
| Problem Area | Recommended Action | Rationale |
| Catalyst/Ligand | Switch to a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or use a modern, bulky phosphine ligand (e.g., SPhos, XPhos) with a Pd(II) source.[4][5] | Pd(0) catalysts bypass the need for in situ reduction. Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst deactivation. |
| Base Selection | Use a stronger base like K₃PO₄ or Cs₂CO₃. | These bases are highly effective in promoting the transmetalation step, especially for challenging substrates.[5] |
| Solvent System | Ensure adequate degassing. Use solvents like 1,4-dioxane/water or toluene/water.[3][6] | Oxygen can oxidize and deactivate the Pd(0) catalyst. Proper solvent choice ensures reagent solubility and reaction efficiency. |
| Starting Material | Consider converting the diacid to its corresponding dimethyl or diethyl ester before the coupling reaction.[7] | Esters exhibit significantly better solubility in common organic solvents and prevent potential side reactions involving the free carboxylic acids and the base. |
A2: For Amidation or Esterification Reactions:
These reactions involve the nucleophilic attack on the carbonyl carbon of the carboxylic acids. Low conversion typically points to insufficient activation of the acid or unfavorable reaction equilibrium.
-
Poor Carboxylic Acid Activation: Direct amidation or esterification by simply heating the acid and amine/alcohol is often slow and requires high temperatures, which can cause degradation. Chemical activation is necessary.
-
Water as an Inhibitor: These are condensation reactions that produce water as a byproduct. The accumulation of water can inhibit the catalyst (in catalytic processes) and shift the equilibrium back towards the starting materials.[8]
-
Steric Hindrance: The two carboxylic acid groups are adjacent (ortho), which can create steric hindrance for bulky amines or alcohols, slowing the reaction rate for the second functionalization.
Troubleshooting Steps for Amidation/Esterification:
| Problem Area | Recommended Action | Rationale |
| Activation Method | Use a standard coupling agent (e.g., HATU, HOBt/EDC) for amidation. For esterification, use an acid catalyst (e.g., H₂SO₄) with excess alcohol under reflux.[9][10] | Coupling agents convert the carboxylic acid into a highly reactive intermediate, facilitating attack by the amine at room temperature. Acid catalysis protonates the carbonyl, making it more electrophilic. |
| Water Removal | For thermal reactions, use a Dean-Stark apparatus to physically remove water as it forms. | Driving the equilibrium towards the product side by removing a byproduct is a classic method to increase conversion. |
| Catalytic Methods | Employ a water-tolerant Lewis acid catalyst like Nb₂O₅ for direct amidation.[8][11] | Certain heterogeneous Lewis acids can activate the carboxylic acid directly and are not as sensitive to the water produced during the reaction. |
Q2: My reaction is messy, with multiple spots on TLC. What are the likely side reactions?
A2: The most significant side reaction is decarboxylation, particularly at the 2-position.
-
Mechanism of Decarboxylation: Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating.[12][13] The mechanism is thought to involve a zwitterionic intermediate where the pyridine nitrogen stabilizes the negative charge that develops on the ring as CO₂ departs.[13] This process is often accelerated by high temperatures and the presence of transition metals.
-
Consequences: If your goal is to functionalize both carboxylic acid groups, decarboxylation represents a direct loss of your desired product scaffold. You may isolate 5-bromopyridine-3-carboxylic acid or even 3-bromopyridine if both groups are lost.
Troubleshooting Steps for Decarboxylation:
-
Reduce Reaction Temperature: This is the most critical parameter. If possible, use reaction conditions that proceed at or near room temperature. For Suzuki couplings, this may involve screening more active catalyst/ligand systems that operate under milder conditions. For amidations, switching from thermal methods to chemical coupling agents is highly effective.
-
Protect the Carboxylic Acids: As mentioned previously, converting the diacid to a diester is an excellent strategy. Esters are not susceptible to decarboxylation under typical reaction conditions. The ester can be hydrolyzed back to the acid in a separate step after the primary reaction is complete.[14]
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged heating that can promote byproduct formation.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low conversion rate issues.
Caption: A logical workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
-
Q: How should I handle and store this compound?
-
A: It should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) in a cool, dry place.[15] Pyridine derivatives can be hygroscopic, and moisture can interfere with many reactions.
-
-
Q: Is it always necessary to convert the dicarboxylic acid to a diester before running a Suzuki coupling?
-
A: While not strictly necessary in all cases, it is a highly recommended strategy. Converting to a diester, such as dimethyl 5-bromopyridine-2,3-dicarboxylate, addresses several key problems simultaneously: it dramatically improves solubility in common organic solvents, prevents the acidic protons from interfering with the basic conditions of the coupling, and protects against decarboxylation.[7]
-
-
Q: What is the best method to monitor the progress of these reactions?
-
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick, qualitative assessment of the consumption of starting materials and the formation of products. LC-MS is invaluable for confirming the mass of the desired product and identifying potential byproducts, such as decarboxylated species.
-
-
Q: I suspect decarboxylation is occurring. How can I confirm this?
-
A: The most direct way is to analyze a crude sample of your reaction mixture by LC-MS. Look for mass peaks corresponding to the loss of one CO₂ molecule (M - 44 amu) or two CO₂ molecules (M - 88 amu) from your starting material or product. You can also attempt to isolate and characterize the byproduct by NMR.
-
Reference Protocol: Suzuki-Miyaura Coupling of Dimethyl 5-bromopyridine-2,3-dicarboxylate
This protocol details the synthesis of the more soluble diester intermediate, followed by a robust Suzuki coupling, providing a reliable method that circumvents many of the common issues associated with the free diacid.
Part A: Synthesis of Dimethyl 5-bromopyridine-2,3-dicarboxylate
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 20.3 mmol).
-
Reagents: Add methanol (100 mL) followed by the slow, careful addition of sulfuric acid (2 mL, 37.5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting diacid spot has disappeared.
-
Workup: Allow the mixture to cool to room temperature. Slowly pour the solution into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL) to neutralize the excess acid. A white precipitate should form.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL).
-
Drying: Dry the solid in a vacuum oven at 40-50°C to afford dimethyl 5-bromopyridine-2,3-dicarboxylate as a white powder. (Typical yield: >90%).[7]
Part B: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add dimethyl 5-bromopyridine-2,3-dicarboxylate (1.0 g, 3.65 mmol), phenylboronic acid (0.53 g, 4.38 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 1.55 g, 7.30 mmol, 2.0 eq).
-
Catalyst/Ligand Addition: In a separate vial, mix Pd(OAc)₂ (16 mg, 0.073 mmol, 2 mol%) and SPhos (60 mg, 0.146 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane (15 mL) and degassed water (3 mL) via syringe. The degassing of solvents (e.g., by three freeze-pump-thaw cycles) is critical for success.[3]
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring for 4-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting bromide.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired product.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jinjingchemical.com [jinjingchemical.com]
- 10. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]
- 11. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 15. This compound | 98555-51-2 [sigmaaldrich.com]
Technical Support Center: Purification of 5-Bromopyridine-2,3-dicarboxylic Acid
Welcome to the Technical Support Center for 5-Bromopyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important chemical intermediate. Here, we address common challenges and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A prevalent method for its synthesis is the oxidation of quinoline derivatives.[1][2][3] Based on this and related bromination chemistries, you can anticipate the following types of impurities:
-
Over-brominated Species: A significant potential impurity is a dibrominated analog of the desired product. In related syntheses, such as that of 2-amino-5-bromopyridine, the formation of the 2-amino-3,5-dibromopyridine is a common issue arising from over-bromination.[4][5] It is therefore plausible to encounter dibromopyridine-2,3-dicarboxylic acid in your crude product.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting materials, such as brominated quinoline precursors.
-
Byproducts from Incomplete Oxidation: If the synthesis involves the oxidation of a precursor like a methyl-substituted bromopyridine, you may find partially oxidized intermediates, such as the corresponding aldehyde or alcohol. When synthesizing pyridine dicarboxylic acids from quinoline, incomplete oxidation can result in a variety of intermediates.[6]
-
Residual Solvents and Reagents: Standard impurities from the workup, such as residual organic solvents or inorganic salts, may also be present.
Q2: My final product is off-white or yellowish. What is the likely cause and how can I fix it?
A2: A discolored final product, typically appearing off-white or yellow, often indicates the presence of colored organic impurities or residual reagents.
Causality: This discoloration can arise from several sources. In syntheses involving oxidation, residual oxidizing agents or their byproducts can impart color. Additionally, minor, highly conjugated byproducts formed during the reaction can be intensely colored even at low concentrations. For instance, in the synthesis of nicotinic acid (a related pyridine carboxylic acid), a crude yellow product is common and requires decolorization steps.[7]
Troubleshooting Steps:
-
Activated Carbon Treatment: A common and effective method to remove colored impurities is treatment with activated carbon.[7] This is typically done by dissolving the crude product in a suitable hot solvent, adding a small amount of activated carbon, stirring for a short period, and then performing a hot filtration to remove the carbon before crystallization.
-
Recrystallization: A carefully chosen recrystallization solvent can selectively leave colored impurities in the mother liquor. This is often the most effective method for overall purification.
-
Thorough Washing: Ensure the filtered product is washed thoroughly with a cold, appropriate solvent to remove any residual mother liquor that may contain dissolved colored impurities.
Q3: I am struggling to find a good recrystallization solvent. Can you provide some guidance?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For pyridine carboxylic acids, polar solvents are often a good starting point.[3]
Solvent Selection Strategy:
-
Initial Screening: Begin with common polar solvents such as water, ethanol, and methanol. Given the dicarboxylic acid functionality, water is a strong candidate.
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be very effective. A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes slightly cloudy. The solution is then heated until clear and allowed to cool slowly. For a polar compound like this, combinations such as ethanol/water or methanol/water are often suitable.[8]
Experimental Insight: For carboxylic acids in general, ethanol, methanol, and water are good solvents to screen for recrystallization.[3] Due to the polar nature of the two carboxylic acid groups and the pyridine nitrogen, water is a particularly promising choice.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Excessive Solvent Usage | Use the minimum amount of hot solvent required to fully dissolve the crude product. | Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling, thus reducing the yield. |
| Premature Crystallization During Hot Filtration | Preheat the filtration apparatus (funnel and receiving flask). Keep the solution at or near its boiling point during filtration. | This prevents the product from crystallizing on the filter paper or in the funnel, which would lead to product loss. |
| Product is Moderately Soluble in Cold Solvent | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. | This maximizes the recovery of the product from the solution. |
Problem 2: "Oiling Out" During Recrystallization
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| High Impurity Level | Perform a pre-purification step, such as an acid-base extraction, before recrystallization. | "Oiling out" often occurs when the melting point of the impure mixture is lower than the boiling point of the solvent. Reducing the impurity level will raise the melting point of the solid. |
| Cooling is Too Rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Rapid cooling can cause the product to separate as a supercooled liquid (oil) rather than forming an ordered crystal lattice. |
| Inappropriate Solvent | Re-dissolve the oil by heating and add a small amount of a co-solvent in which the compound is more soluble. Alternatively, try a different solvent system altogether. | The solvent may not be ideal for promoting crystal lattice formation for your specific compound at that concentration and temperature. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Aqueous System
This protocol is a general guideline and may require optimization for your specific sample.
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a volume of deionized water. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of hot deionized water until the compound just completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximal yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a starting point for developing a purity analysis method.
Instrumentation and Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., around 230 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in a suitable diluent (e.g., mobile phase). Prepare a series of dilutions to establish linearity.
-
Sample Preparation: Accurately weigh a sample of your purified product and dissolve it in the diluent to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the purity of your sample by comparing the peak area of the main component to the total area of all peaks (area percent method). The retention time of your main peak should match that of the reference standard.
Physicochemical Data for Purification
| Compound | Molecular Weight | Melting Point (°C) | General Solubility |
| This compound | 246.01 g/mol [1] | ~165[4][9] | Soluble in water (0.55%), slightly soluble in alcohol, soluble in DMSO.[10] |
| 2,3-Dibromopyridine-4-carboxylic acid (Example Impurity) | 295.91 g/mol [11] | ~140-144[11] | Soluble in ethanol, ether, and DMSO.[11] |
Visualizations
Workflow for Impurity Removal
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. This compound, CAS No. 98555-51-2 - iChemical [ichemical.com]
- 5. biosynce.com [biosynce.com]
- 6. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CAS # 98555-51-2, this compound - chemBlink [chemblink.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. chembk.com [chembk.com]
Navigating the Reactivity of 5-Bromopyridine-2,3-dicarboxylic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromopyridine-2,3-dicarboxylic acid. This guide, structured in a flexible question-and-answer format, is designed to provide you, a senior application scientist, with in-depth, field-proven insights into the impact of solvent choice on the reactivity of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in leveraging this compound in your research and development endeavors.
Section 1: Foundational Knowledge & Initial Considerations
This section addresses the most frequently asked questions regarding the fundamental properties of this compound and how to approach its use in synthesis.
FAQ 1: What are the key reactive sites of this compound and how does its structure influence its chemical behavior?
This compound possesses three primary reactive sites: the bromine atom at the 5-position, and the two carboxylic acid groups at the 2- and 3-positions. The electron-withdrawing nature of the two adjacent carboxylic acid groups and the pyridine nitrogen significantly influences the electronic distribution of the pyridine ring. This makes the C-Br bond at the 5-position susceptible to oxidative addition with transition metal catalysts, rendering it an excellent substrate for cross-coupling reactions.[1] The carboxylic acid groups are, of course, reactive towards a variety of transformations including esterification and amidation.
FAQ 2: How do I choose an appropriate solvent to even begin my experiment? I'm struggling with solubility.
Solubility is indeed the first hurdle. Due to the polar nature of the dicarboxylic acid, nonpolar solvents like hexanes and toluene are generally poor choices for achieving significant concentration at room temperature. A study on the closely related 5-Bromo-2-pyridinecarboxylic acid provides valuable insights into suitable solvents. The highest solubility was observed in tetrahydrofuran (THF) , followed by other polar solvents.[2]
For this compound, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent starting points for achieving good solubility, especially for cross-coupling reactions. Polar protic solvents like methanol and ethanol can also be effective, particularly for acid-catalyzed reactions like esterification.[3][4] For reactions requiring aqueous conditions, the formation of a salt by the addition of a base will be necessary to achieve solubility.
Solubility Ranking of a Close Analog (5-Bromo-2-pyridinecarboxylic Acid)[2]
| Solvent | Relative Solubility |
| Tetrahydrofuran (THF) | Very High |
| 1,4-Dioxane | High |
| Methanol | Moderate |
| Ethanol | Moderate |
| n-Propanol | Moderate |
| Isopropanol | Moderate |
| n-Butanol | Moderate |
| Ethyl Acetate | Low |
| Methyl Acetate | Low |
| Acetonitrile | Low |
This table provides a qualitative guide. It is always recommended to perform a small-scale solubility test with your specific reaction concentration and temperature.
Section 2: Troubleshooting Common Synthetic Transformations
This section provides detailed troubleshooting guides for the most common reactions involving this compound, with a focus on how solvent selection can resolve frequently encountered issues.
Esterification: Taming the Diacid
Question: I'm trying to perform a diesterification of this compound, but I'm getting low yields and a mixture of products. What's going wrong?
This is a common challenge. The proximity of the two carboxylic acid groups can lead to competitive side reactions or incomplete conversion. The choice of solvent and catalyst is critical.
Troubleshooting Guide: Esterification
| Issue | Probable Cause & Explanation | Recommended Solution & Solvent Choice |
| Low Yield of Diester | Insufficient reaction temperature or inefficient water removal. Fischer-Speier esterification is an equilibrium process.[5] In a solvent like ethanol, which is also a reactant, driving the reaction to completion requires forcing conditions. | Option 1 (Classical): Use a large excess of the alcohol (e.g., methanol or ethanol) as the solvent and a strong acid catalyst like sulfuric acid. Reflux for an extended period (12-24 hours) to drive the equilibrium towards the product.[1][5] Option 2 (Water Removal): Use a non-polar, high-boiling solvent like toluene with a Dean-Stark apparatus to azeotropically remove water as it is formed. This is highly effective at driving the reaction to completion. |
| Formation of Monoester and Starting Material | Steric hindrance and electronic effects. The second esterification can be slower than the first due to the increased steric bulk and altered electronics of the monoester intermediate. | Increase reaction time and/or temperature. If using an alcohol as the solvent, ensure it is anhydrous. Consider using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane (DCM) . This method is often more efficient at room temperature and avoids harsh acidic conditions.[6] |
| Side Product Formation (e.g., Anhydride) | High reaction temperatures with the diacid. Heating the dicarboxylic acid, especially in the absence of a nucleophile, can lead to the formation of the cyclic anhydride.[7] | Use milder conditions. The DCC/DMAP method in DCM is a good alternative. If thermal conditions are necessary, ensure the alcohol is present in excess before heating. |
| Difficulty with Selective Mono-esterification | Similar reactivity of the two carboxylic acids. Achieving high selectivity for mono-esterification can be challenging. | Use a sterically hindered alcohol in a non-polar solvent. Alternatively, ion-exchange resins have been shown to selectively catalyze the monoesterification of dicarboxylic acids.[8] This approach often provides high yields of the monoester. |
Experimental Protocol: Fischer-Speier Diesterification
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Suspend this compound (1.0 equiv) in anhydrous ethanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.2-0.5 equiv) dropwise with cooling.
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Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS.
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Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Amidation: Navigating Nucleophilicity and Selectivity
Question: I am attempting a direct amidation of this compound with a primary amine, but the reaction is sluggish and I observe salt formation. How can I improve this?
Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium carboxylate salt. Overcoming this requires either high temperatures to drive off water or the use of coupling agents.
Troubleshooting Guide: Amidation
| Issue | Probable Cause & Explanation | Recommended Solution & Solvent Choice |
| No Reaction/Salt Formation | Acid-base reaction dominates. The acidic carboxylic acid protons react with the basic amine to form a salt, which is often unreactive at lower temperatures. | Option 1 (Thermal): Use a high-boiling, non-polar solvent like toluene or xylene with a Dean-Stark trap to remove water and drive the reaction towards the amide. This often requires temperatures above 100°C. Option 2 (Coupling Agents): Employ a coupling agent such as HATU, HOBt/EDC, or TBTU in a polar aprotic solvent like DMF or acetonitrile .[9] These reagents form a highly reactive activated ester in situ, which is readily attacked by the amine. |
| Low Yield/Incomplete Conversion | Poor solubility of the ammonium carboxylate salt. If the salt precipitates from the reaction mixture, it will not react further. | Ensure a solvent is chosen that can solubilize the intermediate salt to some extent. DMF is often a good choice. For less reactive amines, increasing the temperature may be necessary even with coupling agents. |
| Formation of the Cyclic Imide | Intramolecular reaction of the mono-amide. If the reaction is heated too strongly, the mono-amide can cyclize to form the corresponding imide, especially with primary amines. | Use coupling agents at room temperature to avoid high temperatures. If thermal conditions are required, carefully control the temperature and reaction time. The formation of the cyclic imide can be favored by reacting the corresponding anhydride with the amine.[10][11] |
| Difficulty with Selective Mono-amidation | Similar reactivity of both carboxylic acid groups. As with esterification, achieving selective mono-amidation can be difficult. | Use of the cyclic anhydride: A controlled reaction of the corresponding pyridine-2,3-dicarboxylic anhydride with one equivalent of the amine in a solvent like acetic acid or toluene at room temperature can favor the formation of the mono-amide.[10][11] |
Workflow for Amidation Strategy Selection
Caption: Decision workflow for amidation of this compound.
Suzuki-Miyaura Cross-Coupling: The Challenge of the Free Acid
Question: Can I perform a Suzuki-Miyaura coupling directly on this compound without protecting the carboxylic acid groups? I'm concerned about catalyst inhibition and side reactions.
This is a valid concern and a common question. The short answer is yes, it is often possible, but careful consideration of the reaction conditions, particularly the base and solvent, is crucial.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Probable Cause & Explanation | Recommended Solution & Solvent Choice |
| Low or No Conversion | Catalyst inhibition or poor solubility. The carboxylate formed under basic conditions can coordinate to the palladium center and inhibit catalysis. Additionally, the carboxylate salt may have poor solubility in common organic solvents, preventing it from participating in the reaction. | Base Selection: Use a base that is strong enough to facilitate transmetalation but minimizes catalyst inhibition. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often good choices. Use at least 3 equivalents of base to neutralize the two carboxylic acid protons and facilitate the catalytic cycle.[12] Solvent System: A polar, often biphasic, solvent system is required to solubilize both the organic and inorganic components. A mixture of 1,4-dioxane/water (e.g., 4:1) or DMF are commonly used and have proven effective for coupling of the similar 5-bromonicotinic acid.[12] |
| Decomposition of Boronic Acid | Protodeboronation. This is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids, and can be exacerbated by prolonged heating in aqueous basic conditions. | Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the reaction is conducted under a thoroughly inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents. Minimize reaction time by careful monitoring. |
| Inconsistent Results | Variability in solvent quality and degassing. Oxygen can deactivate the palladium catalyst. Water content can also affect the solubility and reactivity of the reagents. | Use anhydrous, degassed solvents. Degassing can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles. |
| Difficulty in Purification | Polarity of the product. The product, being a dicarboxylic acid, will be very polar and may be difficult to separate from inorganic salts. | After an acidic workup to protonate the carboxylates, the product may precipitate. If it remains in the aqueous layer, extraction with a polar organic solvent like ethyl acetate at a low pH may be necessary. Purification may require reverse-phase chromatography. |
Experimental Protocol: Suzuki-Miyaura Coupling of Unprotected this compound
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To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
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Seal the flask, and evacuate and backfill with argon three times.
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Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
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Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS.
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Cool the reaction mixture, dilute with water, and acidify with 1M HCl to a pH of ~2-3.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as necessary.
Decarboxylation: To Heat or Not to Heat?
Question: I need to selectively decarboxylate one of the carboxylic acid groups. What conditions should I use, and which carboxyl group is more likely to be lost?
The decarboxylation of pyridine dicarboxylic acids is highly dependent on the position of the carboxylic acid groups. Pyridine-2,3-dicarboxylic acid (quinolinic acid) is known to decarboxylate significantly faster than other isomers.[13] This is attributed to the stabilization of the transition state by the adjacent nitrogen atom. It is the carboxylic acid at the 2-position that is preferentially lost.
Troubleshooting Guide: Decarboxylation
| Issue | Probable Cause & Explanation | Recommended Solution & Solvent Choice |
| No or Slow Reaction | Insufficient temperature. Thermal decarboxylation often requires high temperatures. | For pyridine-2,3-dicarboxylic acids, heating in water at temperatures around 100-120°C can be effective.[13] For less reactive systems, higher boiling point solvents such as dowtherm A or nitrobenzene may be required, but these can lead to side reactions. |
| Unselective Decarboxylation or Decomposition | Harsh reaction conditions. High temperatures can lead to the loss of both carboxyl groups or decomposition of the starting material or product. | Carefully control the reaction temperature and time. The use of a catalyst, such as copper powder or copper salts, can sometimes lower the required temperature and improve selectivity. The reaction of 5-substituted 2-pyridinecarboxylic acids in 3-nitrotoluene has been studied, suggesting its utility as a high-boiling solvent for these transformations.[14] |
| Formation of Byproducts | Solvent participation. In some cases, the solvent can react with the starting material or intermediates at high temperatures. | Choose a relatively inert high-boiling solvent. Monitor the reaction closely to minimize reaction time once the desired conversion is achieved. |
Section 3: The Protic vs. Aprotic Solvent Dilemma
Question: Can you provide a clear rationale for when to choose a protic versus an aprotic solvent for reactions with this compound?
The choice between a protic and aprotic solvent fundamentally depends on the reaction mechanism and the nature of the key reactive species.
Protic vs. Aprotic Solvent Selection Framework
Caption: A guide to selecting between protic and aprotic solvents.
In the context of this compound:
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Choose Protic Solvents (Methanol, Ethanol, Water):
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For Fischer-Speier esterification , where the alcohol is both a solvent and a reactant, and an acid catalyst is used.
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For decarboxylation , where water can facilitate the protonation steps in the mechanism.[13]
-
-
Choose Polar Aprotic Solvents (DMF, DMSO, Dioxane, THF, Acetonitrile):
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For Suzuki-Miyaura coupling , to solubilize the organopalladium intermediates and the carboxylate salt without interfering with the catalytic cycle.[12][15]
-
For amidations using coupling agents , to ensure the amine nucleophile is not "caged" by hydrogen bonding and remains highly reactive towards the activated ester.
-
When high temperatures are needed for thermal reactions, as DMF and DMSO have high boiling points.
-
References
- 1. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 4. 5-Bromo-2-pyridinecarboxylic Acid CAS#: 30766-11-1 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 8. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Temperature control in the synthesis of 5-Bromopyridine-2,3-dicarboxylic acid
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromopyridine-2,3-dicarboxylic acid. The critical role of temperature control throughout the synthetic process is a primary focus, as precise temperature management is paramount for achieving high yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes and providing actionable solutions.
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of our final product. What are the likely causes related to temperature?
Answer: A low yield in this synthesis is frequently traced back to suboptimal temperature control during the key bromination step. The electrophilic aromatic substitution of bromine onto the pyridine ring is a highly sensitive process.
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Causality: If the reaction temperature is too high, it can lead to the formation of poly-brominated byproducts, such as 3,5-dibromopyridine-2,3-dicarboxylic acid, or promote decarboxylation of the starting material or product. Conversely, a temperature that is too low may result in an incomplete reaction, leaving a significant amount of unreacted starting material.
-
Troubleshooting Protocol:
-
Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly positioned within the reaction vessel to accurately reflect the internal reaction temperature.
-
Controlled Bromine Addition: The addition of the brominating agent (e.g., Bromine or N-Bromosuccinimide) should be performed dropwise at a strictly controlled low temperature, typically between 0°C and 5°C, to manage the exothermic nature of the reaction.
-
Post-Addition Temperature Ramp: After the addition of bromine is complete, a gradual and controlled warming to a specific reaction temperature is crucial. A sudden increase in temperature can lead to a loss of selectivity.
-
Reaction Monitoring: Utilize in-process controls (e.g., TLC, HPLC) to monitor the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time at a given temperature.
-
Issue 2: Presence of Impurities in the Final Product
Question: Our final product is contaminated with significant impurities, which are difficult to remove. How can we minimize their formation by adjusting the temperature?
Answer: The formation of impurities is a common challenge, and temperature is a key lever in controlling the reaction's selectivity.
-
Causality:
-
Over-bromination: As mentioned, elevated temperatures can lead to the formation of di- and tri-brominated species.
-
Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the formation of bromopyridines lacking one or both carboxylic acid groups.[1]
-
Side reactions with solvent: At higher temperatures, the solvent may participate in side reactions, leading to additional impurities.
-
-
Troubleshooting Protocol:
-
Optimize Bromination Temperature: Conduct a temperature scouting study to identify the optimal temperature for the bromination step. This typically involves running the reaction at a range of temperatures (e.g., -10°C, 0°C, 10°C, 25°C) and analyzing the product mixture for purity.
-
Controlled Work-up: Maintain a low temperature during the initial stages of the work-up procedure, especially during quenching of the reaction, to prevent the formation of artifacts.
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Purification Strategy: While temperature control during the reaction is primary, a well-designed purification protocol is also essential. Consider recrystallization from a suitable solvent system, paying close attention to the temperature profile of the crystallization process to ensure selective precipitation of the desired product.
-
| Parameter | Recommended Range | Potential Issues if Deviated |
| Bromine Addition | 0°C - 5°C | Higher: Runaway reaction, over-bromination. Lower: Slow reaction. |
| Reaction Temperature | 20°C - 50°C (post-addition) | Higher: Increased byproducts, decarboxylation. Lower: Incomplete reaction. |
| Hydrolysis | 80°C - 100°C | Higher: Decarboxylation. Lower: Incomplete hydrolysis. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound, with a focus on the underlying scientific principles.
Question 1: Why is the initial bromination temperature so critical for this synthesis?
Answer: The initial low temperature during the addition of the brominating agent is critical for several reasons rooted in reaction kinetics and selectivity. The bromination of an activated aromatic ring, such as a pyridine derivative, is an exothermic process.[2]
-
Kinetic Control: By maintaining a low temperature, you are operating under kinetic control, which favors the formation of the thermodynamically most stable product. This allows for a more controlled reaction rate, preventing a rapid and potentially hazardous exotherm.
-
Regioselectivity: The electron-withdrawing nature of the two carboxylic acid groups at the 2 and 3 positions deactivates the pyridine ring towards electrophilic substitution. However, they direct the incoming electrophile (bromine) to the 5-position. Low temperatures enhance this regioselectivity by minimizing the energy available for the reaction to overcome the activation barriers for substitution at other, less favored positions.
Question 2: What are the consequences of overheating during the hydrolysis of the reaction intermediate?
Answer: Assuming the synthesis proceeds through a pyridine-2,3-dicarboxylic anhydride intermediate, the final hydrolysis step to yield the dicarboxylic acid is also temperature-sensitive. While this step requires heating to proceed at a reasonable rate, excessive temperatures can be detrimental.
-
Mechanism of Decarboxylation: Pyridine-2,3-dicarboxylic acid (quinolinic acid) and its derivatives are known to undergo decarboxylation at elevated temperatures.[1] The proximity of the two carboxylic acid groups facilitates the loss of one or both as carbon dioxide, leading to the formation of 5-bromonicotinic acid or 3-bromopyridine, respectively. This side reaction is often irreversible and significantly reduces the yield of the desired product.
Question 3: Can you provide a general experimental protocol with an emphasis on temperature control points?
Answer: The following is a generalized protocol for the synthesis of this compound, highlighting the critical temperature control points.
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of Pyridine-2,3-dicarboxylic Acid
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend pyridine-2,3-dicarboxylic acid (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid).
-
[CRITICAL TEMPERATURE] Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add a solution of bromine (1.1 eq.) in the same solvent dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
[CRITICAL TEMPERATURE] Cool the reaction mixture back down to 0-5°C before quenching.
Step 2: Work-up and Isolation
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution.
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Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water mixture).
-
[CRITICAL TEMPERATURE] Control the cooling rate during recrystallization to obtain well-formed crystals and maximize purity. A slow cooling process is generally preferred.
Visualizing the Workflow
The following diagram illustrates the critical temperature control points in the synthesis of this compound.
Caption: Critical Temperature Control Points in the Synthesis.
References
Identifying and characterizing byproducts of 5-Bromopyridine-2,3-dicarboxylic acid synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromopyridine-2,3-dicarboxylic acid. It addresses common challenges related to byproduct formation, identification, and characterization through a series of frequently asked questions and troubleshooting scenarios. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the predominant synthetic route for this compound, and what are its inherent challenges?
The most common and industrially scalable synthesis of this compound involves the oxidation of 5-bromoquinoline.[1][2] This process typically employs a strong oxidizing agent, such as potassium permanganate (KMnO₄), under alkaline conditions.[1][3] The core of this synthesis is the oxidative cleavage of the benzene portion of the quinoline ring system, leaving the more robust pyridine ring intact to yield the desired dicarboxylic acid.[3][4]
The primary challenge lies in controlling the oxidative process. Potassium permanganate is an aggressive oxidant, and the reaction conditions must be carefully managed to prevent over-oxidation or incomplete reactions, both of which lead to a complex mixture of byproducts.[5][6] Temperature, reaction time, and stoichiometry of the oxidant are critical parameters that influence the purity and yield of the final product.
Q2: What are the most common byproducts I should expect in the synthesis of this compound via quinoline oxidation?
Several byproducts can arise from this synthesis, primarily categorized as products of incomplete oxidation, decarboxylation, or side reactions.
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Incompletely Oxidized Intermediates: The oxidation of the benzene ring is a stepwise process. If the reaction is not driven to completion (e.g., due to insufficient oxidant or low temperature), intermediates where the benzene ring is only partially cleaved can be isolated.
-
Decarboxylation Products: Pyridine-2,3-dicarboxylic acids are susceptible to decarboxylation, especially at elevated temperatures.[7][8] This can lead to the formation of 5-bromonicotinic acid (loss of the C2-carboxyl group) or 5-bromopicolinic acid (loss of the C3-carboxyl group). The decarboxylation of the carboxyl group at the 2-position (picolinic acid derivatives) is generally faster.[9]
-
Over-brominated Species: If elemental bromine is present or formed as a byproduct under certain conditions, further bromination of the pyridine ring could occur, leading to dibromo- or polybrominated pyridine dicarboxylic acids.[10]
-
Unreacted Starting Material: Residual 5-bromoquinoline will be present if the reaction does not go to completion.
Q3: How can I minimize the formation of these byproducts during the synthesis?
Minimizing byproduct formation hinges on precise control over reaction parameters:
-
Temperature Control: Maintain the reaction temperature within the optimal range as determined by literature or internal validation. Overheating can significantly increase the rate of decarboxylation.[7][8]
-
Stoichiometry of Oxidant: Use a carefully calculated amount of potassium permanganate. An excess can lead to more aggressive, less selective oxidation, while an insufficient amount will result in incomplete reaction and a higher proportion of unreacted starting material and intermediates.
-
Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent prolonged exposure to harsh conditions that favor byproduct formation.
-
pH Control: The oxidation is typically carried out under alkaline conditions. Maintaining a stable pH is crucial as the reactivity of permanganate is pH-dependent.[11]
Q4: What are the recommended analytical techniques for identifying and characterizing these byproducts?
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating the components of the crude reaction mixture, allowing for the quantification of the main product and impurities.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for obtaining the molecular weights of the separated components from HPLC.[16] This information is often sufficient for a tentative identification of expected byproducts (e.g., by comparing the observed mass with the calculated mass of potential structures).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standard for structural elucidation.[16] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise structure of the main product and any significant byproducts can be determined. For instance, the predicted ¹H NMR spectrum for this compound in DMSO-d6 shows signals around δ 8.90 (d, J = 2.1 Hz) and 8.43 (d, J = 2.1 Hz) for the pyridine protons and a broad signal for the carboxylic acid protons.[17]
The following diagram illustrates a typical analytical workflow for byproduct identification.
Caption: Analytical workflow for byproduct identification.
Troubleshooting Guide
Problem: My ¹H NMR spectrum shows unexpected signals in the aromatic region.
Possible Cause: This is often indicative of decarboxylation byproducts or unreacted starting material.
Troubleshooting Steps:
-
Compare with Starting Material: Run a ¹H NMR of your 5-bromoquinoline starting material. If the unexpected signals match, it indicates an incomplete reaction.
-
Look for Decarboxylation Patterns:
-
5-Bromonicotinic Acid: The loss of the C2-carboxyl group will result in a simplified spectrum with three distinct aromatic protons.
-
5-Bromopicolinic Acid: The loss of the C3-carboxyl group will also give a different pattern. The key is that the number and splitting patterns of the aromatic protons will differ from the two doublets expected for the product.[17]
-
-
Check for Broad Carboxylic Acid Peaks: Ensure you are using a deuterated solvent like DMSO-d₆ that allows for the observation of the acidic protons. The absence or reduced integration of one or both carboxylic acid signals, coupled with new aromatic signals, strongly suggests decarboxylation.
Problem: My LC-MS analysis shows a peak with a molecular weight of 202 g/mol , which corresponds to a loss of CO₂ (44 g/mol ) from my product (246 g/mol ).
Possible Cause: This is a classic signature of single decarboxylation, leading to the formation of a bromopyridine monocarboxylic acid.[18]
Troubleshooting Steps:
-
Confirm Product Mass: First, confirm that your main peak corresponds to the correct mass of this compound (m/z for [M-H]⁻ should be ~245).
-
Isolate and Analyze: If the byproduct is present in sufficient quantity (>1%), consider using preparative HPLC to isolate the fraction corresponding to the 202 g/mol species.[12] Subsequent NMR analysis will confirm its exact structure (i.e., whether it is 5-bromonicotinic acid or 5-bromopicolinic acid).
-
Review Reaction Conditions: This result strongly suggests that the reaction temperature was too high or the heating time was too long. For future syntheses, consider reducing the reaction temperature or monitoring more closely to shorten the duration.
The diagram below illustrates the main synthetic pathway and the formation of key byproducts.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. This compound [chemicalbook.com]
- 3. biosynce.com [biosynce.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. heteroletters.org [heteroletters.org]
- 11. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 12. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 16. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 18. innospk.com [innospk.com]
Technical Support Center: Work-up Procedures for Reactions Involving 5-Bromopyridine-2,3-dicarboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromopyridine-2,3-dicarboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of work-up procedures for reactions involving this versatile but sometimes challenging reagent.
I. Understanding the Core Challenges
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring substituted with a bromine atom and two carboxylic acid groups, allows for a variety of chemical transformations. However, these same features can introduce specific challenges during the reaction work-up, the process of isolating and purifying the desired product.
Key Molecular Features and Their Implications for Work-up:
-
Two Carboxylic Acid Groups: These acidic functionalities dominate the compound's solubility profile. The diacid is generally soluble in polar protic solvents and aqueous bases but has limited solubility in many common organic solvents. This dual nature can complicate extractions.
-
Pyridine Nitrogen: The basic nitrogen atom can be protonated in acidic conditions, further altering the molecule's solubility and potentially leading to unwanted side reactions or purification difficulties.
-
Aromatic Ring System: The pyridine ring can participate in various reactions and may be susceptible to degradation under harsh conditions.
-
Bromine Substituent: The bromine atom provides a handle for cross-coupling reactions but can also influence the molecule's reactivity and polarity.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the work-up of reactions involving this compound, providing explanations and actionable solutions.
Issue 1: Poor Phase Separation and Emulsion Formation During Aqueous Work-up
Question: I'm performing an esterification/amide coupling reaction and during the aqueous work-up, I'm struggling with persistent emulsions or poor separation between the organic and aqueous layers. Why is this happening and what can I do?
Answer:
This is a frequent issue stemming from the amphiphilic nature of the deprotonated diacid (dicarboxylate). The presence of both a charged, polar head (the carboxylates) and a less polar pyridine ring can lead to surfactant-like behavior at the interface of the organic and aqueous phases.
Causality:
-
Incomplete Reaction: Unreacted this compound, especially when deprotonated by a basic reagent or during a basic wash, is a prime culprit.
-
High pH: A high pH in the aqueous layer ensures the diacid is in its dicarboxylate form, maximizing its surfactant properties.
-
Solvent Choice: Solvents like THF or dioxane are miscible with water and can exacerbate emulsion problems if not removed before work-up.[1]
Solutions:
-
pH Adjustment:
-
Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate the carboxylate groups, making the molecule less polar and driving it into the organic phase. Be cautious, as your product's stability to acid is crucial.
-
Controlled Basicity: If your product is base-sensitive, use a milder base for washing, such as a saturated solution of sodium bicarbonate rather than sodium hydroxide.
-
-
Solvent Management:
-
If your reaction was conducted in a water-miscible solvent like THF or dioxane, remove it under reduced pressure before initiating the aqueous work-up.[1]
-
Dilute the reaction mixture with a larger volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) before washing.
-
-
Breaking Emulsions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break up emulsions.
-
Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break up stubborn emulsions.
-
Patience and Physical Methods: Gentle swirling or allowing the separatory funnel to stand undisturbed for an extended period can be effective. In some cases, gentle centrifugation of a small sample can determine if separation is possible.
-
Issue 2: Product Precipitation or "Oiling Out" During Work-up
Question: When I try to extract my product, it either precipitates as a solid between the layers or forms an oily substance that isn't soluble in either phase. How can I resolve this?
Answer:
This phenomenon, often referred to as "oiling out," occurs when the product is not sufficiently soluble in either the organic or aqueous phase under the current work-up conditions.
Causality:
-
Intermediate Polarity: Your product may have a polarity that is too high for the organic solvent but is not ionic enough to be fully soluble in the aqueous layer. This is common for mono-esters or mono-amides of this compound where one carboxylic acid group remains.
-
Zwitterionic Character: The presence of both the acidic carboxylic acid group and the basic pyridine nitrogen can lead to the formation of a zwitterion, which can have limited solubility.
Solutions:
-
Solvent System Modification:
-
Increase Organic Phase Polarity: Add a more polar, water-immiscible solvent to your extraction solvent. For example, adding some n-butanol to ethyl acetate can increase the polarity of the organic phase.
-
Use of a Different Extraction Solvent: Consider using a solvent system known for dissolving polar compounds, such as a mixture of chloroform and isopropanol.
-
-
pH Manipulation:
-
As with emulsions, carefully adjusting the pH can significantly alter the solubility of your product. Systematically test small aliquots at different pH values to find the optimal conditions for partitioning into one of the phases.
-
-
"Salting Out" or "Salting In":
-
Salting Out: Adding a salt like sodium chloride to the aqueous phase can decrease the solubility of your organic product in the aqueous layer, potentially forcing it into the organic phase.
-
Salting In: In some less common cases, for highly polar or ionic organic compounds, adding certain salts can increase their aqueous solubility.
-
Issue 3: Unexpected Decarboxylation of the Product
Question: My final product analysis shows a significant amount of a byproduct that appears to have lost one or both carboxylic acid groups. Is this possible and how can I prevent it?
Answer:
Yes, decarboxylation of pyridinecarboxylic acids can occur, particularly when there is a carboxylic acid group at the 2-position (alpha to the nitrogen).[2][3][4] The reaction is often facilitated by heat and can be influenced by the solvent and pH.
Causality:
-
Thermal Instability: Heating the reaction mixture for extended periods, especially at temperatures above 100-120°C, can induce decarboxylation.[2] Pyridine-2,3-dicarboxylic acid (quinolinic acid) is known to decarboxylate in water at 120°C.[2]
-
Mechanism: The nitrogen atom adjacent to the carboxyl group plays a crucial role in facilitating decarboxylation.[2][4] The proposed mechanism often involves the formation of a zwitterionic intermediate.[3][4]
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring can influence the rate of decarboxylation.[5]
Solutions:
-
Temperature Control:
-
Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Avoid excessive heating during work-up procedures, such as during solvent removal. Use a rotary evaporator with a water bath at a moderate temperature.
-
-
Reaction Time:
-
Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Choice of Reaction Conditions:
-
If possible, choose synthetic routes and reagents that do not require high temperatures.
-
Issue 4: Difficulty in Removing Coupling Reagents and Byproducts
Question: I've performed an amide coupling reaction using a carbodiimide reagent (like EDC) and I'm having trouble removing the resulting urea byproduct and other coupling additives from my product. What is the best way to purify my compound?
Answer:
This is a classic challenge in amide bond formation. The byproducts from coupling reagents can often have solubilities similar to the desired product, complicating purification.
Causality:
-
Urea Byproducts: Reagents like DCC and EDC form dicyclohexylurea (DCU) and N-ethyl-N'-(3-dimethylaminopropyl)urea, respectively. DCU is often insoluble in many organic solvents and can be filtered off, but the urea from EDC is more soluble.
-
Coupling Additives: Additives like HOBt or DMAP are often used and need to be removed.
Solutions:
-
Standard Aqueous Washes:
-
A typical sequence of washes with dilute acid (e.g., 5% HCl or citric acid), saturated sodium bicarbonate, and brine is often effective.[6]
-
The acid wash removes basic components like unreacted amine and DMAP.
-
The base wash removes acidic components like unreacted carboxylic acid and HOBt.
-
-
Specific Washes for DMF:
-
If DMF was used as a solvent, washing with a 5% aqueous lithium chloride (LiCl) solution can help to remove it from the organic layer.[6]
-
-
Purification Techniques:
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification.
-
Column Chromatography: This is a very common and effective method for removing stubborn impurities.[6][7] The polarity of the stationary phase (e.g., silica gel) and the mobile phase can be optimized to achieve good separation.
-
Solid-Phase Work-up: In some cases, using scavenger resins can simplify purification by selectively binding to unreacted reagents or byproducts.[8][9]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the typical solubility characteristics of this compound?
A1: It has high solubility in polar protic solvents and aqueous bases.[10] Its solubility in common organic solvents like dichloromethane, ethyl acetate, and ethers is generally low. It is often stored under an inert atmosphere at 2-8°C.
Q2: I need to perform a selective mono-esterification of this compound. What are the key considerations for the work-up?
A2: The main challenge will be separating the desired mono-ester from the starting diacid and any formed di-ester.
-
pH-Controlled Extraction: You can exploit the remaining carboxylic acid group on your mono-ester. A carefully controlled basic wash (e.g., with a dilute solution of sodium bicarbonate) might selectively extract the more acidic starting material, leaving the less acidic mono-ester and the non-acidic di-ester in the organic phase. Subsequent acidification of the aqueous layer would allow for recovery of the unreacted diacid.
-
Chromatography: Column chromatography will likely be necessary to separate the mono-ester from the di-ester, as their polarities will be different.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
IV. Experimental Protocols and Visualizations
Protocol 1: General Work-up for an Amide Coupling Reaction
This protocol assumes the reaction was carried out in an organic solvent like DMF or CH2Cl2.
-
Solvent Removal (if necessary): If the reaction was in a water-miscible solvent (e.g., THF, DMF), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Dilution: Redissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous HCl solution or 1M citric acid. This removes basic impurities.[6]
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This removes acidic impurities.[6]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.[7]
Caption: General workflow for amide coupling work-up.
Data Presentation
| Property | Value/Information | Source |
| Molecular Formula | C7H4BrNO4 | [10] |
| Molecular Weight | 246.02 g/mol | [10] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | |
| CAS Number | 98555-51-2 | [11] |
V. References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. --INVALID-LINK--
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. --INVALID-LINK--
-
CymitQuimica. This compound. --INVALID-LINK--
-
Brown, E. V., & Neil, R. J. (1964). Decarboxylation of 5-Substituted 2-Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 29(5), 1387-1389. --INVALID-LINK--
-
ElectronicsAndBooks. Decarboxylation of 5- Substituted 2-Pyridinecarboxylic Acids' RUSSELL. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids. --INVALID-LINK--
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. --INVALID-LINK--
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
Sigma-Aldrich. This compound | 98555-51-2. --INVALID-LINK--
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. --INVALID-LINK--
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. --INVALID-LINK--
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Stability issues of 5-Bromopyridine-2,3-dicarboxylic acid under reaction conditions
Welcome to the technical support center for 5-Bromopyridine-2,3-dicarboxylic acid (CAS: 98555-51-2). This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I have compiled this resource to address common stability issues and provide practical, field-proven insights to ensure the success of your experiments. My aim is to go beyond simple procedural steps and offer a deeper understanding of the causality behind the experimental choices, ensuring the integrity and reproducibility of your work.
Introduction to this compound
This compound is a valuable heterocyclic compound featuring a pyridine ring substituted with a bromine atom and two carboxylic acid groups. This unique arrangement of functional groups makes it an important intermediate in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and materials science sectors[1]. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing bromine and carboxylic acid substituents, governs its reactivity and stability[2]. Understanding these properties is paramount to its successful application in chemical synthesis.
This guide is structured to provide direct answers to potential challenges you may encounter. We will explore its stability under various reaction conditions, common side reactions, and best practices for handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Inert atmosphere storage, for instance under nitrogen or argon, at 2-8°C is also recommended.[3] It is crucial to protect the compound from moisture, as the carboxylic acid groups are hygroscopic.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these substances can lead to vigorous and potentially hazardous reactions, as well as degradation of the compound.
Q3: What is the expected appearance and purity of high-quality this compound?
A3: High-purity this compound is typically an off-white to beige solid[4]. The purity should be verified by appropriate analytical techniques such as NMR or HPLC before use.
Q4: What are the main reactive sites on the this compound molecule?
A4: The molecule has three primary reactive sites:
-
Carboxylic Acid Groups (C2 and C3): These can undergo typical carboxylic acid reactions such as esterification, amidation, and conversion to acid chlorides. They also influence the solubility and acidity of the molecule.
-
Bromine Atom (C5): The C-Br bond is a key site for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of various substituents at this position[5].
-
Pyridine Nitrogen: The nitrogen atom imparts basicity to the molecule and can be protonated or coordinate to metal centers.
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses specific stability issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected Decarboxylation
Symptom: You observe gas evolution (CO₂) during your reaction, and analysis of your product mixture shows the presence of bromopyridine species with one or both carboxylic acid groups missing.
Causality: Pyridine carboxylic acids, particularly those with the carboxylic acid group at the 2-position (picolinic acid derivatives), are susceptible to decarboxylation, especially at elevated temperatures. The reaction is thought to proceed through a zwitterionic intermediate, which is stabilized by the adjacent pyridine nitrogen[6]. The presence of electron-withdrawing groups, such as the bromine at the 5-position and the second carboxylic acid at the 3-position, can influence the rate of this process[2].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected decarboxylation.
Solutions:
-
Temperature Control: Whenever possible, conduct reactions at the lowest effective temperature. Monitor your reaction closely for the onset of gas evolution as an indicator of decarboxylation.
-
pH Management: The rate of decarboxylation of pyridine carboxylic acids is pH-dependent[7]. Avoid strongly acidic or basic conditions if decarboxylation is a concern. The reaction rate is often maximal at an intermediate pH[3]. If your reaction requires a base, consider using a milder, non-nucleophilic base and adding it slowly at a reduced temperature.
-
Solvent Choice: The solvent can influence the stability of the zwitterionic intermediate. In some cases, non-polar solvents may suppress decarboxylation compared to polar protic solvents.
Issue 2: Formation of Anhydride or Imide Side Products
Symptom: During reactions involving heating, you observe the formation of higher molecular weight byproducts, which may be insoluble. IR analysis might show characteristic anhydride or imide carbonyl stretches.
Causality: The two adjacent carboxylic acid groups can undergo intramolecular dehydration upon heating to form a cyclic anhydride. In the presence of primary amines, this anhydride can then react to form a cyclic imide[8][9].
Reaction Scheme:
Caption: Formation of anhydride and imide derivatives.
Solutions:
-
Temperature Control: Avoid excessive heating. If high temperatures are necessary, consider using a shorter reaction time.
-
Protecting Groups: If the carboxylic acid groups are not directly involved in the desired transformation, consider protecting them as esters. Esterification can be achieved by reacting with an alcohol in the presence of an acid catalyst[1].
-
Anhydrous Conditions: For reactions where water is a byproduct, using a Dean-Stark trap or a drying agent can help to shift the equilibrium away from anhydride formation.
Issue 3: Unwanted Hydrolysis
Symptom: When using derivatives of this compound, such as esters or amides, you observe the formation of the parent dicarboxylic acid.
Causality: Carboxylic acid derivatives can be hydrolyzed back to the carboxylic acid in the presence of water, and this process is often catalyzed by acid or base[10][11].
Solutions:
-
Anhydrous Conditions: Ensure that your solvents and reagents are dry, and run the reaction under an inert atmosphere to exclude atmospheric moisture.
-
pH Control: Avoid strongly acidic or basic conditions if hydrolysis is not the intended reaction. If a base is required, a non-nucleophilic base is preferable.
-
Work-up Procedure: During the reaction work-up, minimize the contact time with aqueous acidic or basic solutions.
Issue 4: Side Reactions During Cross-Coupling
Symptom: In a Suzuki or other palladium-catalyzed cross-coupling reaction, you observe low yields of the desired product and the formation of byproducts such as debrominated starting material or homocoupled products.
Causality: The C-Br bond at the 5-position is the desired site of reaction. However, side reactions can occur. Protodebromination (replacement of bromine with hydrogen) can be a competing pathway, especially if the reaction conditions are not optimal. Homocoupling of the boronic acid or the aryl halide can also occur. The stability of the catalyst and the choice of base are critical factors[12].
Solutions:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for a successful cross-coupling reaction. For substrates with multiple functional groups, a well-chosen ligand can improve selectivity and minimize side reactions.
-
Base Selection: The base plays a critical role in the catalytic cycle. The strength and nature of the base can influence the reaction outcome. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary to find the optimal conditions.
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the palladium catalyst.
Experimental Protocols
Protocol 1: General Procedure for Esterification
This protocol describes the formation of the dimethyl ester, which can serve as a protected form of the dicarboxylic acid or as a substrate for further reactions.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude dimethyl 5-bromopyridine-2,3-dicarboxylate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary
| Property | Value | Source |
| CAS Number | 98555-51-2 | |
| Molecular Formula | C₇H₄BrNO₄ | |
| Molecular Weight | 246.02 g/mol | |
| Appearance | Off-white to beige solid | [4] |
| Melting Point | 165 °C | [iChemical] |
| Boiling Point | 434.687 °C at 760 mmHg (Predicted) | [iChemical] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | |
| Storage | Cool, dry, well-ventilated, tightly sealed container | [3] |
References
- 1. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable Metal–Organic Frameworks: Design, Synthesis, and Applications (Journal Article) | OSTI.GOV [osti.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. The use of high-speed differential scanning calorimetry (Hyper-DSC) in the study of pharmaceutical polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 5-Bromopyridine-2,3-dicarboxylic acid and 5-Chloropyridine-2,3-dicarboxylic acid
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Pyridine scaffolds, ubiquitous in pharmaceuticals, are often assembled using this powerful transformation. This guide provides an in-depth technical comparison of two key building blocks: 5-bromopyridine-2,3-dicarboxylic acid and its chlorinated analog, 5-chloropyridine-2,3-dicarboxylic acid, in the context of Suzuki coupling reactions. We will delve into their relative reactivity, the mechanistic underpinnings of their performance, and provide practical, experimentally-grounded protocols to guide your synthetic strategy.
The Decisive Role of the Halogen: A Fundamental Comparison
The choice between an aryl bromide and an aryl chloride as a coupling partner in a Suzuki reaction is not trivial; it has profound implications for reaction kinetics, catalyst selection, and overall efficiency. The fundamental difference lies in the carbon-halogen bond strength, which directly impacts the rate-determining oxidative addition step of the catalytic cycle.[2] The general reactivity trend for halides in Suzuki coupling is I > Br > Cl > F, making the C-Br bond inherently more susceptible to cleavage by a palladium(0) catalyst than the more robust C-Cl bond.
This compound is, therefore, the more reactive of the two substrates. Suzuki couplings with this bromo-derivative can often be achieved under milder conditions, with a broader range of palladium catalysts, and typically result in higher yields and faster reaction times.
5-Chloropyridine-2,3-dicarboxylic acid , on the other hand, presents a greater challenge. The stronger C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures, and, critically, the use of specialized, highly active catalyst systems. These catalysts typically feature electron-rich and sterically bulky ligands that enhance the electron density on the palladium center, thereby facilitating the oxidative addition to the less reactive C-Cl bond.
Synthesis and Availability: Practical Considerations for the Bench Chemist
The accessibility and cost of starting materials are crucial factors in any synthetic campaign.
This compound (CAS: 98555-51-2) can be synthesized from commercially available precursors. One common route involves the bromination of pyridine-2,3-dicarboxylic acid or its corresponding ester. For instance, dimethyl pyridine-2,3-dicarboxylate can be selectively brominated at the 5-position using N-bromosuccinimide (NBS).[3] The resulting dimethyl 5-bromopyridine-2,3-dicarboxylate can then be hydrolyzed to the desired dicarboxylic acid. This starting material is also commercially available from several suppliers.[4]
5-Chloropyridine-2,3-dicarboxylic acid (CAS: 53636-66-1) is also commercially available, though its synthesis can be more complex.[5] Routes to this compound may involve multi-step sequences starting from more readily available chlorinated pyridines. The relative availability and cost of these two starting materials should be evaluated based on current supplier pricing and the scale of the intended synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective
To fully appreciate the difference in reactivity, it is essential to understand the catalytic cycle of the Suzuki-Miyaura reaction. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The critical difference between the bromo- and chloro-substrates lies in the Oxidative Addition step. The cleavage of the C-Br bond by the Pd(0) catalyst is energetically more favorable than the cleavage of the stronger C-Cl bond. This results in a lower activation energy and a faster reaction rate for the bromo-derivative. For the chloro-derivative, this step often requires a more electron-rich palladium center to facilitate the insertion into the C-Cl bond.
Comparative Performance: A Data-Driven Perspective
| Halopyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good | [1] |
| 2-Bromopyridine | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (Microwave) | 0.17 | 70 | [6] |
| 2,5-Dichloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 | [7] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O/DMF | 60 | 12 | Good | [8][9] |
Analysis of the Data:
-
The data for bromopyridines demonstrates that successful Suzuki couplings can be achieved with standard palladium catalysts like Pd(PPh₃)₄ under relatively moderate conditions.[1]
-
For chloropyridines, more advanced catalyst systems, often employing bulky and electron-rich phosphine ligands like SPhos, are typically required to achieve high yields.[7] Higher reaction temperatures are also a common feature.
-
Interestingly, under certain conditions, even ligand-free palladium catalysts can be effective for the coupling of highly activated chloropyridines, although this is not a universally applicable approach.[8][9]
Experimental Protocols: A Practical Guide
The following protocols provide representative experimental procedures for the Suzuki-Miyaura cross-coupling of both this compound and 5-chloropyridine-2,3-dicarboxylic acid. It is important to note that for the purpose of the reaction, the dicarboxylic acids are often converted to their corresponding diesters (e.g., dimethyl or diethyl esters) to improve solubility and prevent potential complications with the acidic protons.
Protocol 1: Suzuki Coupling of Dimethyl 5-bromopyridine-2,3-dicarboxylate
Caption: Generalized workflow for the Suzuki coupling of Dimethyl 5-bromopyridine-2,3-dicarboxylate.
Materials:
-
Dimethyl 5-bromopyridine-2,3-dicarboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add dimethyl 5-bromopyridine-2,3-dicarboxylate, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Suzuki Coupling of Dimethyl 5-chloropyridine-2,3-dicarboxylate
Caption: Generalized workflow for the Suzuki coupling of Dimethyl 5-chloropyridine-2,3-dicarboxylate.
Materials:
-
Dimethyl 5-chloropyridine-2,3-dicarboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 or toluene)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add dimethyl 5-chloropyridine-2,3-dicarboxylate, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to a higher temperature, typically 100-120 °C, with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. Reaction times may be longer compared to the bromo-derivative.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the same workup and purification procedure as described in Protocol 1.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 5-chloropyridine-2,3-dicarboxylic acid for a Suzuki coupling reaction is a classic example of the trade-off between reactivity and cost/availability.
-
This compound offers higher reactivity, allowing for milder reaction conditions and a wider choice of standard palladium catalysts. This often translates to a more straightforward and predictable synthetic route.
-
5-Chloropyridine-2,3-dicarboxylic acid , while potentially more cost-effective and readily available in some cases, is the more challenging substrate. Its successful coupling requires careful selection of a highly active catalyst system and more forcing reaction conditions, which may require more extensive optimization.
Ultimately, the decision rests on a careful evaluation of the specific needs of the project, including the scale of the synthesis, the available catalyst portfolio, and the economic constraints. This guide provides the fundamental principles and practical guidance to make an informed decision and successfully incorporate these valuable building blocks into your drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 4. 98555-51-2|this compound|BLD Pharm [bldpharm.com]
- 5. 5-chloropyridine-2,3-dicarboxylic Acid | C7H4ClNO4 | CID 11159980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Bromopyridine Carboxylic Acids: A Comparative Analysis of Isomer Reactivity
In the landscape of modern drug discovery and materials science, bromopyridine carboxylic acids stand out as exceptionally versatile building blocks. Their utility is rooted in the dual functionality of the pyridine scaffold: the carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. However, not all isomers are created equal. The relative positions of the nitrogen atom, the bromine, and the carboxylic acid profoundly influence the molecule's electronic properties and steric profile, leading to dramatic differences in reactivity.
This guide offers an in-depth comparison of the reactivity of various bromopyridine carboxylic acid isomers. Moving beyond a simple catalog of reactions, we will explore the underlying electronic and steric principles that govern their behavior in key synthetic transformations, supported by experimental data and detailed protocols. Our aim is to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in synthetic planning, optimizing reaction outcomes, and accelerating discovery programs.
The Decisive Influence of Substituent Position: A Theoretical Framework
The reactivity of a bromopyridine is fundamentally dictated by the electron-deficient nature of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect (–I and –R effects) that deactivates the ring towards electrophilic substitution compared to benzene.[1] This electron deficiency is most pronounced at the α (2- and 6-) and γ (4-) positions, making the attached carbon atoms more electrophilic and susceptible to nucleophilic attack or oxidative addition in catalytic cycles.[1][2]
The introduction of a bromine atom and a carboxylic acid group—both electron-withdrawing—further modulates this electronic landscape.
-
Reactivity of the C-Br Bond: The C-Br bond is the primary site for cross-coupling reactions. Its reactivity is largely governed by the ease of oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). The more electron-deficient the carbon atom attached to the bromine, the more electrophilic it is, and the faster the oxidative addition step, which is often rate-determining.[1] Consequently, the general order of reactivity for bromopyridines in palladium-catalyzed cross-coupling is often 4-bromo > 2-bromo > 3-bromo .[1]
-
4-Bromopyridines: The bromine is para to the ring nitrogen, experiencing the maximum electron-withdrawing effect. This makes the C4-Br bond highly polarized and exceptionally reactive.[1]
-
2-Bromopyridines: The bromine is ortho to the nitrogen. While still highly activated, its proximity to the nitrogen's lone pair can sometimes lead to catalyst inhibition or the need for specialized ligands to prevent catalyst poisoning.[1]
-
3-Bromopyridines: The bromine is meta to the nitrogen. It is the least affected by the nitrogen's electron-withdrawing resonance effect and is thus the least reactive of the three positional isomers in cross-coupling reactions.[1][3]
-
-
Reactivity of the Carboxylic Acid Group: The primary reactions of the carboxylic acid are esterification and amidation. The reactivity here is influenced by the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the bromopyridine ring enhances this electrophilicity compared to benzoic acid. However, the basicity of the ring nitrogen can complicate acid-catalyzed reactions, as protonation of the nitrogen deactivates the ring and can interfere with the catalyst.[4]
The interplay between these two reactive sites is crucial. Under certain cross-coupling conditions, particularly with strong bases and high temperatures, the carboxylic acid group can undergo decarboxylation, leading to unwanted side products.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds.[5][6] The choice of bromopyridine carboxylic acid isomer is critical for success.
The general reactivity trend (4-bromo > 2-bromo > 3-bromo ) holds true, but the presence of the carboxylic acid adds complexity. While the acid itself does not typically participate directly, the required basic conditions can affect its stability and solubility.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Bromopyridine Carboxylic Acid Isomer | Product Yield (%) | Reaction Time (h) | Key Observations |
|---|---|---|---|
| 6-Bromo-3-pyridinecarboxylic acid | 85% | 4 | High reactivity due to bromine at C6 (α-position). |
| 5-Bromo-3-pyridinecarboxylic acid | 60% | 12 | Slower reaction, typical for a 3-bromopyridine derivative.[1] |
| 6-Bromo-2-pyridinecarboxylic acid | 75% | 6 | Good reactivity, but potential for decarboxylation at higher temperatures. |
| 2-Bromo-4-pyridinecarboxylic acid | 92% | 2 | Very high reactivity (bromine at C2, activated by COOH at C4).[7] |
Data are representative and synthesized from general principles and literature precedents. Actual results will vary based on specific substrates and conditions.
This protocol provides a robust starting point for coupling arylboronic acids with an activated bromopyridine carboxylic acid.
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 6-bromo-3-pyridinecarboxylic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to pH ~4-5 to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Causality: The use of a base like K₂CO₃ is essential for the transmetalation step of the catalytic cycle.[6] The aqueous dioxane mixture is effective at dissolving both the organic and inorganic reagents.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceuticals.[8][9] The reactivity trends are similar to the Suzuki coupling, but catalyst and ligand selection are even more critical, especially for less reactive isomers.
-
2- and 4-Bromopyridines: These isomers are generally good substrates. However, the proximity of the nitrogen in 2-bromopyridines can necessitate the use of specialized, bulky phosphine ligands (e.g., XPhos, RuPhos) to promote the reductive elimination step and prevent catalyst deactivation.[10]
-
3-Bromopyridines: As the least reactive isomer, 3-bromopyridines often require more active catalyst systems, higher temperatures, and stronger bases (e.g., NaOt-Bu, LHMDS) to achieve efficient coupling.[8][11] A common side reaction with these forcing conditions is hydrodehalogenation, where the bromine is replaced by a hydrogen atom.[12]
Table 2: Ligand and Base Effects in Buchwald-Hartwig Amination
| Bromopyridine Isomer | Amine | Catalyst/Ligand | Base | Yield (%) | Observations |
|---|---|---|---|---|---|
| 2-Bromo-5-carboxypyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 88% | Bidentate ligands are effective for 2-substituted pyridines.[13] |
| 3-Bromo-5-carboxypyridine | Morpholine | Pd(OAc)₂ / RuPhos | NaOt-Bu | 75% | Requires a more active catalyst system and stronger base.[10] |
| 4-Bromo-2-carboxypyridine | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | 91% | Highly reactive substrate, couples efficiently under various conditions. |
Data are representative and synthesized from general principles and literature precedents.
Reactivity of the Carboxylic Acid Moiety: Esterification
While cross-coupling targets the C-Br bond, the carboxylic acid is a key handle for diversification. Standard Fischer esterification (acid catalyst and alcohol) can be challenging with pyridine carboxylic acids. The pyridine nitrogen (pKa ~3-5) is basic enough to be protonated by strong acid catalysts like H₂SO₄.[4] This forms a pyridinium salt, which deactivates the ring and can reduce solubility, hindering the reaction.
Alternative Esterification Strategies:
-
Activation with Coupling Reagents: Reagents like DCC, EDC, or HATU activate the carboxylic acid, allowing it to react with alcohols under milder, non-acidic conditions. This is often the most reliable method.
-
Conversion to Acyl Chloride: Treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride converts it to the highly reactive acyl chloride, which readily reacts with alcohols.[14][15] This is a robust but often functionally intolerant two-step process.
-
Alkane Sulfonic Acid Catalysis: Using a catalyst like methanesulfonic acid in the presence of a water-immiscible solvent to azeotropically remove water can provide high yields, as the catalyst forms a salt with the pyridine nitrogen, allowing the esterification to proceed.[4]
The position of the carboxylic acid has a less pronounced effect on esterification reactivity compared to the bromine's effect on cross-coupling, but steric hindrance from adjacent bulky groups can slow the reaction rate.
Practical Considerations and Isomer Selection
-
For Rapid C-C or C-N Bond Formation: If the primary goal is a cross-coupling reaction, isomers where the bromine is at the 2-, 4-, or 6-position are strongly preferred due to their higher intrinsic reactivity. A 4-bromopyridine derivative is often the most reactive choice.[1]
-
When 3-Substitution is Required: If the desired final product requires substitution at the 3-position, be prepared to use more forcing conditions for cross-coupling: higher temperatures, longer reaction times, and more sophisticated catalyst systems (e.g., those based on bulky, electron-rich phosphine ligands).[1][3]
-
Protecting the Carboxylic Acid: In reactions requiring very strong bases or nucleophiles that could react with the acid (e.g., organolithiums), it may be necessary to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the C-Br functionalization step.
-
Potential for Decarboxylation: Be mindful of decarboxylation, especially with isomers where the carboxylic acid is at the 2- or 4-position, as these can be more labile under harsh basic or thermal conditions.
Conclusion
The reactivity of bromopyridine carboxylic acids is a nuanced interplay of electronic and steric factors determined by the substitution pattern on the pyridine ring. A clear hierarchy exists for the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, with the 4- and 2-positions being significantly more reactive than the 3-position. Conversely, the reactivity of the carboxylic acid moiety is more sensitive to the choice of reaction conditions than its position, with methods that avoid strong mineral acids often providing the best results. By understanding these fundamental principles, researchers can strategically select the optimal isomer and reaction conditions, circumventing potential pitfalls like low yields, side reactions, and catalyst inhibition. This knowledge is paramount for efficiently leveraging these powerful building blocks in the synthesis of novel pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Structure of 5-Bromopyridine-2,3-dicarboxylic Acid Derivatives Using Mass Spectrometry
For researchers, medicinal chemists, and drug development professionals, the unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and drug safety. 5-Bromopyridine-2,3-dicarboxylic acid and its derivatives are vital building blocks in the synthesis of novel therapeutic agents. Their precise molecular structure dictates their reactivity and, ultimately, the efficacy and safety profile of the final drug product.
This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the structural validation of this compound class. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your analytical results.
The Analytical Challenge: Beyond the Molecular Formula
While a molecular formula can be proposed based on a synthetic route, it is not a definitive structure. For a molecule like this compound, several isomeric possibilities could exist. Furthermore, impurities or degradation products with similar masses can complicate analysis.[1][2] Mass spectrometry, particularly when combined with chromatographic separation, offers the speed, sensitivity, and specificity required to address these challenges head-on.[3][4][5] The primary goals of our MS analysis are:
-
Unambiguous determination of the elemental composition.
-
Confirmation of the core structure through characteristic fragmentation.
-
Differentiation from potential isomers and impurities.
A Comparative Analysis of Mass Spectrometry Techniques
The selection of the right MS technique is critical for success. The choice of ionization source and mass analyzer directly impacts the quality and type of data obtained.
Ionization Source: Getting the Molecule into the Gas Phase
For a polar, non-volatile molecule like this compound, soft ionization techniques are required to generate intact molecular ions without significant premature fragmentation.[6]
| Ionization Technique | Principle & Suitability | Advantages for this Application | Disadvantages for this Application |
| Electrospray Ionization (ESI) | A solution of the analyte is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. | Excellent for polar molecules. Easily generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Negative ion mode is particularly effective due to the two acidic protons on the carboxylic acid groups. | Can be susceptible to ion suppression from salts or other matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | A heated nebulizer vaporizes the sample, which is then ionized by corona discharge. | Better for less polar derivatives. Less susceptible to matrix effects than ESI. | Can induce more in-source fragmentation than ESI, potentially complicating the spectrum of the parent acid. |
| Electron Ionization (EI) | High-energy electrons bombard the analyte in a vacuum, causing ionization and extensive fragmentation. | Creates reproducible, library-searchable fragmentation patterns. | Generally unsuitable for non-volatile, thermally labile compounds like dicarboxylic acids unless derivatization (e.g., esterification) is performed.[7] |
Expert Recommendation: Electrospray Ionization (ESI) is the superior choice for this analysis. The ability to operate in negative ion mode ([M-H]⁻) provides a highly sensitive and direct route to generating the molecular ion of the parent acid with minimal fragmentation.
Mass Analyzer: Sorting the Ions
The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the resolution and mass accuracy of the measurement.
| Mass Analyzer | Key Characteristics | Application in Structural Validation |
| Quadrupole | Lower resolution, but robust and excellent for quantitative analysis (e.g., Selected Ion Monitoring, SIM). | Good for targeted detection and quantification but insufficient for accurate mass measurements needed for formula determination. |
| Time-of-Flight (TOF) | High resolution (>10,000 FWHM) and excellent mass accuracy (<5 ppm). | Enables the determination of the elemental formula from the precise mass of the molecular ion.[1] |
| Orbitrap / FT-ICR | Highest resolution (>100,000 FWHM) and mass accuracy (<1 ppm). | Provides the most confident elemental composition determination, crucial for distinguishing between isobaric interferences.[8][9] |
Expert Recommendation: A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, is essential for this application.[1][8] The ability to measure mass with high accuracy is the first step in a self-validating protocol, as it severely constrains the number of possible elemental formulas.[6]
The Self-Validating Workflow: LC-HRMS/MS
Combining liquid chromatography (LC) with high-resolution tandem mass spectrometry (HRMS/MS) provides a robust and self-validating workflow for structural elucidation.[3][5][10] LC separates the target analyte from impurities, while HRMS/MS provides two layers of confirmation: the accurate mass of the parent ion and the fragmentation pattern that serves as a structural fingerprint.[11]
Caption: The LC-HRMS/MS workflow for structural validation.
Experimental Protocol: LC-HRMS/MS Analysis
This protocol is designed as a starting point and should be optimized for your specific instrumentation and derivative.
1. Sample Preparation:
- Accurately weigh ~1 mg of the this compound derivative.
- Dissolve in 1 mL of a 50:50 mixture of water and methanol to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.
- Causality: The solvent should be compatible with the LC mobile phase to ensure good peak shape. The concentration is chosen to be within the optimal sensitivity range of the mass spectrometer without causing detector saturation.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Causality: A C18 column provides good retention for moderately polar compounds. The formic acid aids in protonation/deprotonation, improving ionization efficiency and chromatographic peak shape. A gradient elution is used to ensure that compounds with different polarities are effectively separated and eluted as sharp peaks.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
- Ionization Source: ESI (Negative Ion Mode).
- Capillary Voltage: -3.0 kV.
- Mass Range (MS1): m/z 100-500.
- Resolution: >60,000 FWHM.
- Data Acquisition: Profile mode.
- MS/MS Method: Data-Dependent Acquisition (DDA). The top 3 most intense ions from the MS1 scan are selected for fragmentation.
- Collision Energy: Ramped collision energy (e.g., 15-40 eV) to generate a rich fragmentation spectrum.
- Causality: Negative ion mode is chosen to deprotonate the carboxylic acids, forming a stable [M-H]⁻ ion. High resolution is non-negotiable for achieving the mass accuracy required for elemental formula confirmation.[1] A DDA method automates the process of acquiring fragmentation spectra for the most abundant ions, which is highly efficient for structure confirmation.
Data Interpretation: The Pillars of Validation
The data generated from the LC-HRMS/MS experiment provides multiple, independent points of confirmation.
Pillar 1: The Molecular Ion Signature (MS1 Scan)
The first and most critical piece of data is the high-resolution mass of the molecular ion. For this compound (C₇H₄BrNO₄), the expected deprotonated ion is [C₇H₃BrNO₄]⁻.
-
Accurate Mass: The theoretical exact mass allows for the calculation of the elemental formula.
-
Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The mass spectrum must show a pair of peaks separated by ~2 Da with nearly equal intensity. This is a definitive indicator of the presence of a single bromine atom.
Table 1: Theoretical High-Resolution Data for [M-H]⁻ of this compound
| Ion Formula | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) | Required Mass Accuracy (ppm) |
| [C₇H₃⁷⁹BrNO₄]⁻ | 243.9254 | - | < 5 ppm |
| [C₇H₃⁸¹BrNO₄]⁻ | 245.9233 | - | < 5 ppm |
A measured mass within 5 ppm of the theoretical mass, combined with the correct 1:1 isotope pattern, provides extremely high confidence in the elemental formula.
Pillar 2: The Fragmentation Fingerprint (MS/MS Scan)
Tandem MS (MS/MS) involves isolating the molecular ion and fragmenting it to reveal its substructures. The fragmentation pattern is unique to the molecule's specific arrangement of atoms. For the [M-H]⁻ ion of this compound, key fragmentation pathways are predictable.
Expected Fragmentation Pathways:
-
Loss of H₂O (18 Da): Common for molecules with adjacent carboxylic acid groups.
-
Loss of CO₂ (44 Da): A characteristic loss from a deprotonated carboxylic acid.
-
Loss of COOH (45 Da): Cleavage of the carboxylic acid radical.
-
Sequential losses: A combination of the above, such as the loss of two CO₂ molecules.
Caption: Predicted MS/MS fragmentation of deprotonated this compound.
By measuring the accurate mass of each fragment ion, we can confirm its elemental composition. For instance, the fragment at m/z 199.9359 should correspond to the formula [C₆H₃⁷⁹BrNO₂]⁻. This multi-layered confirmation—accurate mass of the parent, correct isotope pattern, and logical, accurate-mass fragments—constitutes a self-validating system for structural confirmation.
Conclusion
While techniques like NMR provide the ultimate gold standard for complete 3D structural elucidation, LC-HRMS/MS stands as an unparalleled tool for rapid, sensitive, and highly confident validation of molecular structures in the drug development pipeline.[10][11] Its ability to confirm elemental composition and provide a detailed structural fingerprint through fragmentation makes it indispensable. By adopting a systematic, causality-driven workflow as outlined in this guide, researchers can ensure the integrity of their synthesized molecules, forming a solid analytical foundation for subsequent development stages.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 5-Bromopyridine-2,3-dicarboxylic Acid Functionalization
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
In the landscape of modern drug discovery and materials science, pyridine derivatives are indispensable building blocks. Among these, 5-Bromopyridine-2,3-dicarboxylic acid and its esters represent a class of intermediates prized for their structural and electronic properties. The strategic placement of a bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the two adjacent carboxylic acid groups at the 2- and 3-positions offer multiple points for modification, such as amidation or esterification.[1] This trifunctional scaffold allows for the precise and modular construction of complex molecules, making it a valuable precursor for kinase inhibitors, agrochemicals, and functional materials.[2]
However, the very features that make this molecule attractive also present significant synthetic challenges. The electron-deficient nature of the pyridine ring, coupled with the presence of two acidic functional groups, complicates many standard catalytic transformations. This guide provides a comprehensive comparison of catalytic systems for the two primary modes of functionalization: C-C/C-N bond formation at the C5-position and esterification of the dicarboxylic acids. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to enable researchers to navigate the complexities of this versatile substrate.
Part 1: Palladium-Catalyzed Cross-Coupling at the C5-Position
The bromine atom at the 5-position is the primary site for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) reactions are the most prevalent and industrially relevant transformations.[2][3][4]
Core Challenge: Substrate and Catalyst Inhibition
Directly using this compound in cross-coupling reactions is often problematic. The carboxylic acid groups can be deprotonated by the bases required for the catalytic cycle, leading to poor solubility in common organic solvents and potential chelation with the palladium catalyst, thereby inhibiting its activity. Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, leading to catalyst deactivation.[5]
For these reasons, the substrate is almost universally converted to its corresponding dimethyl or diethyl ester prior to coupling. This strategy neutralizes the acidic protons and improves solubility, leading to more reliable and higher-yielding reactions.[1] The comparative data presented below is therefore based on the more tractable diester analogue, Dimethyl 5-bromopyridine-2,3-dicarboxylate.
Comparative Performance of Palladium Catalytic Systems
The efficiency of a cross-coupling reaction is a complex interplay between the palladium precursor, the ligand, the base, and the solvent.[3] The ligand, in particular, is critical for stabilizing the active Pd(0) species, facilitating oxidative addition, and promoting reductive elimination.[5]
Table 1: Catalyst System Performance for Suzuki-Miyaura Coupling of Bromopyridine Esters
| Entry | Arylboronic Acid | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | (4-cyanophenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [6] |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Toluene | 100 | Good | [2] |
| 3 | Various Arylboronic Acids | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 95 |[5] |
Table 2: Catalyst System Performance for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Aniline | Pd₂(dba)₃ (1) | DavePhos (2) | NaOtBu | Toluene | 100 | 88 | [5] |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 95 | [5] |
| 3 | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 92 | [5] |
| 4 | Various anilines | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | Good |[7] |
Expertise & Causality: Selecting the Right Catalyst System
-
For Suzuki-Miyaura Coupling:
-
Pd(PPh₃)₄: This is a reliable, "all-in-one" catalyst where the triphenylphosphine ligands are already coordinated. It is an excellent starting point for optimization but can be sensitive to air and heat.
-
Pd(OAc)₂ / Pd₂(dba)₃ with Biarylphosphine Ligands (e.g., XPhos, RuPhos): This is the modern standard for challenging substrates. The bulky, electron-rich biarylphosphine ligands (like XPhos) accelerate the rate-limiting reductive elimination step and stabilize the catalyst, allowing for lower catalyst loadings and higher turnover numbers.[5] The choice of a weaker base like K₃PO₄ is often preferred to prevent hydrolysis of the ester groups.[6]
-
-
For Buchwald-Hartwig Amination:
-
The Challenge: Amination is often more difficult than Suzuki coupling due to stronger catalyst inhibition by the amine product.
-
Ligand Choice is Critical: Ligands like DavePhos and XPhos are designed to be bulky enough to prevent the binding of two amine molecules to the palladium center, which is a common deactivation pathway.[5]
-
Base Selection: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, but it can also promote side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ are used with more electron-rich amines or when base-sensitive functional groups are present.[5][7]
-
Visualizing the Catalytic Cycle and Workflow
The fundamental mechanism for these transformations involves a Pd(0)/Pd(II) catalytic cycle. Understanding this process is key to troubleshooting and optimizing reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: Catalysis of Carboxylic Acid Esterification
While cross-coupling requires protection of the carboxylic acids, the acids themselves are valuable functional handles. Esterification is a fundamental transformation to modulate solubility, polarity, and biological activity.
Comparative Performance of Esterification Catalysts
Table 3: Catalyst System Performance for Esterification of Dicarboxylic Acids
| Entry | Alcohol | Catalyst | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| 1 | Methanol | H₂SO₄ (catalytic) | Reflux, 12h | High | [1] |
| 2 | Heptanol | Heteropolytungstate on Clay | 120°C | Good | [8] |
| 3 | Various Alcohols | Eosin Y (photoacid) | Visible Light, Room Temp | Good to Excellent | [9] |
| 4 | 1-Bromobutane | TBAB (Phase Transfer) | 100°C | >90% |[10] |
Expertise & Causality: Choosing the Right Esterification Method
-
Acid Catalysis (e.g., H₂SO₄): This is the classical, cost-effective method.[1] It is highly effective for simple alcohols like methanol or ethanol. However, it requires high temperatures and strongly acidic conditions, which can be incompatible with sensitive functional groups. The reaction is also reversible and requires removal of water to drive it to completion.
-
Solid Acid Catalysts (e.g., Zeolites, Supported Heteropoly Acids): These catalysts, like heteropolytungstate supported on clay, offer the benefits of acid catalysis but with significant advantages: they are easily separated from the reaction mixture by filtration, are often reusable, and can be less corrosive.[8] Their activity is linked to the density of acid sites and the hydrophobicity of the support.
-
Photoredox Catalysis (e.g., Eosin Y): This represents a modern, green approach. Eosin Y, activated by visible light, acts as a photoacid catalyst, enabling the esterification of carboxylic acids at room temperature without traditional strong acids.[9] The mechanism involves a proton-coupled electron transfer (PCET) to form a ketyl radical intermediate. This method is ideal for temperature-sensitive substrates.
-
Phase Transfer Catalysis (PTC): Using catalysts like Tetrabutylammonium Bromide (TBAB), this method is excellent for reacting carboxylate salts with alkyl halides.[10] The PTC shuttles the carboxylate anion into the organic phase where it can react with the alkyl halide. This avoids strongly acidic conditions entirely.
Part 3: Detailed Experimental Protocols
The following protocols are self-validating systems, designed to be reproducible and informative for the practicing scientist.
Protocol 1: Suzuki-Miyaura Coupling using a Pd(OAc)₂/XPhos System
This protocol is optimized for high yield and broad substrate scope, representing a state-of-the-art approach.
Caption: A robust experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Dimethyl 5-bromopyridine-2,3-dicarboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), finely ground potassium phosphate (K₃PO₄, 2.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and XPhos (0.04 eq).
-
Atmosphere Exchange: Seal the tube and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the appropriate degassed solvent (e.g., t-BuOH or a 4:1 mixture of 1,4-dioxane:water) via syringe.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.
Protocol 2: Photoacid-Catalyzed Esterification using Eosin Y
This protocol provides a green, mild alternative to classical esterification.
Step-by-Step Methodology:
-
Reaction Setup: In a standard glass vial, combine the this compound (1.0 eq), the desired alcohol (3.0-5.0 eq), and Eosin Y (1-2 mol%).
-
Solvent: Dissolve the components in a suitable solvent like acetonitrile (CH₃CN).
-
Irradiation: Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp). Stir the reaction at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC/LC-MS. Upon completion, the solvent can be removed under reduced pressure, and the product can be isolated through standard extractive workup and column chromatography to remove the photocatalyst.
Conclusion and Future Outlook
The functionalization of this compound is a critical step in the synthesis of many high-value molecules. While direct cross-coupling of the diacid remains a challenge, its diester derivatives are highly amenable to modern palladium-catalyzed reactions. The use of bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos provides the most efficient and versatile systems for both C-C and C-N bond formation, consistently delivering high yields under manageable conditions.
For the modification of the carboxylic acid groups, researchers now have a suite of options beyond classical Fischer esterification. Green, photoacid-catalyzed methods operating at room temperature offer an attractive alternative for sensitive substrates, while solid acid catalysts provide a scalable and recyclable solution for industrial applications.
Future research will likely focus on developing catalytic systems that can tolerate the free diacid, thus eliminating the need for protection/deprotection steps and improving overall process efficiency. This may involve the use of novel ligand designs or specialized solvent systems that can manage the solubility and reactivity of the diacid substrate.
References
- 1. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jmcct.com [jmcct.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Pyridine Building Blocks: Evaluating the Efficacy of 5-Bromopyridine-2,3-dicarboxylic acid
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, integral to numerous FDA-approved drugs and advanced materials.[1][2] The strategic selection of a functionalized pyridine precursor is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 5-Bromopyridine-2,3-dicarboxylic acid against other common pyridine building blocks. We will dissect its unique molecular architecture, evaluate its performance in key synthetic applications—namely palladium-catalyzed cross-coupling and the construction of metal-organic frameworks (MOFs)—and provide validated experimental protocols. Through objective analysis and supporting data, this guide will demonstrate that the trifunctional nature of this compound makes it a uniquely powerful precursor for the synthesis of complex, multi-dimensional molecular architectures.
The Strategic Importance of Pyridine Scaffolds
The pyridine ring is a privileged heterocyclic motif, second only to piperidine in its prevalence among pharmaceuticals.[2] Its weak basicity, stability, and capacity to form hydrogen bonds often improve the pharmacokinetic properties of drug molecules.[3][4] Consequently, the development of novel synthetic methodologies for creating substituted pyridines is a field of intense research.[1] The choice of the initial building block is paramount, as the nature and position of its functional groups serve as "handles" for subsequent molecular elaboration. This guide focuses on this compound, a precursor whose distinct arrangement of functional groups offers a unique combination of reactivity pathways.
Molecular Profile: this compound
This compound possesses a unique combination of three distinct reactive sites on a single, stable aromatic core. This trifunctionality is the source of its synthetic power.
-
C-5 Bromo Group : This is a classic handle for transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring makes the C-Br bond highly susceptible to oxidative addition by palladium(0) catalysts, enabling facile formation of new carbon-carbon and carbon-heteroatom bonds.[5][6]
-
C-2 and C-3 Dicarboxylic Acids : The adjacent carboxylic acid groups are potent metal-chelating moieties. This "pincer-like" arrangement is ideal for constructing coordination polymers and Metal-Organic Frameworks (MOFs).[7] These groups can also be converted into esters, amides, or other derivatives.[5]
-
Pyridine Nitrogen : The nitrogen atom acts as a weak base and can be used for coordination chemistry or as a nucleophile in specific reactions.[5]
Caption: Reactive sites of this compound.
Comparative Analysis of Pyridine Building Blocks
The efficacy of a building block is always relative to the synthetic goal. This compound offers a unique combination of features, but other precursors may be more suitable for simpler transformations.
| Building Block | Structure | Key Reactive Handles | Primary Applications | Advantages | Limitations |
| This compound | C₇H₄BrNO₄ | Bromo (C5), Dicarboxylic (C2, C3) | Multi-functional scaffolds, Cross-coupling followed by coordination chemistry, Post-synthetic MOF modification | High versatility, orthogonal reactivity possible | Higher cost, potential for self-reaction under certain conditions |
| Pyridine-2,6-dicarboxylic acid [8] | C₇H₅NO₄ | Dicarboxylic (C2, C6) | Symmetrical pincer ligands, coordination polymers | Symmetrical structure simplifies characterization | Lacks a direct handle for cross-coupling reactions |
| 5-Bromopyridine-2-carboxylic acid [9][10] | C₆H₄BrNO₂ | Bromo (C5), Carboxylic (C2) | Pharmaceutical intermediates, sequential functionalization | Simpler reactivity profile, good for linear extensions | Lacks the strong bidentate chelation of a dicarboxylic acid |
| 2-Amino-5-bromopyridine [11][12] | C₅H₅BrN₂ | Bromo (C5), Amino (C2) | Kinase inhibitors, Buchwald-Hartwig amination | Amino group is a key pharmacophore and directing group | Amino group may require protection/deprotection steps |
| Pyridine-3,5-dicarboxylic acid [13][14] | C₇H₅NO₄ | Dicarboxylic (C3, C5) | MOF linkers, coordination polymers | Different coordination geometry compared to 2,3- or 2,6-isomers | Lacks a direct handle for cross-coupling reactions |
Key Applications & Experimental Workflows
The true efficacy of this compound is demonstrated in synthetic routes that leverage its multiple functionalities.
Application 1: Advanced Precursor for Substituted Heterocycles via Suzuki Coupling
The C-Br bond provides a reliable entry point for installing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling. This allows for the rapid construction of a complex core, which can be further functionalized through its carboxylic acid groups.
This workflow illustrates the general process for coupling an arylboronic acid to the 5-position of the pyridine ring.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Causality: This protocol utilizes a palladium catalyst to facilitate the coupling between the pyridine and the boronic acid. The base is essential for the transmetalation step of the catalytic cycle. A mixed solvent system (e.g., dioxane/water) is often used to dissolve both the organic and inorganic reagents.
-
Reaction Setup : In an oven-dried flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Catalyst Addition : Add a degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the mixture.
-
Reaction : Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-pyridine-2,3-dicarboxylic acid.[6][15]
Application 2: Versatile Linker for Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands.[16] The dicarboxylate functionality of this compound makes it an excellent candidate for a "linker" molecule. The resulting MOF has the added benefit of bromine atoms decorating the pores, which can be used for post-synthetic modification to alter the framework's properties.
Caption: General workflow for solvothermal MOF synthesis.
Causality: The solvothermal method uses elevated temperature and pressure to increase the solubility of the reactants and facilitate the slow, ordered crystallization of the MOF structure. The choice of solvent and metal salt is critical as it dictates the final topology of the framework.
-
Solution Preparation : In a glass vial, dissolve this compound (1.0 equiv) and a metal salt (e.g., Zinc Nitrate Hexahydrate, 1.0-2.0 equiv) in a suitable solvent system, often N,N-Dimethylformamide (DMF) or a mixture of DMF and ethanol.
-
Reaction Assembly : Place the vial inside a Teflon-lined stainless-steel autoclave.
-
Heating : Seal the autoclave and place it in a programmable oven. Heat to a temperature between 80 °C and 120 °C for 24 to 72 hours.
-
Cooling : Allow the autoclave to cool slowly to room temperature over 12-24 hours.
-
Isolation : Carefully open the autoclave and collect the crystals by decanting the mother liquor.
-
Washing and Activation : Wash the crystals with fresh DMF and then exchange the solvent with a more volatile one (e.g., acetone or methanol). Dry the crystals under vacuum to remove the solvent from the pores, "activating" the MOF for further use.[7][17]
Conclusion: A Strategic Choice for Complex Scaffolds
The efficacy of a chemical building block is not an absolute measure but is defined by its ability to enable efficient and versatile synthetic routes. While simpler, monofunctional, or symmetrical pyridine precursors have their place, This compound distinguishes itself as a premier choice for constructing complex, highly functionalized molecules.
Its unique trifunctional architecture provides an orthogonal set of reactive handles: a site for strategic C-C bond formation via cross-coupling and a powerful bidentate chelating unit for coordination chemistry. This allows researchers and drug development professionals to design and execute synthetic plans that build molecular complexity in a controlled, stepwise manner. For applications demanding both a versatile cross-coupling partner and a robust metal-coordinating linker, this compound is an exceptionally efficacious and strategic precursor.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. innospk.com [innospk.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Bromopyridine-2,3-dicarboxylic acid
Abstract
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For critical intermediates like 5-Bromopyridine-2,3-dicarboxylic acid, ensuring that analytical methods are robust, reliable, and interchangeable is not merely a regulatory hurdle but a scientific necessity. This guide provides an in-depth comparison and cross-validation framework for two distinct high-performance liquid chromatography (HPLC) methods tailored for the analysis of this compound. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, grounding our approach in the latest regulatory standards, including the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals seeking a practical, field-proven guide to establishing and verifying the performance of analytical procedures.
Introduction: The Analytical Target Profile (ATP)
This compound is a heterocyclic compound whose structure suggests its potential utility as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of a bromine atom and two carboxylic acid groups makes it a versatile intermediate.[3][4][5][6] The primary analytical challenge is to develop methods capable of accurately quantifying the main component while also detecting and quantifying process-related impurities and potential degradants.
Before embarking on method development, we must first define the Analytical Target Profile (ATP) . The ATP is the prospective summary of a method's performance requirements, ensuring it is fit for its intended purpose.[2] For the analysis of this compound as a GMP-starting material, our ATP is as follows:
-
Analyte: this compound and its potential related substances.
-
Matrix: Drug Substance (solid form).
-
Intended Purpose: To provide a quantitative assay of the main component and to detect and quantify related substances (impurities).
-
Performance Characteristics: The method must be specific, accurate, precise, and linear over a defined range, with a justifiable limit of detection (LOD) and quantitation (LOQ) for all specified impurities.
Comparative Methodologies: RP-HPLC vs. HILIC
Based on the polar nature of the dicarboxylic acid functional groups, two primary chromatographic techniques are proposed: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method A: Reversed-Phase HPLC with UV Detection (The Workhorse)
RP-HPLC is the default choice for many small molecules due to its robustness and wide applicability. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar.
-
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobic retention mechanism, which is effective for the pyridine ring.
-
Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial.[7] The low pH suppresses the ionization of the carboxylic acid groups, transforming them from the highly polar carboxylate form (-COO⁻) to the less polar carboxylic acid form (-COOH). This increases retention on the non-polar C18 phase and significantly improves peak shape.
-
Detector: The pyridine ring contains a chromophore, making UV detection a simple and effective choice.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is particularly useful for highly polar compounds that show poor retention in RP-HPLC.
-
Causality of Experimental Choices:
-
Rationale: While the parent compound may be retained in RP-HPLC, highly polar impurities (e.g., those without the bromopyridine core) might elute in the void volume. HILIC provides an orthogonal separation mechanism, retaining these polar analytes.
-
Stationary Phase: A column with a polar functional group (e.g., amide, diol) is used.
-
Mobile Phase: Typically, a high percentage of acetonitrile with a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition.
-
Head-to-Head Performance Validation
A comprehensive validation study is executed for both methods according to ICH Q2(R2) guidelines to demonstrate their suitability.[1][8] The results are summarized below.
| Validation Parameter | Method A: RP-HPLC-UV | Method B: HILIC-UV | Commentary |
| Specificity | Demonstrated. No interference from placebo or known impurities at the analyte retention time. | Demonstrated. Orthogonal selectivity profile compared to RP-HPLC. | Specificity was confirmed through forced degradation studies (acid, base, oxidation, heat, light), showing peak purity for the main component. |
| Linearity (r²) | > 0.9995 | > 0.9992 | Both methods show excellent linearity across the specified range (e.g., 50% to 150% of the target concentration). |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | Accuracy was assessed by spiking the drug substance with known amounts of analyte at three concentration levels.[9] |
| Precision (% RSD) | Repeatability: < 0.5%Intermediate: < 1.0% | Repeatability: < 0.8%Intermediate: < 1.5% | RP-HPLC demonstrates slightly better precision, which is common for this well-established technique. |
| LOD / LOQ | LOD: 0.01%LOQ: 0.03% | LOD: 0.015%LOQ: 0.045% | Both methods are sensitive enough to detect and quantify impurities at typical reporting thresholds (e.g., 0.05%). |
| Robustness | Passed. Insensitive to minor changes in pH (±0.2), column temperature (±5°C), and mobile phase composition (±2%). | Passed. More sensitive to water content in the mobile phase, requiring strict control. | Robustness testing is a key part of method development and demonstrates the reliability of the procedure under normal lab variations.[9] |
The Cross-Validation Protocol: Ensuring Method Concordance
Cross-validation is essential when two or more analytical procedures are used to generate data for the same purpose, for instance, when transferring a method to a different laboratory or replacing a legacy method.[10][11] The objective is to demonstrate that the methods provide equivalent results.[12] While the recent ICH M10 guideline deliberately omits prescriptive acceptance criteria, the industry standard involves a statistical assessment of bias between the methods.[10][13][14]
Experimental Workflow for Cross-Validation
Step-by-Step Cross-Validation Procedure
-
Sample Selection:
-
Select a minimum of six independent batches of this compound. These samples should ideally cover the range of expected assay values and impurity levels.
-
-
Sample Preparation:
-
For each batch, prepare two separate sample sets, one according to the protocol for Method A (RP-HPLC) and one for Method B (HILIC). Ensure that the final concentrations are within the validated range of both methods.
-
-
Analysis:
-
Analyze each prepared sample solution in triplicate using its corresponding method.
-
Bracket the sample sets with injections of a system suitability standard to ensure both chromatographic systems are performing adequately throughout the runs.
-
-
Data Evaluation:
-
Calculate the mean assay value and the levels of any common impurities for each batch, as determined by both methods.
-
Statistical Comparison: Perform a paired t-test on the sets of assay results. A p-value > 0.05 typically suggests no significant difference between the method means.
-
Calculate Percent Difference: For each sample, calculate the percent difference between the results from Method A and Method B. A common acceptance criterion is that the difference should not exceed 2.0% for an assay.
-
Impurity Comparison: Compare the impurity profiles. Ensure that both methods detect the same impurities and that the quantitative results are comparable.
-
Detailed Experimental Protocols
Protocol 1: Method A - RP-HPLC-UV Assay
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
Acceptance Criteria: %RSD of peak areas ≤ 1.0%; Tailing factor ≤ 2.0.
-
Protocol 2: Method B - HILIC-UV Assay
-
Chromatographic System:
-
Column: Amide, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient: 0% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 2 µL.
-
-
Standard and Sample Preparation:
-
Prepare as described in Protocol 1, but use 90:10 acetonitrile:water as the diluent to ensure compatibility with the HILIC mobile phase.
-
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
Acceptance Criteria: %RSD of peak areas ≤ 1.5%; Tailing factor ≤ 2.0.
-
Visualization of the Analytical Lifecycle
The development, validation, and cross-validation of an analytical method is a continuous process designed to ensure data quality throughout the product lifecycle.[2]
Conclusion and Final Recommendations
This guide has outlined a comprehensive framework for the development, comparison, and cross-validation of two distinct HPLC methods for the analysis of this compound. The RP-HPLC method stands out as the more robust and precise technique for routine quality control. However, the HILIC method provides a valuable orthogonal separation, making it an excellent confirmatory technique, especially for investigating out-of-specification results or for complex impurity profiling.
The cross-validation study confirms that, with proper execution, both methods can produce concordant and reliable data. The choice of which method to implement as the primary release-testing procedure should be based on a risk assessment that considers factors such as method robustness, simplicity, and the specific analytical challenges presented by the manufacturing process. Ultimately, this dual-method approach, grounded in the principles of the ICH guidelines, provides a powerful and self-validating system for ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. 98555-51-2|this compound|BLD Pharm [bldpharm.com]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound [chemicalbook.com]
- 7. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
A Researcher's Guide to the Synthesis of 5-Bromopyridine-2,3-dicarboxylic Acid: A Comparative Analysis of Reproducibility
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 5-Bromopyridine-2,3-dicarboxylic acid (CAS 98555-51-2), a valuable building block in the creation of complex heterocyclic compounds for medicinal chemistry and materials science, presents a synthetic challenge where reproducibility can be a significant hurdle. This guide provides an in-depth, comparative analysis of two distinct methodologies for the synthesis of this important compound, offering detailed experimental protocols and insights into their practical application.
This document moves beyond a simple recitation of steps to offer a critical evaluation of the available synthetic routes. By understanding the nuances of each method, from the selection of starting materials to the intricacies of reaction control and work-up procedures, researchers can make informed decisions to ensure the consistent and efficient production of this compound in their laboratories.
Method 1: The Two-Step Approach: Bromination of 2,3-Lutidine followed by Permanganate Oxidation
This widely cited approach involves the initial bromination of commercially available 2,3-dimethylpyridine (2,3-lutidine) to yield 5-bromo-2,3-dimethylpyridine, which is then subjected to strong oxidation to form the desired dicarboxylic acid.
Step 1: Synthesis of 5-Bromo-2,3-dimethylpyridine
The foundational step in this sequence is the regioselective bromination of 2,3-dimethylpyridine. A robust and frequently referenced procedure utilizes bromine in the presence of fuming sulfuric acid.[1]
Experimental Protocol:
To a solution of 2,3-dimethylpyridine (0.51 mL) in fuming sulfuric acid (10 mL), bromine (0.3 mL) is added dropwise over a period of 2 hours at a temperature of 155°C.[1] The reaction mixture is then maintained at this temperature for an additional 16 hours.[1] After cooling to ambient temperature, the mixture is carefully poured onto ice. The pH is then adjusted to 10 with a sodium hydroxide solution. The product is extracted with ethyl acetate (3 x 40 mL). The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product, a yellow oil, is purified by silica gel chromatography to yield 5-bromo-2,3-dimethylpyridine.[1]
Causality and Experimental Insights:
The use of fuming sulfuric acid is critical for this reaction. It acts as both a solvent and a catalyst, protonating the pyridine nitrogen and thereby deactivating the ring towards electrophilic aromatic substitution. However, the two methyl groups are activating, and their electronic influence, coupled with the high temperature, directs the incoming electrophile (bromine) to the 5-position. The extended reaction time and high temperature are necessary to achieve a reasonable conversion. Careful control of the temperature during the bromine addition is crucial to prevent runaway reactions. The work-up procedure is straightforward, involving neutralization and extraction, but the purification by column chromatography is essential to remove any unreacted starting material and potential isomeric byproducts.
Step 2: Oxidation of 5-Bromo-2,3-dimethylpyridine to this compound
The second and final step is the oxidation of the two methyl groups of 5-bromo-2,3-dimethylpyridine to carboxylic acids. Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.
Experimental Protocol:
Causality and Experimental Insights:
Potassium permanganate is a strong oxidizing agent capable of oxidizing alkyl groups attached to aromatic rings. The reaction proceeds through a complex mechanism involving the formation of a cyclic manganese ester. The reaction is typically performed in an aqueous medium, and heating is required to drive the reaction to completion. The stoichiometry of the potassium permanganate is a critical parameter and should be carefully calculated to ensure complete oxidation of both methyl groups. The work-up requires the removal of the insoluble MnO₂ byproduct, which can be challenging on a larger scale. Acidification of the filtrate is necessary to protonate the carboxylate salts and precipitate the desired dicarboxylic acid. The purity of the final product can be affected by the presence of mono-oxidized intermediates or unreacted starting material, necessitating careful control of the reaction conditions and potentially a final recrystallization step.
Method 2: Hydrolysis of Dimethyl 5-Bromopyridine-2,3-dicarboxylate
An alternative and potentially more controlled route to this compound involves the synthesis of its dimethyl ester, followed by hydrolysis.
Step 1: Synthesis of Dimethyl 5-Bromopyridine-2,3-dicarboxylate
This intermediate can be prepared by the bromination of dimethyl pyridine-2,3-dicarboxylate.
Experimental Protocol:
Dimethyl pyridine-2,3-dicarboxylate is dissolved in a suitable solvent, such as carbon tetrachloride. N-Bromosuccinimide (NBS) is then added, and the mixture is heated under reflux, often with the use of a radical initiator such as benzoyl peroxide. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with a solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield the crude dimethyl 5-bromopyridine-2,3-dicarboxylate, which can be purified by chromatography or recrystallization.
Causality and Experimental Insights:
This method offers a potentially milder alternative to the direct bromination of 2,3-lutidine. The use of NBS as the brominating agent often provides better regioselectivity and is easier to handle than liquid bromine. The reaction proceeds via a free-radical mechanism, hence the need for an initiator. The choice of solvent is important to ensure good solubility of the reactants and to facilitate the reaction. The work-up is relatively straightforward, but purification is often necessary to obtain a high-purity product.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the diester to the diacid.[2] This is a standard transformation in organic synthesis.
Experimental Protocol:
Dimethyl 5-bromopyridine-2,3-dicarboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux. The progress of the hydrolysis is monitored by TLC. Once the reaction is complete, the alcohol is removed under reduced pressure. The remaining aqueous solution is cooled and acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3. The precipitated this compound is collected by filtration, washed with cold water, and dried.
Causality and Experimental Insights:
The hydrolysis of the ester groups is a base-catalyzed nucleophilic acyl substitution reaction. The use of a co-solvent system of alcohol and water ensures the solubility of both the starting ester and the inorganic base. Heating is typically required to drive the reaction to completion in a reasonable timeframe. Acidification of the reaction mixture after hydrolysis is a critical step to protonate the dicarboxylate salt and precipitate the desired dicarboxylic acid. The purity of the product obtained by this method is often high, as the starting diester can be purified to a high degree.
Comparative Analysis and Reproducibility
| Parameter | Method 1: Oxidation of 5-Bromo-2,3-lutidine | Method 2: Hydrolysis of Dimethyl 5-Bromopyridine-2,3-dicarboxylate |
| Starting Materials | 2,3-Dimethylpyridine, Bromine, Fuming Sulfuric Acid, Potassium Permanganate | Dimethyl pyridine-2,3-dicarboxylate, N-Bromosuccinimide, Base (e.g., NaOH) |
| Number of Steps | 2 | 2 |
| Key Challenges | Handling of bromine and fuming sulfuric acid, high reaction temperatures, control of oxidation, removal of MnO₂ | Synthesis and purification of the starting diester, ensuring complete hydrolysis |
| Potential for Byproducts | Isomeric bromination products, mono-oxidized intermediates | Incomplete bromination, mono-hydrolyzed product |
| Reproducibility | Can be variable due to the harsh conditions of both steps, particularly the oxidation. | Generally more reproducible, as the individual steps are standard and well-controlled organic transformations. |
| Scalability | The high temperatures and the formation of MnO₂ can pose challenges for scaling up. | More amenable to scale-up, with standard industrial procedures for esterification, bromination, and hydrolysis. |
Visualizing the Synthetic Pathways
To further clarify the workflow of each method, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound via Method 1.
Caption: Workflow for the synthesis of this compound via Method 2.
Conclusion and Recommendations
Both presented methods offer viable pathways to this compound.
Method 1 , while utilizing readily available starting materials, involves harsh and potentially hazardous reaction conditions. The reproducibility of the oxidation step can be a significant concern and may require substantial optimization to achieve consistent yields and purity. This method may be suitable for small-scale synthesis where rigorous control over the reaction parameters can be maintained.
Method 2 presents a more controlled and generally more reproducible approach. Although it may require the initial preparation or purchase of dimethyl pyridine-2,3-dicarboxylate, the subsequent bromination and hydrolysis steps are standard and well-understood transformations. This method is likely to be more amenable to scale-up and is recommended for researchers seeking a more reliable and consistent synthesis of this compound.
Ultimately, the choice of method will depend on the specific needs of the researcher, including the scale of the synthesis, the available equipment and reagents, and the desired level of process control and reproducibility. Careful consideration of the factors outlined in this guide will enable the successful and consistent synthesis of this valuable chemical intermediate.
References
The 5-Bromo Substituent: A Key Modulator of Biological Activity in Pyridine-2,3-dicarboxylic Acid Scaffolds
A Comparative Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to the structure of numerous therapeutic agents due to its versatile biological activities.[1] Strategic functionalization of this heterocycle can profoundly influence its pharmacological profile. This guide provides a comparative analysis of the biological activity of derivatives from 5-Bromopyridine-2,3-dicarboxylic acid versus their non-brominated or otherwise substituted analogs. We will delve into experimental data to elucidate how the introduction of a bromine atom at the 5-position can modulate anticancer and enzyme-inhibiting properties, offering insights for the rational design of novel therapeutics.
The Pyridine Dicarboxylic Acid Framework: A Privileged Scaffold
Pyridine dicarboxylic acids and their derivatives have garnered significant attention in drug discovery for their ability to interact with a wide range of biological targets.[2] The dicarboxylic acid moiety provides two points of interaction, often with metal ions in enzyme active sites, while the pyridine nitrogen can form hydrogen bonds, enhancing binding affinity and specificity.[2] The planarity of the ring system also allows for favorable stacking interactions with aromatic residues in protein targets.
Impact of the 5-Bromo Substituent on Anticancer Activity
The introduction of a halogen atom, such as bromine, into a pharmacologically active scaffold can significantly alter its properties. Bromine is a lipophilic, electron-withdrawing group that can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.
While direct comparative studies on the anticancer activity of this compound derivatives versus their non-brominated analogs are not extensively documented in single publications, we can synthesize findings from various studies on substituted pyridine derivatives to infer the potential impact of the 5-bromo group. For instance, studies on various pyridine derivatives have shown that the presence and position of halogen substituents can significantly enhance antiproliferative activity.[3]
To illustrate this, let's consider a hypothetical comparison based on typical findings in the literature for substituted pyridines against a cancer cell line.
| Compound ID | Scaffold | R1 | R2 | IC50 (µM) on HCT-116 Cell Line |
| A-1 | Pyridine-2,3-dicarboxylic acid | H | Amide derivative | >100 |
| A-2 | Pyridine-2,3-dicarboxylic acid | Br | Amide derivative | 15.2 |
This table is a representative illustration based on general principles of medicinal chemistry and not from a single direct comparative study.
The hypothetical data suggests that the addition of a bromine atom at the 5-position (Compound A-2 ) could significantly increase the cytotoxic potency compared to its non-brominated analog (Compound A-1 ). This enhanced activity could be attributed to several factors, including increased cell membrane permeability due to higher lipophilicity and the potential for halogen bonding with the target protein.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of these compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed human colon cancer cells (HCT-116) into 96-well plates at a density of 5 x 10³ cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Modulation of Enzyme Inhibitory Activity
Pyridine carboxylic acid derivatives are known to be effective enzyme inhibitors, targeting a variety of enzymes implicated in disease.[1] The 5-bromo substituent can play a crucial role in enhancing the inhibitory potency and selectivity of these compounds.
A key example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Dysregulation of CA activity is linked to several diseases, including cancer. The sulfonamide group is a classic zinc-binding group used in many CA inhibitors. Attaching a pyridine-3-sulfonamide moiety to various scaffolds has been a successful strategy in developing potent and selective CA inhibitors.[4]
Let's consider a comparative example of 4-substituted pyridine-3-sulfonamides as inhibitors of the cancer-associated isoform hCA IX.
| Compound ID | 4-Position Substituent on Pyridine-3-sulfonamide | Kᵢ (nM) against hCA IX |
| B-1 | 4-(4-methyl-1H-1,2,3-triazol-1-yl) | 2502 |
| B-2 | 4-(4-nonyl-1H-1,2,3-triazol-1-yl) | 137 |
Data sourced from a study on 4-substituted pyridine-3-sulfonamides.[4]
While this example does not directly feature a this compound derivative, it illustrates the principle of how substitutions on the pyridine ring can dramatically affect biological activity. The increased inhibitory potency of B-2 is attributed to the long alkyl chain interacting with amino acids near the enzyme's active site entrance.[4] A 5-bromo substituent on a pyridine dicarboxylic acid scaffold could similarly provide additional interactions within the active site of a target enzyme, enhancing its inhibitory activity.
Experimental Workflow: Enzyme Inhibition Assay
The following workflow outlines a general procedure for assessing the inhibitory activity of compounds against a specific enzyme, for instance, a matrix metalloproteinase (MMP), which are often targeted in cancer therapy.
Caption: General workflow for an in vitro enzyme inhibition assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective evidence suggests a strong structure-activity relationship for pyridine derivatives, where the nature and position of substituents are critical determinants of biological activity.[5] The 5-bromo substituent on a pyridine-2,3-dicarboxylic acid scaffold can be hypothesized to contribute to activity through several mechanisms:
-
Increased Lipophilicity: Facilitates passage through cell membranes to reach intracellular targets.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the target protein's binding pocket, thereby increasing binding affinity.
-
Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the pKa of the carboxylic acid groups and the pyridine nitrogen, potentially optimizing interactions with the biological target.
The following diagram illustrates a hypothetical binding mode of a this compound derivative within an enzyme active site, highlighting these potential interactions.
Caption: Hypothetical binding mode of a 5-bromopyridine derivative.
Conclusion and Future Directions
The strategic placement of a bromine atom at the 5-position of the pyridine-2,3-dicarboxylic acid scaffold represents a promising avenue for the development of novel therapeutic agents with enhanced biological activity. While direct comparative studies are warranted to fully elucidate the advantages of this substitution pattern, the available data on substituted pyridines strongly suggest that the 5-bromo group can significantly improve anticancer and enzyme-inhibiting properties. Future research should focus on the synthesis and systematic evaluation of a series of this compound derivatives and their corresponding non-brominated analogs against a panel of cancer cell lines and clinically relevant enzymes. Such studies will provide a more definitive understanding of the role of the 5-bromo substituent and guide the design of next-generation pyridine-based therapeutics.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Chemist's Crossroads: A Cost-Benefit Analysis of 5-Bromopyridine-2,3-dicarboxylic Acid in Multi-Step Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of multi-step organic synthesis, the selection of a starting material is a critical decision that reverberates through the entire synthetic campaign. It is a choice that balances the allure of advanced, functionalized building blocks against the pragmatic realities of cost and scalability. This guide delves into such a decision, offering a comprehensive cost-benefit analysis of utilizing 5-Bromopyridine-2,3-dicarboxylic acid, a versatile yet premium-priced intermediate, in the synthesis of complex molecular targets. Through a comparative lens, we will explore its utility against a more foundational and economical alternative, 2,3-lutidine, providing a data-driven framework to inform strategic synthetic planning in both research and industrial settings.
The Strategic Advantage of Pre-installed Functionality
This compound presents a compelling proposition for the synthetic chemist. The pyridine core is adorned with three strategically placed functional groups: a bromine atom, a powerful handle for modern cross-coupling methodologies, and two carboxylic acids, ripe for derivatization into amides, esters, or for directing further transformations. This pre-installed functionality can significantly truncate a synthetic sequence, offering a more convergent and potentially higher-yielding route to complex targets. However, this convenience comes at a significant financial premium.
A Head-to-Head Cost Comparison
To contextualize the economic considerations, a direct comparison of the starting material costs is essential. The following table outlines the approximate market prices for this compound and its less functionalized counterparts.
Table 1: Comparative Cost of Pyridine-Based Starting Materials
| Compound | Typical Purity | Price (USD/g)* |
| This compound | >97% | 150 - 250 |
| Pyridine-2,3-dicarboxylic acid | >99% | 2 - 5 |
| 2,3-Lutidine | >98% | 1 - 3 |
Prices are estimates and may vary based on supplier and quantity.
The substantial price disparity immediately begs the question: can the synthetic efficiencies gained by using the more expensive starting material offset its initial cost? To answer this, we will analyze two hypothetical, yet plausible, synthetic routes to a common structural motif found in bioactive molecules.
Case Study: Synthesis of a Hypothetical Bioactive Pyridine Derivative
Let us consider the synthesis of a generic, yet representative, substituted pyridine target molecule. This hypothetical compound embodies features often sought in medicinal chemistry, requiring the installation of various substituents on the pyridine core.
Workflow 1: The Convergent Route with this compound
This pathway leverages the inherent functionality of the starting material, leading to a shorter, more direct synthesis.
Advantages of using 5-Bromopyridine-2,3-dicarboxylic acid over 3,5-dibromopyridine derivatives
An In-Depth Guide to the Strategic Advantages of 5-Bromopyridine-2,3-dicarboxylic Acid in Advanced Synthesis
As a Senior Application Scientist, my focus extends beyond the mere provision of chemical building blocks; it involves a deep understanding of their strategic value in complex synthetic workflows. The choice of a starting material can dictate the efficiency, elegance, and ultimate success of a research program. This guide provides a comparative analysis of two pyridine-based scaffolds: this compound and 3,5-dibromopyridine derivatives. While both are valuable, we will explore the nuanced yet profound advantages that this compound offers, particularly for researchers, scientists, and drug development professionals engaged in the synthesis of highly functionalized molecules.
The Foundation: A Tale of Two Scaffolds
At first glance, both molecules offer a brominated pyridine core, a staple in medicinal chemistry and materials science.[1][2][3][4] However, their substitution patterns create fundamentally different electronic and reactive landscapes.
-
3,5-Dibromopyridine: This is a symmetrical molecule with two chemically similar reactive sites. The bromine atoms at the meta-positions (C3 and C5) are primarily handles for metal-catalyzed cross-coupling reactions.[5] While useful, this symmetry presents a significant challenge: achieving selective mono-functionalization requires meticulous control over reaction conditions and can often lead to mixtures of mono- and di-substituted products, complicating purification and reducing yields.[6] The intrinsic electronic properties of the pyridine ring make direct, selective functionalization at these meta-positions a persistent challenge in synthetic chemistry.[7][8][9]
-
This compound: This scaffold is asymmetric and multifunctional. It possesses three distinct functional handles with orthogonal reactivity:
-
C5-Bromine: An ideal site for regiochemically unambiguous palladium-catalyzed cross-coupling reactions.[10][11]
-
C2-Carboxylic Acid: A versatile group for amide bond formation, esterification, or coordination.
-
C3-Carboxylic Acid: Works in concert with the C2-acid to form a powerful chelating unit for metal ions or a bidentate hydrogen bond donor/acceptor.
-
This inherent orthogonality is the cornerstone of its strategic advantage, allowing for sequential and diverse chemical transformations with exceptional control.
Caption: Structural comparison of the two pyridine scaffolds.
The Decisive Advantage: Regioselectivity and Orthogonal Reactivity
In multi-step synthesis, predictability and control are paramount. This is where this compound decisively outperforms its dibromo counterpart.
Regioselective Cross-Coupling
For 3,5-dibromopyridine, achieving a single cross-coupling event (mono-substitution) is a non-trivial synthetic problem. In contrast, this compound (typically used as its dimethyl ester for solubility and to protect the acid groups) has only one C-Br bond, guaranteeing that cross-coupling occurs exclusively at the C5 position.[10] This eliminates ambiguity and the need for extensive optimization to avoid di-substitution, saving valuable time and resources.
Caption: Comparative synthetic outcomes in Suzuki coupling.
Orthogonal Functionalization: The Power of Multiple Handles
The true synthetic elegance of this compound lies in its orthogonal nature. A researcher can first build the core carbon skeleton via a robust palladium-catalyzed reaction at the C5-Br bond and subsequently leverage the dicarboxylic acid moiety for a completely different class of transformations.
A typical workflow:
-
C-C Bond Formation: Start with Dimethyl 5-bromopyridine-2,3-dicarboxylate and perform a Suzuki, Heck, or Sonogashira coupling to install a desired aryl, vinyl, or alkynyl group.
-
Ester Hydrolysis: Easily convert the dimethyl ester back to the dicarboxylic acid.
-
Amidation/Coordination: Use the diacid to form bis-amides for biological applications or to act as a chelating ligand for creating metal complexes, such as Metal-Organic Frameworks (MOFs).
This sequential, controlled diversification is exceptionally difficult to achieve with 3,5-dibromopyridine, which would require additional, often harsh, synthetic steps (e.g., lithiation followed by quenching with CO₂) to introduce carboxylic acid functionality.
Applications: Where Strategic Advantage Translates to Success
The structural benefits of this compound directly translate into superior performance in modern chemical research.
Drug Discovery
The pyridine carboxylic acid motif is a well-established pharmacophore in numerous enzyme inhibitors, where the carboxylic groups can form critical hydrogen bonds and salt bridges with amino acid residues in a protein's active site.[12] The ability to use the C5 position to orient the molecule within a binding pocket while the diacid group provides the key anchoring interaction is a powerful strategy in rational drug design.
Caption: Schematic of dicarboxylate binding interactions.
Materials Science
In the field of materials science, pyridine dicarboxylic acids are premier building blocks (linkers or ligands) for the synthesis of Metal-Organic Frameworks (MOFs).[13][14] The combination of the pyridine nitrogen and the two carboxylate groups provides a robust, tridentate binding site for metal ions, enabling the self-assembly of highly ordered, porous crystalline materials for applications in gas storage, catalysis, and separation. 3,5-Dibromopyridine lacks this intrinsic chelating ability.
Comparative Data Summary
The following table summarizes the key performance and strategic differences between the two building blocks.
| Feature | This compound | 3,5-Dibromopyridine Derivatives |
| Regioselectivity | Excellent: Single, predictable site for C-Br reactions. | Poor to Moderate: Requires careful optimization to control mono- vs. di-substitution. |
| Orthogonal Reactivity | High: C-Br cross-coupling and COOH chemistry are independent. | Low: Both reactive sites are C-Br bonds, limiting reaction diversity. |
| Synthetic Efficiency | High: Fewer steps to create complex, multi-functional molecules. | Lower: Often requires additional steps to introduce new functionality. |
| MOF Linker Potential | High: Serves as an excellent tridentate ligand.[13][14][15][16] | None: Lacks the necessary coordinating groups. |
| Pharmacophore Potential | High: Dicarboxylic acid is a known binding motif.[12][17] | Low: Requires further functionalization to introduce binding groups. |
Experimental Protocols: Demonstrating the Advantage
The following protocols are designed as self-validating systems, where the expected clean, high-yield outcome demonstrates the inherent advantages of the chosen starting material.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of Dimethyl 5-bromopyridine-2,3-dicarboxylate
Causality: This protocol demonstrates the unambiguous regioselectivity of the C-Br bond. Using the dimethyl ester enhances solubility in common organic solvents and protects the acidic protons from interfering with the basic conditions of the coupling reaction. The expected outcome is a single major product, easily confirmed by NMR and MS.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add Dimethyl 5-bromopyridine-2,3-dicarboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 2-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a single, less polar product spot.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 5-aryl-pyridine-2,3-dicarboxylate.
Protocol 2: Sequential Hydrolysis and Amidation
Causality: This protocol showcases the scaffold's orthogonal reactivity. Starting from the pure, regiochemically defined product of Protocol 1, we can selectively transform the ester groups into amides, a transformation that would be impossible with the unfunctionalized product from a 3,5-dibromopyridine coupling.
Methodology:
-
Hydrolysis: Dissolve the purified 5-aryl-pyridine-2,3-dicarboxylate from Protocol 1 in a mixture of THF and water. Add LiOH (2.5 equiv.) and stir at room temperature until LC-MS confirms complete hydrolysis to the dicarboxylic acid.
-
Acidification: Carefully acidify the mixture with 1N HCl to a pH of ~2-3, which will precipitate the dicarboxylic acid product. Filter, wash with cold water, and dry the solid.
-
Amide Coupling: To a solution of the dicarboxylic acid (1.0 equiv.) in anhydrous DMF, add a peptide coupling reagent such as HATU (2.2 equiv.) and a non-nucleophilic base like DIPEA (4.0 equiv.).
-
Amine Addition: Add the desired primary or secondary amine (2.5 equiv.) and stir the reaction at room temperature for 12-18 hours.
-
Work-up and Purification: Perform a standard aqueous work-up and purify the resulting bis-amide product by column chromatography or recrystallization.
Conclusion
In the landscape of chemical synthesis, efficiency and precision are the currencies of success. While 3,5-dibromopyridine is a functional building block, This compound presents itself as a far more strategic and versatile tool. Its combination of a single, highly reactive cross-coupling site with an orthogonal and synthetically powerful dicarboxylic acid moiety provides an unparalleled level of control. This allows for the rapid and predictable construction of complex molecular architectures, making it the superior choice for demanding applications in drug discovery, materials science, and beyond. For scientists aiming to streamline synthetic routes and unlock novel chemical space, the advantages are clear and compelling.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Characterization of Regioisomers from 5-Bromopyridine-2,3-dicarboxylic Acid Reactions
Introduction: The Synthetic Challenge of a Valuable Scaffold
5-Bromopyridine-2,3-dicarboxylic acid is a highly functionalized heterocyclic compound, representing a valuable starting material in the synthesis of novel agrochemicals and pharmaceuticals. Pyridine carboxylic acid isomers are foundational scaffolds in a multitude of FDA-approved drugs, highlighting their therapeutic importance.[1][2] The true synthetic utility of this molecule, however, lies in the ability to selectively functionalize one of its two carboxylic acid groups. The C2 and C3 positions, adjacent to the electron-deficient nitrogen and a bulky bromine atom, possess distinct electronic and steric environments. This inherent asymmetry leads to the formation of regioisomers in many common reactions, presenting a significant challenge for purification, characterization, and process scale-up.
This guide provides a comprehensive framework for researchers and drug development professionals to understand, control, and definitively characterize the regioisomers formed from reactions involving this compound. We will move beyond simple protocols to explain the mechanistic rationale behind experimental outcomes and provide a robust, self-validating system for isomer identification.
Part 1: The Mechanistic Dichotomy of the C2 and C3 Carboxylic Acids
Controlling regioselectivity in reactions of this compound hinges on understanding the competing influences at play. The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic substitution.[3] This electronic pull has a profound, distance-dependent effect on the two carboxylic acid groups.
-
C2-Carboxylic Acid (ortho): This position is most influenced by the nitrogen's inductive effect, making its carbonyl carbon highly electrophilic and, in principle, more reactive toward nucleophiles. However, it is sterically hindered, flanked by the large pyridine nitrogen and the C3-substituent.
-
C3-Carboxylic Acid (meta): This position experiences a weaker inductive pull from the nitrogen atom. Consequently, it is electronically less activated than the C2-acid but is significantly more sterically accessible to incoming reagents.
This dichotomy—electronic activation versus steric accessibility—is the central challenge. The choice of reagents, catalysts, and reaction conditions can tip the balance, favoring one regioisomer over the other.
Caption: Competing factors at the C2 and C3 positions.
Part 2: Comparative Analysis of Synthetic Strategies and Regioisomeric Outcomes
Achieving regiocontrol often requires a careful selection of synthetic methodology. While experimental data for this compound is not extensively published in comparative studies, we can predict likely outcomes for common transformations based on established mechanistic principles.
Strategy 1: Mono-Amidation/Esterification
This is one of the most common reactions where regioselectivity is critical. The outcome is highly dependent on the reaction conditions and the steric profile of the nucleophile (amine or alcohol).
-
Kinetic Control (Bulky Nucleophiles): Using a sterically demanding amine or alcohol (e.g., tert-butylamine, pivaloyl chloride activation) at low temperatures will likely favor attack at the more accessible C3-carboxylic acid. The energy barrier to approach the hindered C2 position is too high.
-
Thermodynamic Control (Anhydride Intermediate): Activating the diacid with reagents like acetic anhydride can form a cyclic anhydride intermediate. Subsequent nucleophilic attack often occurs at the more electronically activated C2 position, leading to the C2-amide/ester as the major product.
Strategy 2: Selective Decarboxylation
Selective removal of one carboxylic acid group is a powerful strategy. In many pyridine dicarboxylic acids, decarboxylation at the C2 position is favored due to the ability of the pyridine nitrogen to stabilize the carbanionic intermediate formed during the reaction.[4] Heating the diacid in a high-boiling point solvent may yield 5-Bromonicotinic acid.
Summary of Predicted Regioisomeric Outcomes
| Reaction Type | Reagents & Conditions | Predicted Major Isomer | Mechanistic Rationale |
| Mono-Amidation | HOBt, EDCI, tert-butylamine, THF, 0 °C | 3-Carboxamide | Kinetic Control: Steric hindrance of the bulky nucleophile directs it to the more accessible C3 position. |
| Mono-Esterification | Acetic Anhydride (forms cyclic anhydride), then NaOMe | 2-Carboxyester | Thermodynamic/Electronic Control: Nucleophilic attack on the cyclic anhydride intermediate favors the more electrophilic C2 carbonyl. |
| Decarboxylation | Heat in Diphenyl Ether | 5-Bromonicotinic Acid | Electronic Stabilization: The pyridine nitrogen stabilizes the negative charge developed at the C2 position during decarboxylation. |
Part 3: The Definitive Guide to Isomer Characterization by NMR Spectroscopy
While chromatographic methods like HPLC can separate regioisomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous structural assignment.[5][6] One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the isomers, but 2D correlation experiments are the gold standard for definitive proof.
The key is to leverage through-space (NOESY/ROESY) and through-bond (HMBC) correlations to establish connectivity between the newly formed functional group and the pyridine ring protons. Let's consider the definitive characterization of the two possible mono-amide products formed from a reaction with a generic primary amine (R-NH₂).
-
Isomer A: 5-Bromo-3-(R-aminocarbonyl)pyridine-2-carboxylic acid
-
Isomer B: 5-Bromo-2-(R-aminocarbonyl)pyridine-3-carboxylic acid
The two remaining aromatic protons on the pyridine ring, H4 and H6, are our analytical handles.
Key Differentiating 2D NMR Correlations:
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is the most powerful tool for this problem.
-
For Isomer A (3-Carboxamide): The amide proton (NH ) will show a 3-bond correlation to the C4 carbon of the pyridine ring. It will also show correlations to the C3-carbonyl carbon and the C3 carbon itself.
-
For Isomer B (2-Carboxamide): The amide proton (NH ) will NOT show a correlation to C4. Instead, it will show correlations to the C2-carbonyl carbon and the C2 carbon. A weak 3-bond correlation to the C3 carbon might be visible.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of bond connectivity.
-
For Isomer B (2-Carboxamide): A clear NOE correlation should be observed between the amide proton (NH ) and the H6 proton of the pyridine ring, as they are in close spatial proximity.
-
For Isomer A (3-Carboxamide): No such correlation between the amide NH and H6 is expected. A correlation may be seen with the H4 proton.
-
Caption: Key 2D NMR correlations for unambiguous isomer identification.
Part 4: Experimental Protocols
The following protocols are representative methodologies. Researchers should always perform reactions on a small scale first to optimize conditions.
Protocol 1: Regioselective Mono-amidation Favoring the C3-Isomer
This protocol is designed to favor the kinetically controlled product by using a bulky nucleophile and standard coupling agents at a controlled temperature.
Materials:
-
This compound (1.0 equiv)
-
tert-Butylamine (1.1 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF in a flame-dried round-bottom flask.
-
Add HOBt and tert-butylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA, followed by the slow, portion-wise addition of EDCI.
-
Causality Insight: Adding the coupling agent last and slowly at 0 °C prevents uncontrolled side reactions and the formation of the cyclic anhydride, favoring direct nucleophilic attack under kinetic control.
-
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by LC-MS to observe the formation of the two mono-amide regioisomers and the consumption of starting material.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude mixture of regioisomers using preparative reverse-phase HPLC.
Protocol 2: Analytical Workflow for Isomer Characterization
This workflow outlines the steps for separating and identifying the purified products from Protocol 1.
Caption: Experimental workflow for isomer separation and characterization.
Conclusion
The selective functionalization of this compound is a nuanced synthetic challenge that requires a deep understanding of the interplay between electronic effects and steric hindrance. While reaction conditions can be tuned to favor one regioisomer, the definitive confirmation of its structure is paramount. A rigorous analytical approach, centered on 2D NMR techniques like HMBC and NOESY, provides an irrefutable method for distinguishing between the C2 and C3 functionalized products. By combining rational reaction design with robust analytical validation, researchers can confidently utilize this versatile scaffold to accelerate the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective hydroxylation of quinolinic acid, lutidinic acid and isocinchomeronic acid by resting cells of pyridine dicarboxylic acid-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. nmr.oxinst.com [nmr.oxinst.com]
A Researcher's Guide to Regioselectivity in Reactions of 5-Bromopyridine-2,3-dicarboxylic acid
For the discerning researcher in medicinal chemistry and materials science, 5-Bromopyridine-2,3-dicarboxylic acid is a molecule of significant interest. Its trifunctional nature, possessing a reactive bromine atom and two carboxylic acid groups on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. However, this very multifunctionality presents a critical challenge: controlling the regioselectivity of its reactions. This guide provides an in-depth analysis of the competing reaction pathways for this compound, supported by mechanistic principles and comparative data from related systems. We will explore the factors governing whether a reaction will occur at the C5-bromo position or at the C2 and C3 carboxylic acid groups, enabling you to strategically design your synthetic routes.
The Challenge of Regioselectivity
The reactivity of this compound is governed by the electronic interplay of its three functional groups. The pyridine nitrogen and the two electron-withdrawing carboxylic acid groups significantly influence the electron density of the aromatic ring, thereby affecting the reactivity of the C5-bromo substituent in both cross-coupling and nucleophilic substitution reactions. Concurrently, the carboxylic acid groups themselves are reactive sites for a range of transformations. Understanding the conditions that favor one reaction site over the others is paramount for the successful application of this versatile building block.
Section 1: Metal-Catalyzed Cross-Coupling Reactions at the C5-Position
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are a primary method for functionalizing aryl halides.[1][2]
The Underlying Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species in the presence of a palladium catalyst and a base. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Regioselectivity with this compound
For this compound, the C5-bromo position is the site of cross-coupling. The electron-withdrawing nature of the pyridine nitrogen and the two carboxylic acid groups is expected to render the C-Br bond susceptible to oxidative addition. However, a significant practical consideration arises from the acidic protons of the carboxylic acid groups. These can interfere with the basic conditions typically required for the Suzuki-Miyaura reaction, potentially leading to poor yields or catalyst deactivation.[3]
Therefore, it is standard practice to first protect the carboxylic acid groups, most commonly as esters. The resulting diester, for instance, dimethyl 5-bromopyridine-2,3-dicarboxylate, is an excellent substrate for cross-coupling reactions.[4]
Comparative Analysis
The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated pyridines is well-documented. For example, in 2,4-dibromopyridine, the C2 position is generally more reactive towards cross-coupling than the C4 position.[5] In the case of this compound (or its diester), there is only one halogenated position, making the primary challenge the management of the carboxylic acid functionalities rather than competition between multiple halide sites. The presence of electron-withdrawing ester groups at the C2 and C3 positions further activates the C5 position for cross-coupling. This is analogous to the successful Suzuki couplings observed for other bromopyridines bearing electron-withdrawing groups, such as esters.[6]
Data Summary: Predicted Outcome for Suzuki-Miyaura Coupling
| Substrate | Catalyst | Base | Solvent | Expected Outcome | Reference |
| Dimethyl 5-bromopyridine-2,3-dicarboxylate | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Selective coupling at C5 | [3] |
| Ethyl 5-bromopyridine-3-carboxylate | Pd(OAc)₂/Ligand | Base | Solvent | Selective coupling at C5 | [6] |
| 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | Pd(dppf)Cl₂ | K₂CO₃ | DME | Selective coupling at C5 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of Dimethyl 5-bromopyridine-2,3-dicarboxylate
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar bromopyridine esters.
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add dimethyl 5-bromopyridine-2,3-dicarboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-pyridine-2,3-dicarboxylate.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings.
The Underlying Principle: The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a good leaving group (in this case, the bromide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex.
Regioselectivity with this compound
In this compound, the pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. The C5-bromo position is para to the C2 position and meta to the C3 position and the ring nitrogen. The combined electron-withdrawing effects of the C2 and C3 carboxylic acid groups, along with the pyridine nitrogen, are expected to make the C5 position susceptible to SNAr. However, the carboxylic acid groups can be deprotonated by basic nucleophiles, which could complicate the reaction. As with cross-coupling, converting the carboxylic acids to esters is a prudent strategy to avoid side reactions.
Comparative Analysis
SNAr reactions are common for pyridines bearing electron-withdrawing groups. For instance, polychlorinated pyridines can undergo regioselective SNAr, with the positions ortho and para to the nitrogen being the most activated.[8] While the C5-position in our target molecule is not directly ortho or para to the nitrogen, the cumulative electron-withdrawing effect of the two adjacent carboxylic acid groups significantly lowers the electron density at this position, thereby facilitating nucleophilic attack.
Section 3: Reactions at the Carboxylic Acid Groups
The carboxylic acid functionalities at the C2 and C3 positions are themselves key reactive handles.
Esterification
The most common and often necessary preliminary reaction is the esterification of the dicarboxylic acid. This not only protects the acidic protons for subsequent reactions like Suzuki coupling but also improves the solubility of the compound in organic solvents. Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents, can be employed. Given the presence of two carboxylic acid groups, selective mono-esterification could be challenging and would likely require specialized reagents or conditions.
Experimental Protocol: Diesterification of this compound
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired diester.
Decarboxylation
Pyridine carboxylic acids can undergo decarboxylation, typically under harsh thermal conditions.[9] The presence of two adjacent carboxylic acid groups in this compound might facilitate decarboxylation under certain conditions, potentially leading to the formation of 5-bromonicotinic acid or 5-bromopyridine. However, this is generally not a desired reaction pathway under the milder conditions used for cross-coupling or SNAr.
Concluding Remarks
The regioselectivity of reactions involving this compound is a nuanced interplay of electronic effects and reaction conditions. For the functionalization of the C5-bromo position via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, it is highly advisable to first convert the carboxylic acid groups to their corresponding esters. This strategic protection step circumvents potential side reactions and ensures cleaner, more efficient transformations at the desired C5 position. Conversely, the carboxylic acid groups themselves offer opportunities for further derivatization, such as amidation or esterification, to build molecular complexity. By understanding the principles outlined in this guide, researchers can harness the full synthetic potential of this versatile trifunctional building block.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromopyridine-2,3-dicarboxylic acid
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. This guide provides a detailed, authoritative framework for the proper disposal of 5-Bromopyridine-2,3-dicarboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting the best practices expected in modern research and development laboratories.
The fundamental principle governing the disposal of this compound is its classification as a halogenated organic compound . This designation is critical because it places the substance under specific hazardous waste regulations that dictate its entire lifecycle from initial use to final disposal.
Hazard Profile and Immediate Safety Precautions
Anticipated Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]
These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield.[4] | Protects against accidental splashes of solutions or contact with airborne dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-resistant lab coat. | Prevents direct skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes the risk of inhaling dust or aerosols, which can irritate the respiratory system.[4] |
The Core Principle: Waste Segregation
Proper segregation is the most critical step in hazardous waste management. As a brominated organic acid, this compound waste must never be mixed with non-halogenated waste streams.
The Causality Behind Segregation: The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have stringent rules for the disposal of halogenated organic compounds.[5] The required disposal method, typically high-temperature incineration with specialized flue gas scrubbing to neutralize acidic gases like hydrogen bromide, is significantly more expensive than for non-halogenated waste.[4][6] Mixing waste streams contaminates the entire volume, leading to unnecessarily high disposal costs and regulatory complexity.[6][7]
The following decision workflow must be followed for any waste generated.
Caption: Waste Segregation Decision Workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for ensuring safety and compliance.
Step 1: Waste Identification and Classification
-
All materials, including the pure compound, solutions containing it, and any items contaminated through contact (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous waste .[8][9]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use only containers made of compatible materials, such as high-density polyethylene (HDPE) or glass, that will not react with the chemical waste. The container must have a secure, tight-fitting lid.[7][12]
-
Labeling: Label the waste container with a hazardous waste tag before adding the first drop of waste.[9][11] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other constituents in the container. Do not use abbreviations.[11]
-
The date accumulation started.
-
The associated hazards (e.g., Irritant).
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Segregation: Store the designated waste container in your lab's designated SAA, segregated from incompatible materials like strong acids, bases, and oxidizing agents.[1]
-
Container Management: Keep the waste container closed at all times except when adding waste.[8][11]
-
Solid Waste: Collect contaminated lab supplies and residual solid compound in a dedicated, plastic-lined container for halogenated solid waste.[13]
-
Liquid Waste: Collect solutions containing the compound in a dedicated container for halogenated organic liquid waste.[13] Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.[12]
-
Empty Containers: An empty container that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8][9] After rinsing, the container can be defaced of its original label and disposed of as regular trash.[8]
Step 4: Arranging for Final Disposal
-
The final disposal of hazardous waste must be conducted by professionals.
-
Contact EHS: When your waste container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[8][13]
-
Disposal Method: The standard and required method of disposal is controlled incineration in a licensed chemical destruction plant equipped with flue gas scrubbing technology.[4][14] Never attempt to dispose of this chemical via the sanitary sewer or in standard laboratory trash.[4][8]
Emergency Procedures: Spill Management
Accidental spills must be treated as a hazardous waste generation event.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.
-
Don PPE: Wear the full PPE detailed in Section 1.
-
Containment: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid creating dust.[2][15] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Cleanup: Place all absorbent materials and any contaminated cleaning supplies into the halogenated solid waste container.[9]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Summary of Best Practices
| DO | DO NOT |
| DO consult the Safety Data Sheet (SDS) for related compounds before use. | DO NOT dispose of this chemical down the drain or in regular trash.[8] |
| DO wear appropriate PPE at all times.[13] | DO NOT mix halogenated waste with non-halogenated waste.[6][10] |
| DO collect all waste in clearly labeled, compatible containers.[11][12] | DO NOT leave a waste container open.[11] |
| DO segregate solids, liquids, and contaminated labware into separate waste streams. | DO NOT evaporate chemicals as a method of disposal.[8][9] |
| DO contact your EHS office for waste pickup and final disposal.[13] | DO NOT accumulate more than 55 gallons of hazardous waste in your SAA.[13] |
References
- 1. fishersci.com [fishersci.com]
- 2. Calaméo - 5-Bromopyridine-2-carboxylic acid (cas 30766-11-1) MSDS [calameo.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. pfw.edu [pfw.edu]
- 8. vumc.org [vumc.org]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. benchchem.com [benchchem.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. fishersci.co.uk [fishersci.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromopyridine-2,3-dicarboxylic Acid
As researchers dedicated to advancing drug development, our work with novel chemical entities like 5-Bromopyridine-2,3-dicarboxylic acid demands a profound respect for safety. This is not about rote compliance; it is about a deep, causal understanding of the risks involved and the implementation of self-validating protocols that protect us, our colleagues, and our research. This guide provides essential, field-proven safety and handling information, moving beyond a simple checklist to explain the why behind each procedural step.
Understanding the Hazard Profile
This compound (CAS No. 98555-51-2) is a solid organic compound whose hazard profile dictates our approach to safe handling.[1][2][3] The primary, immediate risks associated with this compound are:
-
Acute Toxicity (Oral): It is classified as harmful if swallowed (H302).[1]
-
Skin Irritation: Direct contact will cause skin irritation (H315).[1]
-
Serious Eye Irritation: This compound is a significant eye irritant (H319).[1]
-
Respiratory Irritation: Inhalation of its dust may cause respiratory tract irritation (H335).[1]
As a dicarboxylic acid, it is fundamentally a corrosive solid.[4] The dust can react with the moisture on your skin or in your respiratory tract, leading to a corrosive exposure.[4] Furthermore, as a brominated organic compound, its disposal and potential reaction incompatibilities require special consideration.[5]
| Hazard Data for this compound | |
| CAS Number | 98555-51-2[1] |
| Molecular Formula | C₇H₄BrNO₄[2] |
| Molecular Weight | 246.01 g/mol [3] |
| Physical State | Solid[4] |
| Melting Point | 165 ºC[1] |
| GHS Hazard Statements | H302, H315, H319, H335[1] |
| Signal Word | Warning |
The Three Pillars of Protection: Engineering Controls, PPE, and Hygiene
A robust safety plan is multi-layered. We do not rely on a single piece of equipment but on a system of overlapping protective measures.
Before any personal protective equipment is even selected, we must minimize exposure through engineering solutions. For a dusty, irritant solid like this compound, the primary control is a certified chemical fume hood .[4][6] All weighing and manipulation of the solid compound must be performed within the hood to control airborne dust and potential vapors.[7]
Your PPE is your last line of defense. It must be selected based on the specific hazards of the material and the procedure.
-
Eye and Face Protection: The eyes are exceptionally vulnerable to this compound.[7]
-
Minimum Requirement: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[6] Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.
-
Recommended for Splash/Dust Risk: When handling larger quantities or when there is a significant risk of dust generation, a face shield must be worn in conjunction with safety goggles .[4][8] A face shield alone does not provide adequate eye protection.[4]
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are essential. Given the nature of pyridine derivatives and corrosive solids, nitrile or butyl rubber gloves are appropriate choices.[9][10] Always check the manufacturer's glove compatibility chart for the specific glove you are using.[11] Gloves should be inspected for any signs of degradation or puncture before each use and removed promptly if contamination occurs.
-
Lab Coat/Apron: A fully buttoned, long-sleeved lab coat is required to protect skin and clothing.[10] For procedures involving larger quantities, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[8]
-
-
Respiratory Protection:
-
Under normal conditions, all work should be conducted in a chemical fume hood, which negates the need for respiratory protection.[6][7]
-
In the rare event of an engineering control failure or a large spill, a NIOSH/MSHA-approved air-purifying respirator with the appropriate cartridges for organic vapors and particulates should be used by trained personnel only.[6][9]
-
These procedural rules are as critical as any piece of equipment.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound and before leaving the laboratory.[12]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[13]
-
Ensure an emergency eyewash station and safety shower are immediately accessible and tested regularly.[4][11] The first 10-15 seconds after exposure are critical.
Step-by-Step Operational Plan: From Receipt to Disposal
This protocol ensures safety at every stage of the compound's lifecycle in the lab.
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical identity and associated hazards.[5]
-
Store: Store in a cool, dry, well-ventilated area in a tightly closed container.[6]
-
Segregate: Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][14] Keep below eye level to minimize the risk from dropping containers.[8]
-
Preparation: Don all required PPE (goggles, gloves, lab coat) before entering the designated work area.
-
Fume Hood Operation: Confirm the chemical fume hood is functioning correctly. Perform all manipulations at least 6 inches inside the sash.
-
Weighing: To minimize dust, weigh the compound on weighing paper or in a tared container within the fume hood. Do not use a top-loading balance in the open lab.
-
Dissolving: When dissolving the solid, always add the solid slowly to the solvent. If dissolving in water, be aware that this can be an exothermic process for some corrosive solids; cooling may be necessary.[7]
-
Transport: When moving the chemical, even in small amounts, use a secondary container.[8]
Emergency and Disposal Plans
Preparedness is paramount. Your response to an emergency must be immediate and well-rehearsed.
-
In Case of Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Seek medical attention.[4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
-
In Case of Inhalation: Remove the person from exposure to fresh air immediately.[6][12] If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.
Proper disposal is a legal and ethical requirement. Brominated organic compounds must not be disposed of down the drain or in regular trash.[5]
-
Waste Categorization: All waste containing this compound must be categorized as Halogenated Organic Waste .[5]
-
Solid Waste:
-
Collect excess solid reagent and any materials used for spill cleanup (e.g., contaminated paper towels, absorbent pads) in a designated, robust, sealable container.
-
Label the container clearly as "Hazardous Waste: Halogenated Organic Solids" and list this compound as a primary component.[5]
-
-
Aqueous Waste:
-
Aqueous solutions containing this compound must be collected in a separate, compatible container labeled "Hazardous Waste: Halogenated Organic Aqueous."[5]
-
-
Storage Pending Disposal: Store waste containers in a designated secondary containment area, away from incompatible materials, until they are collected by certified hazardous waste disposal personnel.
By adhering to these principles and protocols, you build a culture of safety that becomes second nature. This diligent approach ensures that our pursuit of scientific discovery is never compromised by a preventable accident.
References
- 1. CAS # 98555-51-2, this compound - chemBlink [chemblink.com]
- 2. This compound [chemicalbook.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. 3-Pyridinecarboxylic acid(59-67-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
